Enfenamic acid
描述
Structure
3D Structure
属性
IUPAC Name |
2-anilinobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJINEZUASEZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059025 | |
| Record name | N-Phenylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |
| Record name | Fenamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000238 [mmHg] | |
| Record name | Fenamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
91-40-7 | |
| Record name | N-Phenylanthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-phenylanthranilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-phenylanthranilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Phenylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylanthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/952VN06WBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mefenamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, characterized by an N-arylanthranilic acid scaffold. It is clinically utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of mild to moderate pain, including menstrual pain, rheumatoid arthritis, and osteoarthritis.[1] While its primary mechanism of action is well-established as the inhibition of cyclooxygenase (COX) enzymes, a growing body of evidence reveals a more complex pharmacological profile involving the modulation of various ion channels and potential interactions with nuclear receptors. This guide provides a comprehensive technical overview of the molecular mechanisms underlying the therapeutic and adverse effects of mefenamic acid.
Primary Mechanism of Action: Cyclooxygenase Inhibition
The principal mechanism of action of mefenamic acid is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostanoids, including prostaglandins (B1171923) and thromboxanes.[3] By blocking this enzymatic step, mefenamic acid reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]
Mefenamic acid acts as a competitive inhibitor of both COX-1 and COX-2.[2][5] However, it exhibits a degree of selectivity, with a higher potency for COX-1 over COX-2, as indicated by its lower IC50 value for COX-1.[2][5]
Quantitative Data: COX Inhibition
The inhibitory potency of mefenamic acid against COX-1 and COX-2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 | Species/Assay Condition | Reference |
| hCOX-1 | 40 nM | Human, competitive inhibitor | [2][5] |
| hCOX-2 | 3 µM | Human, competitive inhibitor | [2][5] |
| mCOX-2 | Kᵢ of 10 ± 5 μM | Mouse, competitive inhibitor of arachidonic acid oxygenation |
Signaling Pathway: Cyclooxygenase Inhibition
The inhibition of COX enzymes by mefenamic acid directly impacts the prostaglandin synthesis pathway.
Caption: Mefenamic acid inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Secondary Mechanisms of Action: Ion Channel Modulation
Beyond COX inhibition, mefenamic acid has been shown to modulate the activity of several types of ion channels, contributing to its overall pharmacological profile.
GABA-A Receptor Modulation
Mefenamic acid exhibits a complex, subunit-dependent modulatory effect on γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It can act as both a positive and negative modulator, depending on the subunit composition of the receptor.[6]
-
Potentiation: Mefenamic acid potentiates GABA-activated currents in receptors containing the β2 or β3 subunits, with an EC50 of 3.2 ± 0.5 µM for α1β2γ2S receptors.[1][6]
-
Inhibition: Conversely, it inhibits GABA-activated responses in receptors containing the β1 subunit, with an IC50 of 40 ± 7.2 µM for α1β1 constructs.[1][6]
This dual activity may underlie the complex central nervous system effects of mefenamic acid, including both anticonvulsant and pro-convulsant activities observed in vivo.[6]
Quantitative Data: GABA-A Receptor Modulation
| Receptor Subunit Composition | Effect | EC50 / IC50 | Reference |
| α1β2γ2S | Potentiation | EC50 = 3.2 ± 0.5 µM | [1][6] |
| α1β1γ2S | No Potentiation | - | [6] |
| α1β1 | Inhibition | IC50 = 40 ± 7.2 µM | [1][6] |
| α1β2/β3 | Direct Activation & Potentiation | - | [1][6] |
Signaling Pathway: GABA-A Receptor Modulation
The potentiation of GABA-A receptors by mefenamic acid enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Caption: Mefenamic acid potentiates GABA-A receptor signaling, increasing chloride influx.
TRPM3 Channel Inhibition
Mefenamic acid has been identified as a selective and potent blocker of the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[4][7] TRPM3 is a calcium-permeable cation channel involved in various physiological processes, including insulin (B600854) secretion.[8][9] Mefenamic acid inhibits TRPM3-mediated calcium entry, which can affect downstream signaling pathways.[4][7] In pancreatic β-cells, this inhibition has been shown to attenuate glucose-stimulated insulin secretion.[9]
Quantitative Data: TRPM3 Channel Inhibition
| Target | Effect | Concentration | Reference |
| TRPM3 | Inhibition of pregnenolone (B344588) sulphate-stimulated Ca²⁺ entry | - | [4][7] |
| TRPM3 | Attenuation of glucose-stimulated insulin secretion | 30 µM | [10] |
Signaling Pathway: TRPM3 Inhibition in Pancreatic β-Cells
By blocking TRPM3 channels in pancreatic β-cells, mefenamic acid can interfere with the signaling cascade that leads to insulin release.
Caption: Mefenamic acid inhibits TRPM3 channels, reducing calcium influx and insulin secretion.
KCNQ1/KCNE1 (IKs) Potassium Channel Activation
Mefenamic acid has been shown to be an activator of the slow delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization. This current is generated by the co-assembly of KCNQ1 and KCNE1 proteins. Mefenamic acid enhances IKs activity in a dose- and stoichiometry-dependent manner.[11] This effect is dependent on the presence of the KCNE1 subunit.[11]
Potential Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Some NSAIDs have been reported to interact with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation. While some studies have suggested that fenamates, including mefenamic acid, may modulate PPARγ activity, direct, high-affinity binding and a definitive role as a potent agonist or antagonist have not been conclusively established in the literature. Further research is required to elucidate the precise nature and physiological relevance of the interaction between mefenamic acid and PPARγ.
Experimental Protocols
COX Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening assay kits.
1. Reagent Preparation:
- COX Assay Buffer: Prepare according to the kit manufacturer's instructions.
- COX Probe: Prepare a working solution of the fluorometric probe (e.g., Amplex Red) as per the kit's protocol.
- Heme Cofactor: Prepare a working solution as per the kit's protocol.
- Arachidonic Acid (Substrate): Prepare a working solution. For example, a 5 mM stock in ethanol (B145695) can be diluted to the desired final concentration.
- Mefenamic Acid (Inhibitor): Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
- COX-1 and COX-2 Enzymes: Reconstitute the purified enzymes in the appropriate buffer as per the manufacturer's instructions.
2. Assay Procedure:
- In a 96-well black microplate, add the following to each well:
- 75 µL COX Assay Buffer
- 1 µL COX Probe working solution
- 2 µL Heme working solution
- 10 µL of mefenamic acid dilution or vehicle control (DMSO).
- 1 µL of purified COX-1 or COX-2 enzyme.
- Incubate the plate at 25°C for 10-15 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 10 µL of the arachidonic acid working solution to each well.
- Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-30 minutes) using a fluorescence microplate reader with excitation at ~535 nm and emission at ~587 nm.
3. Data Analysis:
- Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
- Determine the percent inhibition for each concentration of mefenamic acid relative to the vehicle control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This is a generalized protocol for recording ion channel activity in response to mefenamic acid. Specific parameters will vary depending on the cell type and the ion channel being studied.
1. Cell Preparation:
- Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with KCNQ1/KCNE1, GABA-A receptor subunits, or TRPM3).
- Dissociate cells and plate them onto glass coverslips for recording.
2. Solutions:
- External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
- Mefenamic Acid Solution: Prepare a stock solution in DMSO and dilute to the desired final concentration in the external solution.
3. Recording Procedure:
- Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential (e.g., -80 mV).
- Apply a voltage protocol appropriate for the ion channel being studied to elicit currents (e.g., a series of depolarizing voltage steps).
- Record baseline currents in the external solution.
- Perfuse the chamber with the external solution containing mefenamic acid and record the currents again.
- Wash out the drug with the external solution to observe reversibility.
4. Data Analysis:
- Measure the current amplitude, kinetics (activation and deactivation time constants), and voltage-dependence of activation before, during, and after drug application.
- Construct dose-response curves to determine the EC50 or IC50 of mefenamic acid.
PPARγ Luciferase Reporter Gene Assay
This protocol is based on a dual-luciferase reporter system to assess the transcriptional activity of PPARγ.
1. Cell Culture and Transfection:
- Seed cells (e.g., HEK293T) in a 96-well plate.
- Transfect the cells with the following plasmids:
- A reporter plasmid containing a firefly luciferase gene under the control of a PPAR-responsive promoter element (PPRE).
- An expression plasmid for the GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain (GAL4-PPARγ-LBD).
- A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).
2. Compound Treatment:
- After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of mefenamic acid or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (DMSO).
- Incubate the cells for another 18-24 hours.
3. Luciferase Assay:
- Lyse the cells using a passive lysis buffer.
- Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the firefly luciferase substrate.
- Quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity by adding the Stop & Glo® reagent.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
- Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.
- Plot the fold induction versus the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
Downstream Signaling of the Prostaglandin E2 EP2 Receptor
Mefenamic acid's inhibition of COX enzymes leads to a reduction in prostaglandin E2 (PGE2). PGE2 exerts its effects through binding to a family of G protein-coupled receptors, including the EP2 receptor. The signaling cascade downstream of EP2 activation is a key pathway affected by mefenamic acid.
Caption: Downstream signaling cascade of the prostaglandin E2 EP2 receptor.
Conclusion
Mefenamic acid exerts its therapeutic effects primarily through the non-selective inhibition of COX-1 and COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins. However, its pharmacological profile is broadened by its modulatory effects on various ion channels, including GABA-A receptors, TRPM3 channels, and KCNQ1/KCNE1 channels. These secondary mechanisms may contribute to both its therapeutic efficacy and its adverse effect profile. The potential interaction with PPARγ remains an area for further investigation. A thorough understanding of these multifaceted mechanisms is crucial for the rational use of mefenamic acid and for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. The mechanisms of potentiation and inhibition of GABAA receptors by non-steroidal anti-inflammatory drugs, mefenamic and niflumic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Signal transduction via TRPM3 channels in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. korambiotech.com [korambiotech.com]
- 10. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
The Synthesis of Enfenamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enfenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of N-phenylanthranilic acid. Its synthesis is a critical process for its application in pharmaceutical development. This technical guide provides an in-depth overview of the primary synthesis pathway for this compound, focusing on the Ullmann condensation reaction. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for professionals in the field of drug discovery and development.
Introduction
This compound, chemically known as 2-((2,3-dimethylphenyl)amino)benzoic acid, belongs to the fenamate class of NSAIDs. Like other members of this class, its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The efficient and scalable synthesis of this compound is paramount for its viability as a pharmaceutical agent. The most established and widely utilized method for its preparation is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.
The Ullmann Condensation Pathway
The core of this compound synthesis lies in the copper-catalyzed coupling of 2-chlorobenzoic acid and 2,3-dimethylaniline (B142581).[1][2][3][4][5][6][7] This reaction, a classic example of the Ullmann condensation, forms the crucial N-aryl bond that defines the fenamate structure. The general reaction scheme is depicted below:
The reaction typically requires a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), and a base to neutralize the hydrochloric acid formed during the reaction.[3][6] Various forms of copper can be used as a catalyst, including copper powder, cuprous oxide (Cu₂O), and copper(I) iodide (CuI).[1][5]
Detailed Experimental Protocol
The following protocol is a synthesized procedure based on established methodologies for the Ullmann condensation of N-aryl anthranilic acids.[3][5]
Materials:
-
2-Chlorobenzoic acid
-
2,3-Dimethylaniline
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Copper (Cu) powder and Cuprous Oxide (Cu₂O) or Manganese Sulfate (B86663)
-
N,N-Dimethylformamide (DMF) or 2-Ethoxyethanol
-
Toluene
-
Dilute Sulfuric Acid or Hydrochloric Acid
-
Decolorizing Charcoal
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
Four-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Water separator (Dean-Stark apparatus)
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Salification: In a 250 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 10g of DMF. Heat the solvent to 80°C.
-
Add 27g of o-chlorobenzoic acid to the heated DMF and stir until completely dissolved.
-
Gradually add 25g of sodium carbonate to the solution to form the salt. Maintain the temperature at 80°C for 30 minutes.
-
Azeotropic Water Removal: Attach a water separator to the flask and add 25g of toluene. Heat the mixture to reflux to remove water azeotropically until no more water is collected.
-
Condensation Reaction: After water removal, add 0.5g of a manganese sulfate catalyst and 22.5g of 2,3-dimethylaniline to the reaction mixture.
-
Increase the temperature to 120-130°C and maintain it under reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the concentration of o-chlorobenzoic acid is less than 1%.
-
Work-up and Precipitation: Once the reaction is complete, cool the mixture and add 100 mL of water.
-
Acidify the aqueous solution by adding dilute sulfuric acid to a pH of 2. This will precipitate the crude this compound.
-
Purification: Filter the crude product using a Büchner funnel and wash it with water.
-
Decolorization and Recrystallization: The crude product can be further purified by dissolving it in a suitable solvent, adding decolorizing charcoal, filtering, and recrystallizing from ethanol to obtain the final product.
-
Drying: Dry the purified this compound in a vacuum oven.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the synthesis of this compound.
Table 1: Reactant and Catalyst Molar Ratios
| Component | Molar Ratio (Relative to 2-Chlorobenzoic Acid) |
| 2,3-Dimethylaniline | 1.0 - 1.2 |
| Base (e.g., Na₂CO₃) | 1.0 - 1.5 |
| Catalyst (e.g., MnSO₄) | 0.01 - 0.02 |
Note: Optimal ratios may vary depending on the specific catalyst and solvent system used.
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| Appearance | Off-white solid |
| Melting Point | Not explicitly found, but related fenamates have melting points in the range of 215-230°C. |
| Molar Yield | Approximately 94.8%[3] |
| ¹H NMR (DMSO-d₆, δ ppm) | 2.10 (s, 3H, -CH₃), 2.28 (s, 3H, -CH₃), 6.68-7.90 (m, 7H, Ar-H), 9.46 (s, 1H, -NH)[3] |
| IR (KBr, cm⁻¹) | Not explicitly found for this compound. For related N-aryl anthranilic acids, characteristic peaks are observed for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1680 cm⁻¹), and C=C aromatic stretching (around 1600 cm⁻¹). |
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Conclusion
The Ullmann condensation provides a robust and efficient method for the synthesis of this compound. By carefully controlling reaction parameters such as temperature, catalyst loading, and solvent choice, high yields of the desired product can be achieved. This technical guide offers a comprehensive framework for the laboratory-scale synthesis of this compound, providing researchers and drug development professionals with the necessary information to produce this important NSAID. Further optimization studies could focus on the use of alternative, more environmentally benign solvents and catalyst systems to enhance the sustainability of the synthesis process.
References
- 1. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles [orgchemres.org]
- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]
- 7. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. | Sigma-Aldrich [sigmaaldrich.com]
The Fenamates: A Technical Guide to their Discovery, History, and Core Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fenamates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from N-phenylanthranilic acid (fenamic acid).[1] This guide provides an in-depth technical overview of the discovery and history of these compounds, detailing the key scientific milestones, their fundamental mechanism of action, and the experimental protocols that were instrumental in their development and characterization.
Discovery and Historical Development
The pioneering work on fenamates was conducted by a team of scientists led by Dr. Claude V. Winder at the Parke-Davis research laboratories in the early 1960s.[2][3][4] Their research led to the discovery of several key members of this class, which quickly found their place in the therapeutic arsenal (B13267) against pain and inflammation.
Key Milestones:
-
1961: Mefenamic acid was the first of the fenamates to be synthesized and characterized.[2]
-
1963: Flufenamic acid was developed.[3]
-
1964: Meclofenamate sodium was discovered.[5] A U.S. Patent (3,138,636) for mefenamic acid was also issued in this year.[2]
-
1963-1967: Mefenamic acid received its first approvals for clinical use in the United Kingdom (as Ponstan), West Germany (as Ponalar), France (as Ponstyl), and the United States (as Ponstel).[2]
-
1980: Meclofenamic acid was approved by the US FDA.[5]
-
Tolfenamic Acid: Discovered by scientists at Gea Pharmaceutical Company in Denmark, it is another prominent member of the fenamate class.
The fenamates were developed as alternatives to existing anti-inflammatory drugs, with research focusing on improving potency and tolerability.
Chemical Synthesis
The synthesis of fenamates is classically achieved through the Ullmann condensation reaction.[6][7] This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[6][8]
General Synthesis of Mefenamic Acid
A common method for the synthesis of mefenamic acid involves the reaction of 2-chlorobenzoic acid with 2,3-dimethylaniline (B142581) in the presence of a copper catalyst and an acid-binding agent, such as potassium carbonate.[2][9]
Detailed Experimental Protocol: Ullmann Condensation for Mefenamic Acid Synthesis
-
Reactants:
-
2-chlorobenzoic acid
-
2,3-dimethylaniline
-
Potassium carbonate (acid-binding agent)
-
Copper powder or copper(I) salt (catalyst)
-
A high-boiling point solvent (e.g., N-methylpyrrolidone, nitrobenzene, or dimethylformamide)[6]
-
-
Procedure:
-
A mixture of 2-chlorobenzoic acid, an excess of 2,3-dimethylaniline (which can also serve as the solvent), potassium carbonate, and a catalytic amount of copper powder is prepared in a reaction vessel equipped with a reflux condenser.
-
The mixture is heated to a high temperature, typically over 210°C, to facilitate the condensation reaction.[6]
-
The reaction is monitored for completion by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by acidification, which precipitates the mefenamic acid.
-
The crude mefenamic acid is then purified by recrystallization from a suitable solvent to yield the final product.
-
The workflow for a typical Ullmann condensation synthesis of fenamates is illustrated below:
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action for fenamates is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[5][10] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[11]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[11]
Fenamates are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2.[10] However, the degree of inhibition for each isoform varies among the different fenamates. For instance, mefenamic acid has been reported to be a more potent inhibitor of COX-2.[11][12]
The inhibition of prostaglandin (B15479496) synthesis by fenamates is illustrated in the following signaling pathway:
References
- 1. CN106380414B - A kind of mefenamic acid and its synthesis technology - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]
- 4. detroithistorical.org [detroithistorical.org]
- 5. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Co-Crystal of Flufenamic Acid: Synthesis and Characterization of Two Novel Drug-Drug Co-Crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Flufenamic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Parke-Davis - Wikipedia [en.wikipedia.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Mefenamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of mefenamic acid, a widely used non-steroidal anti-inflammatory drug (NSAID). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation. It includes detailed data on the compound's chemical and physical characteristics, methodologies for their determination, and a visualization of its primary mechanism of action.
Chemical Identity and Structure
Mefenamic acid, a member of the fenamate class of NSAIDs, is chemically known as 2-(2,3-dimethylphenyl)aminobenzoic acid.[1][2] It is a derivative of anthranilic acid where one of the hydrogens attached to the nitrogen is substituted with a 2,3-dimethylphenyl group.[3] This substitution results in a molecule with specific conformational flexibility.[1]
It is important to note that "enfenamic acid" is a distinct chemical entity, identified as N-phenethylanthranilic acid, with the same molecular formula (C15H15NO2) but a different structure and CAS number.[4][5] This guide focuses on the more clinically and commercially significant compound, mefenamic acid.
Tabulated Physicochemical Data
The quantitative physicochemical properties of mefenamic acid are summarized in the tables below for ease of reference and comparison.
Table 1: General and Chemical Properties of Mefenamic Acid
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,3-dimethylphenyl)aminobenzoic acid | [1] |
| Synonyms | Mephenamic acid, N-2,3-Xylylanthranilic acid, Ponstel, Ponstan | [1][3][6] |
| Chemical Formula | C₁₅H₁₅NO₂ | [1][6][7] |
| Molecular Weight | 241.29 g/mol | [1][8][7] |
| CAS Registry Number | 61-68-7 | [1][7] |
Table 2: Physical and Pharmacokinetic Properties of Mefenamic Acid
| Property | Value | Source(s) |
| Physical Form | White to off-white or greyish-white microcrystalline powder | [8][9][10] |
| Melting Point | 230-231 °C (with decomposition/effervescence) | [9][11][12] |
| Boiling Point | 398.8 °C (estimate) | [11][13] |
| pKa | 4.2 | [3][12] |
| LogP | 5.12 | [3][2] |
| Water Solubility | 0.004% at pH 7.1; Practically insoluble | [9][12][14][15] |
| UV max (in 0.1N NaOH) | 285 nm, 340 nm | [12] |
Table 3: Solubility of Mefenamic Acid in Various Solvents
| Solvent | Solubility Description | Source(s) |
| Water | Practically insoluble | [10][12][14] |
| Ethanol (96%) | Slightly soluble | [10][14][16] |
| Methanol | Slightly soluble | [17] |
| Chloroform | Slightly soluble | [8][10] |
| Diethyl Ether | Sparingly soluble | [12][17] |
| Acetone | Soluble | [14] |
| Dichloromethane | Slightly soluble | [14] |
| Dilute Alkali Hydroxide Solutions | Soluble | [8][12][14] |
| Dipolar Aprotic Solvents (e.g., DMA, DMF) | High solubility | [18][19] |
| Polar Protic Solvents (e.g., Ethanol, Propan-2-ol) | Moderate solubility | [18][19] |
| Apolar Aprotic Solvents (e.g., Hexane, Heptane) | Poor solubility | [18][19] |
Experimental Protocols
Detailed experimental protocols for the determination of physicochemical properties are crucial for method validation and reproducibility. Below are generalized methodologies for key experiments cited.
Determination of Melting Point
The melting point of mefenamic acid is typically determined using Differential Scanning Calorimetry (DSC) .
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure: A small, accurately weighed sample of mefenamic acid (typically 1-5 mg) is placed in an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to the melting of the substance. The observation of decomposition or effervescence during melting is also noted.[20]
Measurement of Solubility
The solubility of mefenamic acid in various solvents can be determined using the shake-flask method .
-
Apparatus: A constant temperature shaker bath, analytical balance, centrifuge, and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure: An excess amount of mefenamic acid is added to a known volume of the solvent in a sealed container. The container is then placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. After equilibration, the suspension is centrifuged to separate the undissolved solid. An aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of mefenamic acid is determined using a validated analytical method.[18][19]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used for the identification and quantification of mefenamic acid.
-
Apparatus: A calibrated UV-Vis spectrophotometer.
-
Procedure for Identification: A dilute solution of mefenamic acid is prepared in a suitable solvent (e.g., 0.1N NaOH or a mixture of hydrochloric acid in methanol).[12][17] The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelengths of maximum absorbance (λmax) are compared with those of a reference standard.[17]
-
Procedure for Quantification: A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The absorbance of the unknown sample solution is then measured, and its concentration is determined from the calibration curve.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of mefenamic acid, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][9][21][22] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins.[21][23] Prostaglandins are key mediators of inflammation, pain, and fever.[1][9][22] By blocking COX enzymes, mefenamic acid reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[9][21][22]
The following diagram illustrates the simplified signaling pathway involving mefenamic acid.
Caption: Mechanism of action of Mefenamic Acid via COX inhibition.
Synthesis Overview
Mefenamic acid can be synthesized through the condensation reaction of 2-chlorobenzoic acid and 2,3-dimethylaniline.[1] Variations of this synthesis involve the use of different catalysts and solvents, such as cupric acetate (B1210297) in bis(2-methoxyethyl)ether or sodium carbonate as an acid-binding agent in DMF.[14][24] The crude product is then purified, typically by recrystallization from a suitable organic solvent.[24]
The following diagram outlines a general workflow for the synthesis of mefenamic acid.
Caption: General workflow for the synthesis of Mefenamic Acid.
References
- 1. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C15H15NO2 | CID 31635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. mefenamic acid - Wikidata [wikidata.org]
- 7. Mefenamic Acid [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. Mefenamic acid | 61-68-7 [amp.chemicalbook.com]
- 11. Aareydrugs & Pharmaceuticals Ltd [aareydrugs.com]
- 12. Mefenamic Acid [drugfuture.com]
- 13. Page loading... [guidechem.com]
- 14. Mefenamic acid CAS#: 61-68-7 [m.chemicalbook.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. aareydrugs.com [aareydrugs.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. [PDF] Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 22. youtube.com [youtube.com]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]
Unveiling the Molecular Interactions of Enfenamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enfenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through a multi-targeted mechanism of action. While its primary targets are the cyclooxygenase (COX) enzymes, a growing body of evidence reveals a broader spectrum of biological interactions. This technical guide provides an in-depth exploration of the known biological targets of this compound, presenting quantitative data on its activity, detailed experimental protocols for target validation, and visual representations of the key signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development, facilitating a deeper understanding of this compound's molecular interactions and informing future research and therapeutic applications.
Primary Biological Targets: Cyclooxygenase Enzymes
The principal mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of pain, inflammation, and fever.[1][2][3] this compound acts as a competitive inhibitor of both COX-1 and COX-2 isoforms.[4]
Quantitative Data: Inhibition of COX-1 and COX-2
The inhibitory potency of this compound against human COX-1 (hCOX-1) and human COX-2 (hCOX-2) has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in the table below.
| Target | IC50 Value | Assay Type | Source |
| Human COX-1 | 40 nM | In vitro enzyme assay | [1] |
| Human COX-2 | 3 µM | In vitro enzyme assay | [1] |
| Murine COX-2 | 10 µM (Ki) | Oxygenation of arachidonic acid | [5] |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
The determination of COX-1 and COX-2 inhibition by this compound can be performed using various methods, including enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify prostaglandin (B15479496) production.[6][7]
Objective: To determine the IC50 value of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
ELISA kit for Prostaglandin E2 (PGE2) or LC-MS/MS system
-
96-well plates
-
Incubator
Procedure:
-
Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, cofactors, and the respective COX enzyme to each well.
-
Inhibitor Addition: Add the different concentrations of this compound to the wells. Include control wells with no inhibitor (100% activity) and wells with a known COX inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid).
-
Prostaglandin Quantification:
-
ELISA: Use a commercial ELISA kit to measure the concentration of PGE2 produced in each well. Follow the manufacturer's instructions for the assay.
-
LC-MS/MS: Extract the prostaglandins from the reaction mixture and analyze the PGE2 levels using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the percentage of COX inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Modulation of Ion Channels
Beyond its effects on COX enzymes, this compound has been shown to modulate the activity of several ion channels, which may contribute to its analgesic and other pharmacological effects.
Transient Receptor Potential Melastatin 3 (TRPM3)
This compound is a selective blocker of TRPM3, a calcium-permeable cation channel.[8][9]
GABA-A Receptors
This compound exhibits subunit-selective modulation of γ-aminobutyric acid type A (GABA-A) receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[10][11] It can potentiate or inhibit GABA-activated currents depending on the receptor subunit composition.[10][12]
IKs Potassium Channels
This compound can act as both a potentiator and an inhibitor of the slow delayed rectifier potassium current (IKs), which is crucial for cardiac repolarization.[13][14] This dual effect is dependent on the drug concentration and the specific subunits of the KCNQ1/KCNE1 channel complex.[14]
Quantitative Data: Ion Channel Modulation
| Target | Effect | Quantitative Value | Cell Type | Source |
| TRPM3 | Inhibition | IC50 = 8.6 µM | HEK293 cells | [15] |
| GABA-A (α1β2γ2S) | Potentiation | EC50 = 3.2 µM | Xenopus oocytes/HEK cells | [10] |
| GABA-A (α1β1γ2S) | Inhibition | IC50 = 40 µM | Xenopus oocytes/HEK cells | [10] |
| IKs (KCNQ1/KCNE1) | Potentiation | - | Various expression systems | [13] |
Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Analysis
The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds like this compound on ion channel activity.[16][17][18]
Objective: To characterize the modulatory effects of this compound on a specific ion channel (e.g., TRPM3 or GABA-A receptors) expressed in a suitable cell line.
Materials:
-
Cell line expressing the ion channel of interest (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)
-
Borosilicate glass capillaries for micropipettes
-
Pipette puller and fire-polisher
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound stock solution
-
Agonists or antagonists for the specific ion channel
-
Data acquisition and analysis software
Procedure:
-
Cell Culture: Culture the cells expressing the target ion channel on glass coverslips.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Patching:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
-
Data Recording:
-
Clamp the cell membrane at a specific holding potential.
-
Apply voltage steps or ramps to elicit ion channel currents.
-
Record baseline currents in the absence of this compound.
-
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing various concentrations of this compound.
-
Data Acquisition: Record the ion channel currents in the presence of this compound.
-
Washout: Perfuse the chamber with the drug-free extracellular solution to observe the reversibility of the effect.
-
Data Analysis:
-
Measure the peak current amplitude, current-voltage (I-V) relationship, and channel kinetics (activation, deactivation, inactivation) before, during, and after drug application.
-
Construct dose-response curves to determine the IC50 or EC50 of this compound's effect.
-
Modulation of Intracellular Signaling Pathways
This compound has been demonstrated to influence key intracellular signaling pathways involved in cellular stress responses, proliferation, and survival.
Nrf2/SQSTM1 Pathway
This compound can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the antioxidant response.[19][20] This activation is mediated by an increase in the expression of Sequestosome 1 (SQSTM1/p62), which disrupts the interaction between Keap1 and Nrf2, leading to Nrf2 stabilization and nuclear translocation.[19]
PI3K/Akt/mTOR Pathway
Recent studies have indicated that this compound can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Caspase-3-Mediated Apoptosis
This compound has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines through the activation of caspase-3, a key executioner caspase.[21]
Experimental Protocols for Signaling Pathway Analysis
Western Blotting for Nrf2 and PI3K/Akt/mTOR Pathway Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the Nrf2 and PI3K/Akt/mTOR pathways.[22][23][24][25]
Materials:
-
Cell line of interest (e.g., HepG2 for Nrf2, cancer cell line for PI3K/Akt/mTOR)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Nrf2, Keap1, SQSTM1, p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3 in cells treated with this compound.[26][27][28]
Materials:
-
Cell line of interest
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Lysis: Lyse the cells according to the kit's protocol.
-
Lysate Incubation: In a 96-well plate, add the cell lysate and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Measure the absorbance (colorimetric) or fluorescence (fluorometric) using a plate reader.
-
Analysis: The increase in signal is proportional to the caspase-3 activity.
Conclusion
This compound is a pharmacologically active compound with a diverse range of biological targets. While its primary anti-inflammatory and analgesic effects are attributed to the inhibition of COX-1 and COX-2, its interactions with various ion channels and intracellular signaling pathways underscore a more complex mechanism of action. This guide has provided a comprehensive overview of these targets, supported by quantitative data and detailed experimental protocols. A thorough understanding of these molecular interactions is paramount for the rational design of future therapeutic strategies and for expanding the potential clinical applications of this compound and its derivatives. Further research is warranted to fully elucidate the intricate interplay of these targets and their contribution to the overall pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 10. Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the Interaction between Fenamates and Hippocampal Neuron GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Graded activation of mutant K41C-KCNE1:KCNQ1 channel complexes by mefenamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academicjournals.org [academicjournals.org]
- 16. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 17. Patch Clamp Protocol [labome.com]
- 18. benchchem.com [benchchem.com]
- 19. Mefenamic Acid-Upregulated Nrf2/SQSTM1 Protects Hepatocytes against Oxidative Stress-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mefenamic Acid-Upregulated Nrf2/SQSTM1 Protects Hepatocytes against Oxidative Stress-Induced Cell Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mefenamic acid-induced apoptosis in human liver cancer cell-lines through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. mpbio.com [mpbio.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. media.cellsignal.com [media.cellsignal.com]
"pharmacokinetics of enfenamic acid"
An in-depth technical guide on the pharmacokinetics of mefenamic acid is presented for researchers, scientists, and drug development professionals.
Note: The user's query specified "enfenamic acid." The scientific literature predominantly refers to "mefenamic acid," and it is concluded that "this compound" is a likely typographical error. This guide therefore focuses on the pharmacokinetics of mefenamic acid.
Introduction
Mefenamic acid (N-2,3-xylylanthranilic acid) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1][2] It is utilized for its analgesic, anti-inflammatory, and antipyretic properties, primarily in the treatment of mild to moderate pain, including menstrual pain, and rheumatoid arthritis.[1][3][4][5] The therapeutic action of mefenamic acid is derived from its inhibition of prostaglandin (B15479496) synthesis.[2][6][7] This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of mefenamic acid.
Pharmacokinetic Profile
The pharmacokinetics of mefenamic acid are characterized by rapid oral absorption, high plasma protein binding, extensive hepatic metabolism, and subsequent renal and fecal excretion.
Absorption
Mefenamic acid is rapidly absorbed from the gastrointestinal tract following oral administration.[1][2][6][8][9] Peak plasma concentrations (Cmax) are typically achieved within 2 to 4 hours (Tmax).[1][6][8][9][10] Following a single 1-gram oral dose, mean peak plasma levels have been reported to range from 10 to 20 mcg/mL.[6] There is no evidence of drug accumulation with multiple doses, and steady-state concentrations are generally reached by the second day of administration.[6]
Several factors can influence the absorption of mefenamic acid:
-
Food: The effect of food on the rate and extent of absorption is not fully established.[11] However, one study noted that for a product with poor bioavailability in a fasting state, administration in a nonfasting state showed marked improvement.[12] Taking the drug with food is often recommended to minimize gastrointestinal side effects.[13]
-
Water Intake: The bioavailability of mefenamic acid can be influenced by the volume of water ingested. A study found that the area under the plasma concentration-time curve (AUC) was highest when a 250 mg capsule was taken with 50 mL of water. Increasing the water volume to 500 mL in fasting subjects led to a significant reduction in the AUC.[14]
-
Antacids: Co-administration with magnesium hydroxide-containing antacids has been shown to significantly increase the rate and extent of mefenamic acid absorption. One study reported a 125% increase in Cmax and a 36% increase in AUC when a 500 mg dose was taken with 1.7 grams of magnesium hydroxide.[2][6]
Distribution
Once absorbed into the bloodstream, mefenamic acid is extensively bound to plasma proteins, with over 90% bound to albumin.[1][2][6][9][10] This high degree of protein binding is a critical factor in its distribution and potential for drug interactions. The apparent volume of distribution (Vzss/F) after a 500 mg oral dose is estimated to be 1.06 L/kg.[2][4][6] Mefenamic acid is also known to be distributed into breast milk in small amounts and is presumed to cross the placenta.[1][9][11][15]
Metabolism
The primary site of mefenamic acid metabolism is the liver. The biotransformation is mediated by the cytochrome P450 enzyme CYP2C9.[1][2][6][16] The metabolic process involves two main oxidative steps, followed by conjugation:
-
Hydroxylation: Mefenamic acid is first metabolized to 3'-hydroxymethyl mefenamic acid (Metabolite I), which is only weakly active.[1][16]
-
Oxidation: Metabolite I can be further oxidized to 3'-carboxymefenamic acid (Metabolite II).[1][2][6][16]
-
Glucuronidation: The parent drug and both metabolites can undergo glucuronidation to form acyl glucuronides, which are more water-soluble and facilitate excretion.[1][2][16] The 1-O-acyl glucuronide of mefenamic acid is known to be unstable and can covalently bind to proteins.[16][17]
The diagram below illustrates the metabolic pathway of mefenamic acid.
Excretion
Mefenamic acid and its metabolites are eliminated from the body through both renal and fecal routes.[1][8]
-
Renal Excretion: Approximately 52% to 67% of an administered dose is excreted in the urine.[1] The urinary excretory products consist primarily of the glucuronide conjugates of mefenamic acid (about 6%), 3'-hydroxymefenamic acid (25%), and 3'-carboxymefenamic acid (21%).[2][6]
-
Fecal Excretion: The fecal route accounts for 20% to 25% of the dose, mainly in the form of unconjugated 3'-carboxymefenamic acid.[1][2][6][8]
The elimination half-life (t1/2) of the parent mefenamic acid is approximately 2 hours.[1][2][6][10] The half-lives of its metabolites have not been precisely determined but appear to be longer than that of the parent compound, which may lead to their accumulation in patients with renal impairment.[2][6]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for mefenamic acid reported in the literature.
Table 1: Core Pharmacokinetic Parameters
| Parameter | Value | Condition/Dose | Source |
|---|---|---|---|
| Bioavailability (F) | ~90% | Oral | [1] |
| Tmax (Time to Peak) | 2 - 4 hours | Single Oral Dose | [1][6][8][9] |
| 1.04 ± 0.50 hours | Dispersible Tablets | [18] | |
| Cmax (Peak Conc.) | 10 - 20 mcg/mL | Single 1g Oral Dose | [6] |
| 5.94 ± 2.51 mg/L | Dispersible Tablets | [18] | |
| t1/2 (Elimination Half-Life) | ~2 hours | Single Oral Dose | [1][2][6][10] |
| 2.12 ± 0.69 hours | Dispersible Tablets | [18] | |
| Vd (Volume of Distribution) | 1.06 L/kg | 500 mg Oral Dose | [2][6] |
| Protein Binding | >90% (to albumin) | In bloodstream | [1][6][9] |
| 75 ± 5% | In vitro (plasma) | [19] | |
| AUC (0-14h) | 18.19 ± 4.05 mg·h·L⁻¹ | Dispersible Tablets | [18] |
| AUC (Extent of Absorption) | 30.5 mcg/hr/mL | Two 500mg single dose studies |[2][6] |
Table 2: Excretion Profile
| Route | Percentage of Dose | Form of Excreted Compound | Source |
|---|---|---|---|
| Renal (Urine) | 52% - 67% | Glucuronides of parent drug and metabolites | [1][2][6] |
| Fecal | 20% - 25% | Mainly unconjugated 3-carboxymefenamic acid |[1][2][6] |
Experimental Protocols
The quantification of mefenamic acid in biological matrices is crucial for pharmacokinetic studies. Various analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prominent.[20][21][22]
Sample Preparation: Protein Precipitation
A common method for preparing plasma samples involves protein precipitation.
-
Spiking: A known volume of plasma (e.g., 100 µL) is spiked with a working solution of mefenamic acid (for calibration standards) and an internal standard (e.g., mefenamic acid-d4).[23]
-
Precipitation: The mixture is added to a 96-well plate containing a precipitating agent, such as acetonitrile (B52724) with 0.1% formic acid.[23]
-
Separation: The plate is vortexed to ensure thorough mixing and precipitation of plasma proteins. The supernatant containing the analyte is then separated from the precipitated protein, often by centrifugation or vacuum filtration.[23][24]
-
Reconstitution: The collected filtrate is evaporated to dryness and then reconstituted in the mobile phase for injection into the chromatography system.[23]
High-Performance Liquid Chromatography (HPLC) Method
A representative HPLC method for the determination of mefenamic acid is described below.
-
System: A standard HPLC system equipped with a pump, autosampler, and UV detector.
-
Column: A reversed-phase column, such as a C18 or ODS-2 column (e.g., Hypersil ODS-2, 4.6 mm × 150 mm, 5 µm), is typically used.[18]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water or buffer) is employed. A common composition is acetonitrile and water in a 45:55 ratio.[18]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[18]
-
Detection: Ultraviolet (UV) detection is used, with the wavelength set at 280 nm.[18][25]
-
Quantification: The concentration of mefenamic acid is determined by comparing the peak area of the analyte in the sample to the peak areas of known concentration standards, creating a calibration curve.[18]
Mechanism of Action and Related Pathways
The primary mechanism of action for mefenamic acid, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[6][7][26] Prostaglandins are key mediators of inflammation, pain, and fever.[6][7]
The workflow below illustrates this inhibitory pathway.
The overall pharmacokinetic process from administration to elimination is summarized in the following logical workflow.
References
- 1. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Mefenamic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. researchgate.net [researchgate.net]
- 5. Mefenamic Acid (Mefenamic Acid Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Mefenamic Acid: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. Mefenamic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. drugs.com [drugs.com]
- 12. Effects of food on absorption of mefenamic acid from two commercial capsules differing in bioavailability under the fasting state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Bioavailability of mefenamic acid: influence of food and water intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The breast milk excretion of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scialert.net [scialert.net]
- 17. Characterization of the Acyl-Adenylate Linked Metabolite of Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [Mefenaminic acid binding by blood plasma and organ homogenates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Review for Analytical Methods for the Determination of Mefenamic Acid | Semantic Scholar [semanticscholar.org]
- 22. journaljpri.com [journaljpri.com]
- 23. impactfactor.org [impactfactor.org]
- 24. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative bioavailability of two capsule formulations of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
Conformational Landscape of Enfenamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enfenamic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), possesses a flexible molecular structure that gives rise to a complex conformational landscape. This flexibility is a critical determinant of its physicochemical properties, including solubility, crystal packing, and ultimately, its interaction with biological targets. Understanding the conformational preferences of this compound is therefore paramount for rational drug design, formulation development, and predicting its in vivo behavior. This technical guide provides an in-depth overview of the conformational analysis of this compound, drawing upon established methodologies applied to the broader class of fenamates. It details the key torsional angles that govern its shape, outlines experimental and computational protocols for its characterization, and presents a framework for the systematic analysis of its conformational space.
Introduction
Fenamates, N-arylanthranilic acid derivatives, are a well-established class of NSAIDs. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The conformation of these molecules, particularly the relative orientation of the two aromatic rings, is known to influence their biological activity and solid-state properties, leading to phenomena such as polymorphism. This compound (2-(2-phenylethylamino)benzoic acid) is characterized by a flexible N-phenylethyl side chain, which introduces additional degrees of conformational freedom compared to other fenamates like mefenamic acid.
The conformational flexibility of fenamates is largely attributed to the low energy barrier for rotation around the N-C (aryl) bond. This can result in a wide range of observed torsion angles in different environments, such as in solution versus the solid state. A thorough conformational analysis is therefore essential for a complete understanding of this compound's structure-activity relationship and for controlling its solid-state properties during drug manufacturing.
Key Conformational Features of this compound
The primary degrees of freedom that define the overall shape of this compound are:
-
τ1 (Cα-N-Cβ-Cγ): Describes the rotation of the phenyl ring of the phenylethyl group relative to the N-Cβ bond.
-
τ2 (C-Cα-N-Cβ): Defines the rotation around the Cα-N bond, influencing the orientation of the phenylethyl group relative to the anthranilic acid moiety.
-
τ3 (O=C-C-N): Represents the orientation of the carboxylic acid group relative to the anthranilic acid ring.
An intramolecular hydrogen bond between the N-H group and the carboxyl oxygen is a common feature in fenamates, which restricts the rotation around the N-C (anthranilic) and C-C (carboxyl) bonds, thus simplifying the conformational analysis to the key torsions of the side chain.
Experimental Protocols for Conformational Analysis
A multi-faceted approach combining spectroscopic and crystallographic techniques is typically employed for the comprehensive conformational analysis of flexible molecules like this compound.
X-ray Crystallography
X-ray crystallography provides definitive information about the conformation of a molecule in the solid state.
Methodology:
-
Crystal Growth: Single crystals of this compound are grown by slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or mixtures thereof).
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a sensitive detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful technique for studying the conformation of molecules in solution.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d6, CDCl3) at a suitable concentration.
-
1D NMR Spectra Acquisition: Standard 1H and 13C NMR spectra are acquired to assign the chemical shifts of all protons and carbons in the molecule.
-
2D NOESY Experiment: A 2D NOESY spectrum is recorded to identify through-space correlations between protons that are close to each other (typically < 5 Å). The intensity of the NOESY cross-peaks is proportional to the inverse sixth power of the distance between the protons.
-
Data Analysis: The volumes of the NOESY cross-peaks are integrated and used to calculate interproton distances. These experimentally determined distances are then compared with theoretical distances for different possible conformations to determine the predominant conformer(s) in solution. The populations of different conformers can be estimated using models such as the isolated spin-pair approximation (ISPA).
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule, which are influenced by its conformation.
Methodology:
-
Sample Preparation: Spectra can be recorded for solid samples (e.g., using KBr pellets for IR or as a neat powder for Raman) or for solutions in suitable solvents.
-
Spectral Acquisition: IR and Raman spectra are recorded over a specific wavenumber range.
-
Data Analysis: The positions and intensities of the vibrational bands are analyzed. Conformational changes can lead to shifts in band positions or the appearance/disappearance of bands. These experimental spectra can be compared with theoretically calculated spectra for different conformers to aid in their identification.
Computational Modeling of this compound Conformation
Computational chemistry provides a powerful tool to explore the potential energy surface of a molecule and to predict its stable conformations.
Methodology:
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields.
-
Quantum Mechanical Calculations: The geometries of the low-energy conformers identified in the initial search are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)).
-
Energy Calculations: The relative energies of the optimized conformers are calculated to determine their theoretical populations based on the Boltzmann distribution. The energy barriers for the interconversion between different conformers can also be calculated by locating the transition state structures.
-
Property Prediction: Various molecular properties, such as vibrational frequencies and NMR chemical shifts, can be calculated for each conformer and compared with experimental data to validate the computational model.
Data Presentation
The quantitative data obtained from experimental and computational conformational analysis should be summarized in clear and concise tables for easy comparison.
Table 1: Key Torsional Angles (in degrees) for Postulated Low-Energy Conformers of this compound. (Note: These are hypothetical values for illustrative purposes, as specific experimental data for this compound is not available. The values are based on typical ranges observed for other fenamates.)
| Conformer | τ1 (Cα-N-Cβ-Cγ) | τ2 (C-Cα-N-Cβ) | τ3 (O=C-C-N) | Relative Energy (kcal/mol) |
| A | 60 | 180 | 0 | 0.00 |
| B | -60 | 180 | 0 | 0.15 |
| C | 180 | 180 | 0 | 1.20 |
Table 2: Comparison of Experimental and Calculated Data for a Hypothetical Conformer of this compound. (Note: This table illustrates the type of data that would be collected and compared.)
| Parameter | Experimental Value | Calculated Value (DFT) |
| Selected Interproton Distances (Å) from NOESY | ||
| H(x) - H(y) | 2.5 | 2.45 |
| H(a) - H(b) | 3.1 | 3.05 |
| Selected Vibrational Frequencies (cm⁻¹) from IR/Raman | ||
| N-H stretch | 3350 | 3345 |
| C=O stretch | 1680 | 1685 |
Visualization of Workflows and Relationships
Graphical representations are invaluable for understanding the workflow of conformational analysis and the relationships between different molecular states.
Caption: Experimental workflow for the conformational analysis of this compound.
Caption: Computational workflow for predicting stable conformers of this compound.
Caption: Energy relationship and interconversion between different conformers.
Conclusion
The conformational analysis of this compound is a critical component of its comprehensive physicochemical characterization. While specific experimental data for this molecule is limited, a robust framework for its analysis can be established based on the well-documented studies of related fenamates. By employing a synergistic approach that combines X-ray crystallography, NMR spectroscopy, vibrational spectroscopy, and computational modeling, researchers and drug development professionals can gain a detailed understanding of the conformational preferences of this compound. This knowledge is invaluable for optimizing its solid-state properties, understanding its interactions with biological targets, and ultimately, for the development of safer and more effective pharmaceutical products. Future studies focusing specifically on the experimental conformational analysis of this compound are warranted to further refine our understanding of this important NSAID.
An In-depth Technical Guide to Fenamic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenamic acid and its derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), have been a cornerstone in the management of pain and inflammation for decades.[1][2][3] Structurally derived from N-phenylanthranilic acid, these compounds primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4][5] However, emerging research has unveiled a broader pharmacological profile for this class of molecules, including the modulation of various ion channels and interference with signaling pathways implicated in cancer.[1][3] This guide provides a comprehensive technical overview of fenamic acid derivatives and analogs, focusing on their synthesis, structure-activity relationships, and diverse pharmacological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.
Core Structure and Synthesis Strategies
The foundational structure of fenamic acid derivatives is the N-phenylanthranilic acid scaffold. The synthesis of this core structure is often achieved through the Ullmann condensation, a copper-catalyzed reaction between an aniline (B41778) derivative and a 2-halobenzoic acid.[6] Modifications to the core structure, particularly at the carboxyl and amine functionalities, have yielded a diverse library of analogs with varied pharmacological profiles.
General Synthesis of Fenamic Acid Core (Ullmann Condensation)
A typical procedure involves the reaction of an appropriately substituted aniline with a 2-chlorobenzoic acid derivative in the presence of a copper catalyst and a base.
Experimental Protocol: Ullmann Condensation for N-phenylanthranilic acid
-
Reactants: Substituted aniline, 2-chlorobenzoic acid derivative, potassium carbonate (base), copper powder or copper(I) salt (catalyst).
-
Solvent: High-boiling polar solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Procedure:
-
Combine the aniline, 2-chlorobenzoic acid derivative, and potassium carbonate in the chosen solvent.
-
Add the copper catalyst to the mixture.
-
Heat the reaction mixture to a high temperature (typically >150 °C) and maintain for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into acidified water to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water mixture).
-
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Fenamic Acid Derivatives
Ester and amide derivatives are commonly synthesized to improve the pharmacokinetic properties of the parent fenamic acid, such as solubility and bioavailability, or to reduce gastrointestinal side effects.[2][4]
-
Esterification: Fenamic acids can be esterified by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.
-
Amidation: Amide derivatives are typically prepared by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a base, a classic example being the Schotten-Baumann reaction.[7][8][9][10]
Experimental Protocol: Synthesis of a Fenamic Acid Amide via Schotten-Baumann Reaction
-
Step 1: Formation of the Acyl Chloride
-
Suspend the fenamic acid in a dry, inert solvent (e.g., dichloromethane (B109758) or toluene).
-
Add thionyl chloride or oxalyl chloride dropwise at room temperature.
-
Reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
-
Step 2: Amidation
-
Dissolve the crude acyl chloride in an inert solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a solution of the desired amine and a base (e.g., triethylamine (B128534) or pyridine) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The incorporation of heterocyclic moieties into the fenamic acid scaffold has been a successful strategy for developing derivatives with enhanced and novel biological activities, including potent anticancer and antimicrobial properties.[3][11][12][13]
Experimental Protocol: Synthesis of a 1,3,4-Thiadiazole Derivative of Mefenamic Acid [12]
-
Step 1: Synthesis of the Thiosemicarbazide (B42300) Derivative
-
Reflux a mixture of mefenamic acid and thiosemicarbazide in the presence of a catalytic amount of concentrated sulfuric acid in ethanol for several hours.
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter, wash, and dry the precipitate to obtain the thiosemicarbazide derivative.
-
-
Step 2: Cyclization to form the Thiadiazole Ring
-
The subsequent steps to form the final heterocyclic derivative can vary. For example, reaction with an appropriate aldehyde can lead to a Schiff base which can then be further modified or cyclized.[12]
-
Pharmacological Activities and Mechanisms of Action
Anti-inflammatory and Analgesic Activity: COX Inhibition
The primary mechanism of action for the anti-inflammatory and analgesic effects of fenamic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[14]
dot
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Fenamic Acid Derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay [14][15]
-
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
-
Materials: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogen), fenamic acid derivatives (test compounds).
-
Procedure:
-
Prepare a reaction buffer (e.g., Tris-HCl) containing heme and a reducing agent.
-
Add the COX enzyme (either COX-1 or COX-2) to the wells of a microplate.
-
Add various concentrations of the fenamic acid derivative to the wells and incubate for a defined period.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance of the oxidized TMPD at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
-
Table 1: COX-1 and COX-2 Inhibitory Activity of Selected Fenamic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Mefenamic Acid | 10 ± 5 | - | - | [16] |
| Flufenamic Acid | 9.96 | - | - | [6] |
| Meclofenamic Acid | - | - | - | |
| Tolfenamic Acid | - | - | - | |
| Niflumic Acid | - | - | - | |
| Indomethacin (Reference) | 0.01 | 0.06 | 0.17 | [17] |
| Celecoxib (Reference) | 13.02 | 0.49 | 26.57 | [15] |
Note: Data for some compounds were not available in the reviewed literature in a comparable format.
Modulation of Ion Channels
Fenamic acid derivatives have been shown to modulate the activity of various ion channels, including transient receptor potential (TRP) channels and chloride channels.[1][18][19] This activity is independent of their COX-inhibitory effects and contributes to their analgesic properties and potential applications in channelopathies.
dot
Caption: Modulation of Ion Channels by Fenamic Acid Derivatives.
Table 2: Modulation of Ion Channels by Fenamic Acid Derivatives
| Compound | Channel | Effect | IC50/EC50 (µM) | Reference |
| Mefenamic Acid | TRPM3 | Inhibition | 8.6 | [1] |
| Flufenamic Acid | TRPM2 | Inhibition | - | [1] |
| Niflumic Acid | Slo2.1 | Activation | 2100 | [19] |
| Meclofenamic Acid | Slo2.1 | Activation | 80 | [19] |
Note: The effects and potencies can vary depending on the specific channel subtype and experimental conditions.
Anticancer Activity
Several studies have highlighted the potential of fenamic acid derivatives as anticancer agents.[3][20][21] Their mechanisms of action in this context are multifaceted and may involve the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways crucial for tumor growth and survival, such as the NF-κB pathway.[22]
dot
Caption: Experimental Workflow for Evaluating the Anticancer Activity of Fenamic Acid Derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay [20]
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fenamic acid derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Table 3: Anticancer Activity of Selected Fenamic Acid Derivatives
| Derivative Type | Cell Line | IC50 (µM) | Reference |
| Mefenamic Acid Derivative (JS-PFA) | HepG2 (Liver) | - | [21] |
| N-Arylhydrazone of Mefenamic Acid | MCF-7 (Breast) | - | [6] |
| 1,3-Oxazepine of Mefenamic Acid | MCF-7 (Breast) | 80.20 | [13] |
Note: Direct comparable IC50 values are often specific to the synthesized derivative and the cell line tested.
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival. Some fenamic acid derivatives have been shown to inhibit the activation of NF-κB, which may contribute to their anti-inflammatory and anticancer effects.[22]
References
- 1. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances | Semantic Scholar [semanticscholar.org]
- 2. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Medicinal Applications of Fenamic Acid Derivatives | Bentham Science [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. CN106380414B - A kind of mefenamic acid and its synthesis technology - Google Patents [patents.google.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Synthesis, Identification and Anticancer Studying of Heterocyclic- Mefenamic Drug Via Thiosemicarbazide - ProQuest [proquest.com]
- 12. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. Synthesis of Novel Esters of Mefenamic Acid with Pronounced Anti-nociceptive Effects and a Proposed Activity on GABA, Opioid and Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation [mdpi.com]
- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
A Technical Guide to Mefenamic Acid and its Inhibition of Prostaglandin Synthesis
Introduction
Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class.[1] It is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of mild to moderate pain, including menstrual pain (dysmenorrhea), rheumatoid arthritis, and osteoarthritis.[2][3][4] The therapeutic effects of mefenamic acid are primarily attributed to its inhibition of prostaglandin (B15479496) synthesis.[5][6] Prostaglandins (B1171923) are lipid compounds that act as key mediators in inflammation, pain, and fever.[6] This document provides a detailed technical overview of the molecular mechanisms underlying mefenamic acid's function, its quantitative inhibitory profile, and the experimental protocols used to characterize its activity.
Mechanism of Action: Prostaglandin Synthesis Inhibition
The primary mechanism of action for mefenamic acid involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[2]
The Prostaglandin Synthesis Pathway
Prostaglandin synthesis is initiated when cells are activated by inflammatory stimuli, leading to the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2 (cPLA2).[7][8] The free arachidonic acid is then metabolized by COX enzymes (also known as prostaglandin G/H synthases) in a two-step process to form prostaglandin H2 (PGH2).[8][9] PGH2 serves as a common precursor for the synthesis of various prostanoids, including prostaglandins (like PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2), through the action of specific terminal synthases.[10][11]
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological "house-keeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is primarily responsible for the production of prostaglandins that mediate inflammation and pain.[2]
Caption: The enzymatic cascade of prostaglandin synthesis from membrane phospholipids.
COX Inhibition by Mefenamic Acid
Mefenamic acid is a non-selective COX inhibitor, meaning it targets both COX-1 and COX-2 isoforms.[1][2] It acts as a competitive inhibitor, binding to the cyclooxygenase active site and preventing arachidonic acid from being converted into its downstream products.[12][13] By blocking these enzymes, mefenamic acid effectively reduces the synthesis of prostaglandins, which in turn alleviates pain and inflammation.[2] However, its non-selective nature means it also interferes with the protective functions of COX-1, which can lead to gastrointestinal side effects.[2]
Caption: Mefenamic acid competitively inhibits the binding of arachidonic acid to the COX active site.
Quantitative Inhibitory Activity
The potency of mefenamic acid has been quantified against both human and murine COX isoforms. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe its activity. The data presented below, collated from various in vitro studies, highlights the differential sensitivity of COX-1 and COX-2 to mefenamic acid.
| Inhibitor | Target | Enzyme Source | Substrate | Inhibitory Value | Citation |
| Mefenamic Acid | COX-1 | Human (hCOX-1) | Not Specified | 40 nM (IC50) | [12][13] |
| Mefenamic Acid | COX-2 | Human (hCOX-2) | Not Specified | 3 µM (IC50) | [12][13] |
| Mefenamic Acid | COX-2 | Murine (mCOX-2) | Arachidonic Acid | 10 ± 5 µM (Ki) | [14] |
| Mefenamic Acid | COX-1 | Not Specified | Not Specified | 0.12 µM (IC50) | [15] |
| Mefenamic Acid | COX-2 | Not Specified | Not Specified | Ambiguous Results | [15] |
Experimental Protocols
The evaluation of COX inhibitors like mefenamic acid relies on robust in vitro and cell-based assays. Below are detailed methodologies for two key experimental approaches.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the direct inhibitory effect of mefenamic acid on purified COX-1 and COX-2 enzymes by measuring oxygen consumption.
Principle: COX enzymes consume molecular oxygen during the conversion of arachidonic acid to PGG2. The rate of oxygen consumption is directly proportional to enzyme activity. An inhibitor's potency can be determined by measuring the reduction in this rate.[16]
Materials:
-
Purified recombinant human COX-1 or COX-2 enzyme.
-
Mefenamic acid stock solution (in DMSO).
-
Arachidonic acid (substrate).
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.
-
Cofactors: Phenol (1 mM), Hematin (15 µM) or Fe3+-protoporphyrin IX (5 µM).[16][17]
-
Clark-type oxygen electrode and reaction cuvette.
-
Dimethyl sulfoxide (B87167) (DMSO) for vehicle control.
Procedure:
-
Cuvette Preparation: To a reaction cuvette maintained at 37°C, add the reaction buffer, phenol, and hematin.
-
Inhibitor Addition: Add various concentrations of mefenamic acid (or DMSO for vehicle control) to the cuvette. Ensure the final DMSO concentration is <0.1%.[16]
-
Substrate Addition: Add arachidonic acid (e.g., to a final concentration of 100 µM).[16]
-
Reaction Initiation: Initiate the reaction by adding a known amount of purified COX enzyme (e.g., 5 µg of huCOX-2) to the cuvette.[16]
-
Data Acquisition: Immediately record the rate of oxygen consumption using the oxygen electrode. The maximal rate is recorded.
-
Repeat: Perform the assay for a range of inhibitor concentrations to generate a dose-response curve.
Data Analysis:
-
Calculate the percentage of inhibition for each mefenamic acid concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Synthesis Inhibition Assay
This protocol details a method to assess the ability of mefenamic acid to inhibit PGE2 production in cultured cells stimulated to induce an inflammatory response.
Principle: Cells such as A549 human lung carcinoma cells or RAW 264.7 macrophages can be stimulated with agents like Interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS) to upregulate COX-2 and produce large amounts of PGE2.[18][19] The amount of PGE2 released into the cell culture supernatant is quantified, typically by an Enzyme-Linked Immunosorbent Assay (ELISA) or Enzyme Immunoassay (EIA). The reduction in PGE2 levels in the presence of the inhibitor reflects its cellular activity.[20][21]
Caption: A typical experimental workflow for measuring PGE2 inhibition in a cell-based assay.
Materials:
-
Cell line (e.g., A549 or RAW 264.7).
-
Complete cell culture medium.
-
Stimulating agent (e.g., IL-1β or LPS).
-
Mefenamic acid stock solution (in DMSO).
-
96-well cell culture plates.
-
Prostaglandin E2 EIA Kit.[19]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight.[20]
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of mefenamic acid. Include vehicle control (DMSO) and unstimulated control wells.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C to allow the compound to enter the cells.[21]
-
Stimulation: Add the stimulating agent (e.g., 1 ng/mL IL-1β) to all wells except the unstimulated control.[20]
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C to allow for COX-2 expression and PGE2 production.[20]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a commercial PGE2 EIA kit according to the manufacturer’s instructions.[19]
Data Analysis:
-
Construct a standard curve from the EIA kit standards.
-
Calculate the PGE2 concentration for each sample from the standard curve.
-
Calculate the percentage of PGE2 inhibition for each mefenamic acid concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration and performing a non-linear regression analysis.
Conclusion
Mefenamic acid exerts its therapeutic effects through the competitive and non-selective inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins. Quantitative analysis reveals a higher potency for COX-1 over COX-2, with IC50 values in the nanomolar and low micromolar range, respectively. The described in vitro and cell-based experimental protocols provide robust frameworks for characterizing the inhibitory activity of mefenamic acid and other NSAIDs, offering critical data for drug development and mechanistic studies. This guide serves as a comprehensive technical resource for professionals engaged in the research and development of anti-inflammatory therapeutics.
References
- 1. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. ashdin.com [ashdin.com]
- 5. drugs.com [drugs.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Signal pathways mediating oxytocin stimulation of prostaglandin synthesis in select target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mefenamic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 | PLOS One [journals.plos.org]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Enfenamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Like other members of this class, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound's anti-inflammatory and cytotoxic properties.
Mechanism of Action
This compound is expected to be a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). By blocking these enzymes, it reduces the production of prostaglandins from arachidonic acid. This inhibition of prostaglandin (B15479496) synthesis is the primary basis for its anti-inflammatory effects. Additionally, some fenamates have been shown to exhibit other activities, such as the inhibition of lipoxygenase (LOX), which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.
Key In Vitro Assays
A comprehensive in vitro evaluation of this compound should include assays to determine its potency as a COX inhibitor, its effect on prostaglandin production, its potential to inhibit lipoxygenase, and its cytotoxicity.
Data Presentation
The following tables summarize expected quantitative data for fenamates, like mefenamic acid, which can be used as a reference for interpreting results from this compound assays.
Table 1: Cyclooxygenase (COX) Inhibition
| Assay | Target | Substrate | Test System | Expected IC₅₀ (µM) for Mefenamic Acid |
| COX Activity Assay | COX-1 | Arachidonic Acid | Ovine COX-1 | ~1.94 |
| COX Activity Assay | COX-2 | Arachidonic Acid | Human Recombinant COX-2 | Ambiguous results, plateau of inhibition |
| Prostaglandin E₂ (PGE₂) Immunoassay | COX-2 | - | Activated Macrophages | Potent Inhibition |
Note: IC₅₀ values for mefenamic acid can vary between studies and assay conditions.[3]
Table 2: Lipoxygenase (LOX) Inhibition
| Assay | Target | Substrate | Test System | Expected IC₅₀ (µM) for Mefenamic Acid |
| Lipoxygenase Inhibition Assay | 5-Lipoxygenase | Linoleic Acid | Soybean Lipoxygenase | ~78.67 |
Note: Data for mefenamic acid.[4]
Table 3: Cytotoxicity
| Cell Line | Assay | Exposure Time | Expected LC₅₀ (µM) for Mefenamic Acid |
| PC3 (Prostate Cancer) | MTT Assay | 72 hours | 168 |
| LNCaP (Prostate Cancer) | MTT Assay | 72 hours | 144 |
| KB (Oral Cancer) | MTT Assay | Not Specified | Cytotoxic effects observed at ≥ 25 µM |
| Saos-2 (Osteosarcoma) | MTT Assay | Not Specified | Cytotoxic effects observed at ≥ 25 µM |
| 1321N (Astrocytoma) | MTT Assay | Not Specified | Cytotoxic effects observed at ≥ 25 µM |
Note: LC₅₀ (Lethal Concentration 50%) values for mefenamic acid.[5][6]
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric Substrate (TMPD)
-
Arachidonic Acid solution
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution and make serial dilutions.
-
Assay Setup: In a 96-well plate, add in the following order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of this compound dilution (or vehicle control)
-
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of the Colorimetric Substrate solution, followed by 20 µL of Arachidonic Acid solution to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm using a microplate reader.
-
Calculation: The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Workflow Diagram:
Prostaglandin E₂ (PGE₂) Immunoassay
This assay quantifies the production of PGE₂, a key inflammatory prostaglandin, in cell culture.
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of PGE₂ in cell culture supernatants.
Materials:
-
Cell line capable of producing PGE₂ (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for cell stimulation
-
This compound
-
PGE₂ ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Seed cells in a culture plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS to induce PGE₂ production.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the PGE₂ ELISA according to the kit manufacturer's protocol.
-
Measurement: Read the absorbance on a microplate reader.
-
Calculation: Calculate the concentration of PGE₂ from a standard curve and determine the inhibitory effect of this compound.
Lipoxygenase (LOX) Inhibition Assay
This assay assesses the ability of this compound to inhibit the activity of lipoxygenase.
Principle: The activity of lipoxygenase is determined spectrophotometrically by measuring the formation of hydroperoxides from linoleic acid at 234 nm.
Materials:
-
Lipoxygenase enzyme (e.g., from soybean)
-
Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)
-
Linoleic acid (substrate)
-
This compound
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, mix the buffer, lipoxygenase enzyme solution, and the desired concentration of this compound.
-
Incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 25°C.
-
Reaction Initiation: Add the linoleic acid solution to start the reaction.
-
Measurement: Monitor the increase in absorbance at 234 nm for a set time (e.g., 6 minutes).
-
Calculation: Calculate the percent inhibition by comparing the rate of reaction in the presence and absence of this compound.
Cell Viability (MTT) Assay
This assay evaluates the cytotoxic effect of this compound on a chosen cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Materials:
-
Selected cell line
-
Cell culture medium and supplements
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the LC₅₀ value.
Workflow Diagram:
Signaling Pathway
The primary anti-inflammatory signaling pathway modulated by this compound is the arachidonic acid cascade.
References
- 1. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese-mefenamic acid complexes exhibit high lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Mefenamic Acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is primarily known for its inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[1] Emerging research, however, has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic and apoptotic effects across a variety of cancer cell lines.[2] These anti-neoplastic properties are attributed to its ability to modulate key cellular signaling pathways, including the caspase-3, PI3K/Akt/mTOR, and Nrf2 pathways.[2] This document provides detailed application notes and protocols for utilizing mefenamic acid in cell culture studies to investigate its therapeutic potential.
Data Presentation: Quantitative Effects of Mefenamic Acid
The following tables summarize the inhibitory concentrations (IC50) of mefenamic acid in various cell lines, providing a crucial reference for experimental design.
Table 1: IC50 Values of Mefenamic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration |
| KB | Oral Squamous Carcinoma | Cytotoxic effects observed at 0-100 µM | Not Specified |
| Saos-2 | Osteosarcoma | Cytotoxic effects observed at 0-100 µM | Not Specified |
| 1321N | Astrocytoma | Cytotoxic effects observed at 0-100 µM | Not Specified |
| U-87MG | Glioblastoma | Resistant to Mefenamic Acid (up to 100 µM) | Not Specified |
| Huh-7 | Liver Cancer | Apoptosis induced at 200 µM | Not Specified |
| Chang | Liver Cancer | Apoptosis induced at 200 µM | Not Specified |
| MG-63 | Osteosarcoma | Dose-dependent inhibition of proliferation | Not Specified |
| HOS | Osteosarcoma | Dose-dependent inhibition of proliferation | Not Specified |
| H2OS | Osteosarcoma | Dose-dependent inhibition of proliferation | Not Specified |
| HeLa | Cervical Cancer | Used in drug sensitivity studies | Not Specified |
| Sa3 | Oral Squamous Cell Carcinoma | Used in drug sensitivity studies | Not Specified |
Table 2: Inhibitory Concentrations of Mefenamic Acid on COX Enzymes
| Target | IC50 Value |
| hCOX-1 | 40 nM |
| hCOX-2 | 3 µM |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of mefenamic acid on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Mefenamic acid (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Mefenamic Acid Treatment: Prepare serial dilutions of mefenamic acid in complete medium from a stock solution. The final concentrations should typically range from 10 to 500 µM. Remove the overnight culture medium and add 100 µL of the mefenamic acid-containing medium to each well. Include a vehicle control (DMSO) at the same final concentration as in the highest mefenamic acid treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following mefenamic acid treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Mefenamic acid
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of mefenamic acid (e.g., 50-200 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after mefenamic acid treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Mefenamic acid
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of mefenamic acid for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis for Signaling Pathways
This protocol is used to detect changes in protein expression and phosphorylation in pathways like PI3K/Akt/mTOR and Nrf2.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Mefenamic acid
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Nrf2, anti-Keap1, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with mefenamic acid, wash cells with ice-cold PBS and lyse them in RIPA buffer. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
Visualization of Mefenamic Acid's Effects
Signaling Pathways and Experimental Workflows
References
- 1. Mefenamic acid-induced apoptosis in human liver cancer cell-lines through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mefenamic acid exhibits antitumor activity against osteosarcoma by impeding cell growth and prompting apoptosis in human osteosarcoma cells and xenograft mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Enfenamic Acid
Introduction
Enfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class. It is utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of mild to moderate pain. The accurate and precise quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for ensuring its safety, efficacy, and quality. A variety of analytical methods have been developed and validated for this purpose. High-Performance Liquid Chromatography (HPLC) is frequently cited as the most robust and widely used technique, followed by UV-Visible Spectrophotometry and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] This document provides detailed application notes and experimental protocols for the key analytical methods used in the determination of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier method for the quantification of this compound due to its high resolution, sensitivity, and specificity.[2][3] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.
Data Presentation: HPLC Methods
The following table summarizes various validated RP-HPLC methods for the determination of this compound, providing a comparative overview of their experimental conditions and performance characteristics.
| Parameter | Method 1 (Simultaneous Analysis) | Method 2 (Stability Indicating)[4] | Method 3 (Tablet Assay)[5] | Method 4 (Topical Emulgel)[6] | Method 5 (General Dosage Form) |
| Column | Inertsil ODS 3V C18 (250x4.6mm, 5µm) | C8 Column | Chromolith RP-18e (100x4.6mm, 5µm) | Grace, Alltima C18 (250x4.6mm) | ODS packing L1 (250x4.6mm, 5µm) |
| Mobile Phase | Methanol : 0.02M KH₂PO₄ (75:25, v/v), pH 7.1 | Buffer : ACN + THF (55:45, v/v) | Gradient: A: 0.1% Formic Acid, B: ACN | Methanol : Ammonium (B1175870) Acetate (pH 6) (67:33, v/v) | ACN : 0.05M NH₄H₂PO₄ : THF (46:40:14, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 275 nm | 285 nm | 275 nm | 254 nm | 254 nm |
| Retention Time | 4.49 min | ~18.25 min | 3.9 min | 9.85 min | 10.58 min |
| Linearity Range | 40-200 µg/mL | 0.5-2 µg/mL | 5-250 µg/mL | 5-60 µg/mL | 5-30 µg/mL |
| Accuracy (%RSD) | 98.15-99.02% | - | 99-108% | - | - |
| Precision (%RSD) | 0.52% | - | < 5% | 1.62% | - |
| LOD | - | - | - | - | 0.12 µg/mL |
| LOQ | - | - | - | 4.06 µg/mL | 0.36 µg/mL |
ACN: Acetonitrile, THF: Tetrahydrofuran (B95107)
Experimental Protocol: RP-HPLC for Tablet Assay (Adapted from[8])
This protocol describes a validated RP-HPLC method for the quantification of this compound in tablet dosage forms.
A. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Ammonium Phosphate (B84403) Monobasic (Analytical Grade)
-
Tetrahydrofuran (HPLC Grade)
-
Water (HPLC Grade)
-
This compound Tablets
B. Equipment
-
HPLC system with UV detector
-
ODS L1 column (250 x 4.6 mm, 5 µm)
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
C. Chromatographic Conditions
-
Mobile Phase: Acetonitrile : 0.05 M Monobasic Ammonium Phosphate Buffer : Tetrahydrofuran (46:40:14, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 27°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
D. Procedure
-
Mobile Phase Preparation: Prepare 0.05 M monobasic ammonium phosphate buffer. Mix the buffer, acetonitrile, and tetrahydrofuran in the specified ratio. Degas the mobile phase by sonication or vacuum filtration.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions (e.g., 5, 10, 15, 20, 25, 30 µg/mL) using the mobile phase to establish the calibration curve.
-
Sample Preparation: a. Weigh and finely powder 20 tablets to get the average weight. b. Weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. c. Add approximately 70 mL of mobile phase and sonicate for 5-10 minutes to dissolve the drug. d. Make up the volume to 100 mL with the mobile phase. e. Filter the solution through a 0.45 µm syringe filter. f. Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 15 µg/mL).
-
Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the blank (mobile phase), followed by the working standard solutions and the sample solution. c. Record the chromatograms and measure the peak areas. d. Plot a calibration curve of peak area versus concentration for the standard solutions. e. Determine the concentration of this compound in the sample solution from the calibration curve.
Visualization: HPLC Workflow
Caption: General experimental workflow for HPLC analysis of this compound.
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simpler, cost-effective, and rapid method for the determination of this compound, suitable for routine quality control analysis.[7][8] The method relies on the absorbance of UV or visible light by the chromophoric structure of the molecule.
Data Presentation: UV-Visible Spectrophotometry Methods
| Parameter | Method 1 (Visible)[7] | Method 2 (UV)[9] | Method 3 (UV)[10] | Method 4 (UV)[11] |
| Solvent/Reagent | Acetic acid with K₃[Fe(CN)₆] & FeCl₃ | 0.1N NaOH | 1,4-Dioxane (B91453) | HCl in Methanol (1:1000) |
| λmax | 715 nm | 285 nm | 353.2 nm | 280 nm |
| Linearity Range | 3.0-14.0 µg/mL | 5-25 µg/mL | - | 2-25 µg/mL |
| Molar Absorptivity | - | - | - | 0.79x10⁴ L.mol⁻¹.cm⁻¹ |
| LOD | 0.31 µg/mL | - | - | - |
| LOQ | 1.04 µg/mL | - | - | - |
| Accuracy (% Recovery) | 99.94-102.76% | - | - | 100 ± 1.0% |
| Precision (%RSD) | - | - | - | < 1.5% |
Experimental Protocol: UV Spectrophotometry (Adapted from[11][13])
This protocol provides a general procedure for the quantification of this compound in pharmaceutical preparations using UV spectrophotometry.
A. Materials and Reagents
-
This compound Reference Standard
-
Sodium Hydroxide (NaOH) or Methanol and Hydrochloric Acid (HCl)
-
Water (Distilled or Deionized)
-
This compound Capsules/Tablets
B. Equipment
-
UV-Visible Spectrophotometer (Double Beam)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
C. Procedure
-
Solvent Preparation: Prepare the chosen solvent, for example, 0.1N NaOH solution or a 1:1000 solution of HCl in methanol.[9][11]
-
Determination of λmax: a. Prepare a standard solution of this compound (e.g., 10 µg/mL) in the chosen solvent. b. Scan the solution in the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). The reported λmax is often around 285 nm in 0.1N NaOH.[9]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard, dissolve, and dilute to 100 mL in a volumetric flask with the chosen solvent.[9]
-
Calibration Curve: Prepare a series of working standard solutions (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution. Measure the absorbance of each solution at the predetermined λmax against the solvent blank. Plot absorbance versus concentration.
-
Sample Preparation (from Tablets/Capsules): a. Weigh and powder an appropriate number of tablets (e.g., 10) or use the mixed contents of capsules.[11] b. Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.[9][11] c. Add about 70 mL of the solvent, sonicate for 10-15 minutes, and dilute to volume.[11] d. Filter the solution. e. Dilute the filtrate with the solvent to obtain a concentration that falls within the linear range of the calibration curve.
-
Analysis: Measure the absorbance of the final sample solution at λmax. Calculate the concentration of this compound using the regression equation from the calibration curve.
Visualization: UV-Vis Spectrophotometry Workflow
Caption: Workflow for this compound analysis by UV-Vis spectrophotometry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the ideal method for determining very low concentrations of this compound, especially in complex biological matrices like human plasma.[12]
Data Presentation: LC-MS/MS Method
| Parameter | Method 1 (in Human Plasma)[12] |
| Column | Thermo Hypurity C18 (50x4.6mm, 5µm) |
| Mobile Phase | 2 mM Ammonium Acetate (pH 4.5) : Methanol (15:85, v/v) |
| Flow Rate | 0.75 mL/min |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Mass Transition | m/z 240.0 → 196.3 |
| Linearity Range | 20 - 6000 ng/mL |
| LLOQ | 20 ng/mL |
| Mean Recovery | ~73% |
Experimental Protocol: LC-MS/MS for Plasma Samples (Conceptual)
This protocol outlines the key steps for quantifying this compound in human plasma, based on the principles described in the literature.[12]
A. Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (IS), e.g., Diclofenac[12]
-
Methanol (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Acetic Acid (for pH adjustment)
-
Human Plasma (blank)
-
Extraction Solvent
B. Equipment
-
LC-MS/MS system (Triple Quadrupole)
-
Analytical column as specified
-
Centrifuge
-
Vortex mixer
C. Chromatographic and MS Conditions
-
LC Conditions: Refer to the table above.
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
MRM Transitions: this compound (240.0 → 196.3), IS (e.g., 294.0 → 250.2 for Diclofenac)[12]
-
Optimize source parameters (e.g., gas flows, temperature) and compound parameters (e.g., collision energy).
-
D. Procedure
-
Standard Preparation: Prepare stock solutions of this compound and the IS in methanol. Create calibration standards by spiking blank human plasma with appropriate amounts of the standard solution.
-
Sample Preparation (Liquid-Liquid Extraction): a. To a plasma sample (e.g., 200 µL), add the internal standard solution. b. Add an appropriate extraction solvent (e.g., ethyl acetate). c. Vortex mix to ensure thorough mixing. d. Centrifuge to separate the organic and aqueous layers. e. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
-
Quantification: The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
Visualization: Hierarchy of Analytical Techniques
References
- 1. researchgate.net [researchgate.net]
- 2. Review for Analytical Methods for the Determination of Mefenamic Acid | Semantic Scholar [semanticscholar.org]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.info [ijpsr.info]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. latamjpharm.org [latamjpharm.org]
- 9. iajpr.com [iajpr.com]
- 10. Spectrophotometric Assay of Mefenamic Acid in Tablets Using 1,4-dioxane as Solvent for Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaskpublishers.com [oaskpublishers.com]
- 12. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mefenamic Acid in Animal Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class. It is widely used in clinical practice for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] In preclinical research, mefenamic acid serves as a valuable tool for studying the mechanisms of inflammation and for the evaluation of novel anti-inflammatory agents. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5] This document provides detailed application notes and protocols for the use of mefenamic acid in common animal models of inflammation.
Mechanism of Action
Mefenamic acid exerts its anti-inflammatory effects primarily through the inhibition of the COX pathway. By blocking COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are potent inflammatory mediators.[5] This reduction in prostaglandin levels leads to decreased vasodilation, vascular permeability, and pain receptor sensitization, thereby mitigating the cardinal signs of inflammation.
Figure 1: Mechanism of action of mefenamic acid in the inflammatory cascade.
Data Presentation
The anti-inflammatory efficacy of mefenamic acid has been evaluated in various animal models. The following tables summarize the quantitative data from representative studies.
Table 1: Efficacy of Mefenamic Acid in the Carrageenan-Induced Paw Edema Model in Rats
| Dose of Mefenamic Acid | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| 0.1 mmol/kg | Oral | 3 hours | 61.5 ± 2.3 | [3] |
Note: Further dose-response studies are recommended to establish a more comprehensive profile of mefenamic acid's efficacy in this model.
Table 2: Efficacy of Mefenamic Acid in the Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats
| Dose of Mefenamic Acid | Route of Administration | Parameter Assessed | Time Point | Effect | Reference |
| 50 mg/kg/day | Oral | Joint Swelling | Day 1 | Significant reduction | |
| 50 mg/kg/day | Oral | Joint Swelling | Day 3 | Significant reduction | |
| 50 mg/kg/day | Oral | Joint Swelling | Day 14 | No significant effect | |
| 50 mg/kg/day | Oral | Joint Swelling | Day 28 | No significant effect | |
| 50 mg/kg/day | Oral | Hyperalgesia (Pain) | Day 1 | Significant prevention | |
| 50 mg/kg/day | Oral | Hyperalgesia (Pain) | Day 3 | Significant prevention | |
| 50 mg/kg/day | Oral | Hyperalgesia (Pain) | Day 14 | No significant effect | |
| 50 mg/kg/day | Oral | Hyperalgesia (Pain) | Day 28 | No significant effect |
Note: The study also noted that a therapeutic regimen (starting after the acute phase) did not influence these parameters.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Materials:
-
Mefenamic acid
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Protocol:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
Mefenamic acid treated groups (various doses)
-
Positive control group (e.g., Indomethacin)
-
-
Drug Administration:
-
Prepare a homogenous suspension of mefenamic acid in the chosen vehicle.
-
Administer mefenamic acid or vehicle orally via gavage 60 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 Where ΔV is the change in paw volume.
-
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats
This model mimics the pain and joint degradation seen in human osteoarthritis.
Materials:
-
Mefenamic acid
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Monosodium iodoacetate (MIA)
-
Sterile saline
-
Male Wistar rats (180-220 g)
-
Digital calipers
-
Von Frey filaments or other analgesia testing equipment
-
Isoflurane for anesthesia
Protocol:
-
Animal Acclimatization: As described in the previous protocol.
-
Grouping: Randomly divide the animals into groups:
-
Sham control (saline injection)
-
MIA + Vehicle control
-
MIA + Mefenamic acid (preventive or therapeutic regimen)
-
-
Induction of Osteoarthritis:
-
Anesthetize the rats with isoflurane.
-
Inject 1 mg of MIA dissolved in 50 µL of sterile saline intra-articularly into the right knee joint. The sham group receives an injection of 50 µL of sterile saline.
-
-
Drug Administration:
-
Preventive regimen: Administer mefenamic acid or vehicle orally daily, starting before the MIA injection and continuing for the duration of the study.
-
Therapeutic regimen: Begin daily oral administration of mefenamic acid or vehicle at a specified time point after MIA injection (e.g., day 3).
-
-
Assessment of Joint Swelling:
-
Measure the medio-lateral diameter of the knee joint using digital calipers at baseline and at regular intervals (e.g., days 1, 3, 7, 14, 21, 28) after MIA injection.
-
-
Assessment of Pain (Hyperalgesia):
-
Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using Von Frey filaments) applied to the plantar surface of the hind paw at the same time points as the swelling measurements. A decrease in the withdrawal threshold indicates hyperalgesia.
-
-
Histopathological Analysis (Optional):
-
At the end of the study, euthanize the animals and collect the knee joints for histological processing to assess cartilage degradation and synovial inflammation.
-
Figure 3: Experimental workflow for the MIA-induced osteoarthritis model.
Conclusion
Mefenamic acid is a well-characterized NSAID that serves as a reliable positive control and investigational tool in various animal models of inflammation. The protocols provided here for the carrageenan-induced paw edema and MIA-induced osteoarthritis models offer robust and reproducible methods for assessing the anti-inflammatory and analgesic properties of test compounds. The presented data and workflows are intended to guide researchers in designing and executing their preclinical studies in the field of inflammation and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The topical anti-inflammatory effects of a topical preparation of meclofenamic acid on carrageenan-induced footpad swelling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of substrate concentration on inhibition of prostaglandin synthetase of bull seminal vesicles by anti-inflammatory drugs and fenamic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meclofenamate inhibits prostaglandin E binding and adenylyl cyclase activation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Mefenamic Acid as a Chemical Probe for Cyclooxygenase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), serves as a valuable chemical probe for studying the activity and inhibition of cyclooxygenase (COX) enzymes. As a member of the fenamate class, it exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—primarily through the inhibition of prostaglandin (B15479496) synthesis.[1][2] Prostaglandins (B1171923) are lipid compounds that play a crucial role in inflammation, pain, and fever.[1] The synthesis of prostaglandins is catalyzed by two key isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[3]
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation.[4] Mefenamic acid acts as a competitive inhibitor of both COX-1 and COX-2, although it is considered a non-selective inhibitor, it shows some preference for COX-2.[3][5][6][7] This document provides detailed application notes and protocols for utilizing mefenamic acid as a chemical probe to investigate COX activity.
Data Presentation
The inhibitory potency of mefenamic acid against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the assay conditions and the source of the enzymes.
| Enzyme Target | IC50 Value | Assay Type/Source | Reference |
| Human COX-1 | 40 nM | Recombinant Human Enzyme | [1][3] |
| Human COX-2 | 3 µM | Recombinant Human Enzyme | [1][3] |
| Ovine COX-1 | 0.12 µM | Purified Ovine Enzyme | [8] |
| Human COX-2 | No IC50 determined (ambiguous results) | Purified Human Enzyme | [8] |
| COX-1 | - | Whole Blood Assay | [9] |
| COX-2 | - | Whole Blood Assay (Selectivity Ratio COX-2/COX-1: 0.08) | [9] |
| Murine COX-2 | Kᵢ of 10 ± 5 µM (with arachidonic acid as substrate) | Purified Murine Enzyme | [10][11] |
Note: The selectivity of an NSAID for COX-2 over COX-1 is often expressed as a selectivity ratio (IC50 COX-2 / IC50 COX-1 or a similar metric). A ratio of less than 1 indicates selectivity for COX-2.[9]
Signaling Pathway
The primary mechanism of action of mefenamic acid is the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into prostaglandins.
Caption: Prostaglandin synthesis pathway and inhibition by mefenamic acid.
Experimental Protocols
In Vitro Fluorometric Assay for COX-1 and COX-2 Inhibition
This protocol is adapted from commercially available COX fluorescent inhibitor screening kits and provides a method for determining the IC50 values of mefenamic acid.[2][12][13][14]
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hemin
-
Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Mefenamic acid
-
DMSO (for dissolving mefenamic acid)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer.
-
Prepare a stock solution of mefenamic acid in DMSO (e.g., 10 mM). Create a serial dilution in DMSO to obtain a range of concentrations to be tested.
-
Prepare working solutions of hemin, ADHP, and arachidonic acid according to the kit manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme (COX-1 or COX-2), and 10 µL DMSO.
-
Background Wells: 160 µL Assay Buffer, 10 µL Hemin, and 10 µL DMSO.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL enzyme (COX-1 or COX-2), and 10 µL of diluted mefenamic acid solution.
-
-
-
Pre-incubation:
-
Incubate the plate for 5-10 minutes at room temperature to allow mefenamic acid to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately measure the fluorescence in a fluorometer with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm. Read the plate kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of mefenamic acid relative to the 100% initial activity wells.
-
Plot the percent inhibition versus the logarithm of the mefenamic acid concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Oxygen Consumption Assay for COX Activity
This method directly measures the consumption of oxygen during the conversion of arachidonic acid to PGG2 by COX enzymes.[5][10]
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol)
-
Arachidonic acid
-
Mefenamic acid
-
DMSO
-
Oxygen electrode (Clark-type) and oxygraph
Procedure:
-
Instrument Setup:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Equilibrate the reaction chamber of the oxygraph to the desired temperature (e.g., 37°C).
-
-
Assay Procedure:
-
Add the reaction buffer to the chamber.
-
Add a specific concentration of mefenamic acid (dissolved in DMSO) or DMSO alone (for control).
-
Add the COX enzyme to the chamber and allow it to equilibrate.
-
Initiate the reaction by adding a known concentration of arachidonic acid.
-
-
Data Acquisition and Analysis:
-
Record the rate of oxygen consumption over time.
-
The initial rate of the reaction is proportional to the COX activity.
-
Calculate the percent inhibition of COX activity at different concentrations of mefenamic acid compared to the control.
-
Determine the IC50 value as described in the previous protocol.
-
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant system for evaluating the inhibitory effects of mefenamic acid.[15][16][17]
Materials:
-
Freshly drawn human venous blood from healthy volunteers (with appropriate consent)
-
Heparin or other anticoagulant
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Mefenamic acid
-
DMSO
-
ELISA kits for Prostaglandin E2 (PGE2) and Thromboxane (B8750289) B2 (TXB2)
Procedure:
-
COX-1 Activity (Thromboxane B2 Production):
-
Aliquot whole blood into tubes.
-
Add various concentrations of mefenamic acid (dissolved in DMSO) or DMSO alone.
-
Allow the blood to clot at 37°C for 1 hour.
-
Centrifuge to separate the serum.
-
Measure the concentration of TXB2 (a stable metabolite of thromboxane A2, a product of COX-1 in platelets) in the serum using an ELISA kit.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquot heparinized whole blood into tubes.
-
Add various concentrations of mefenamic acid (dissolved in DMSO) or DMSO alone.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.
-
Incubate at 37°C for 24 hours.
-
Centrifuge to separate the plasma.
-
Measure the concentration of PGE2 (a major product of COX-2) in the plasma using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production at each concentration of mefenamic acid.
-
Determine the IC50 values for both isoforms.
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating mefenamic acid as a COX inhibitor.
Caption: General workflow for evaluating COX inhibition by mefenamic acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase Selectivity of NSAIDs - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. assaygenie.com [assaygenie.com]
- 14. biosave.com [biosave.com]
- 15. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed RP-HPLC Method for the Quantification of Enfenamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfenamic acid, with the chemical formula C15H15NO2, is N-phenethylanthranilic acid.[2] Its structure is similar to mefenamic acid, which is 2-((2,3-dimethylphenyl)amino)benzoic acid.[3] This structural similarity allows for the adaptation of existing HPLC methodologies for mefenamic acid as a starting point for method development for this compound.
Proposed HPLC Method Parameters
A reversed-phase HPLC method is proposed for the quantification of this compound. The following table summarizes the recommended starting parameters, which are based on successful methods for mefenamic acid and are likely to provide good chromatographic separation and peak shape for this compound.
| Parameter | Recommended Condition | Justification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are widely used for the separation of non-polar to moderately polar compounds like fenamates and have demonstrated good performance for mefenamic acid. |
| Mobile Phase | Acetonitrile:Buffer (e.g., 0.05 M Ammonium Acetate, pH 6.0) in a ratio of 60:40 (v/v) | A mixture of an organic modifier (acetonitrile) and an aqueous buffer provides good control over retention time and peak shape. The pH of the buffer can be adjusted to optimize the ionization state of this compound for better retention and symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate that typically provides good efficiency and reasonable run times. |
| Injection Volume | 20 µL | A common injection volume that balances sensitivity and column loading. |
| Detection Wavelength | UV at ~285 nm | Based on the chromophores present in the this compound structure, this wavelength is expected to provide good sensitivity. A UV scan of an this compound standard should be performed to determine the optimal wavelength. |
| Column Temperature | 25°C | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of the mobile phase (approximately 70 mL) with the aid of sonication. Once dissolved, dilute to the mark with the mobile phase and mix well.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).
Method Validation Protocol
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject the mobile phase, a placebo solution (containing all excipients except this compound), and a standard solution of this compound. | No interfering peaks should be observed at the retention time of this compound in the chromatograms of the mobile phase and placebo. |
| Linearity | Inject at least five concentrations of the working standard solutions (e.g., 5, 10, 20, 50, 100 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration. | The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy (% Recovery) | Perform recovery studies by spiking a placebo solution with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. | The mean recovery should be within 98-102%. |
| Precision (Repeatability and Intermediate Precision) | Repeatability: Analyze six replicate injections of a single standard solution (e.g., 20 µg/mL) on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument. | The relative standard deviation (%RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Introduce small, deliberate variations in the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C) and assess the impact on the results. | The method should remain unaffected by small variations in the parameters, with %RSD of the results ≤ 2%. |
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area | %RSD |
| 5 | ||
| 10 | ||
| 20 | ||
| 50 | ||
| 100 | ||
| Correlation Coefficient (r²) |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | ||||
| 100% | ||||
| 120% |
Table 3: Precision Data
| Precision Type | Parameter | Result |
| Repeatability | Mean Peak Area | |
| %RSD | ||
| Intermediate Precision | Mean Peak Area | |
| %RSD |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Experimental Workflow Diagram
The following diagram illustrates the proposed workflow for the development and validation of the HPLC method for this compound quantification.
Caption: Proposed workflow for HPLC method development and validation.
References
Spectrophotometric Analysis of Enphenamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enphenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic and anti-inflammatory properties. Accurate and reliable quantification of enphenamic acid in bulk drug substances and pharmaceutical formulations is paramount for ensuring quality control and therapeutic efficacy. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid analytical method for this purpose. These application notes provide detailed protocols for the spectrophotometric analysis of enphenamic acid using various methodologies, catering to different laboratory needs and instrumentation.
Principle of Spectrophotometric Analysis
The fundamental principle behind the direct spectrophotometric analysis of enphenamic acid lies in its ability to absorb ultraviolet (UV) radiation at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a sample solution at its wavelength of maximum absorption (λmax), the concentration of enphenamic acid can be determined by comparing it to a standard calibration curve.
Indirect spectrophotometric methods have also been developed, which involve the formation of a colored complex with enphenamic acid. The absorbance of this colored solution is then measured in the visible region of the electromagnetic spectrum.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various spectrophotometric methods for the analysis of enphenamic acid.
Table 1: Direct UV-Visible Spectrophotometric Methods
| Solvent System | Wavelength (λmax) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Reference |
| 1,4-Dioxane (B91453) | 353.2 nm | Not Specified | Not Specified | Not Specified | [1] |
| 0.1N Sodium Hydroxide | 285.0 nm | 5 - 25 | Not Specified | Not Specified | [2] |
| Water | 288 nm | Not Specified | 0.00794 | 0.02646 | [3] |
| Hydrochloric Acid in Methanol (1 in 1000) | 280 nm | 2 - 25 | Not Specified | Not Specified | [4] |
| Water | Not Specified | 1 - 20 | 0.571 | 1.733 | [5] |
Table 2: Indirect Colorimetric Methods
| Method | Wavelength (λmax) | Linearity Range (µg/mL) | Molar Absorptivity (L.mol⁻¹.cm⁻¹) | Sandell's Sensitivity (ng.cm⁻²) | Reference |
| Oxidation with Fe(III) & complexation with o-phenanthroline | 510 nm | 0.4 - 2.0 | 2.9 x 10⁴ | 8.3 | [6][7] |
| Complexation with Nickel (II) | 360 nm | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols
Protocol 1: Direct UV Spectrophotometric Analysis in 0.1N NaOH
This protocol details the determination of enphenamic acid in a bulk drug substance or tablet formulation using 0.1N Sodium Hydroxide as the solvent.[2]
1. Materials and Reagents:
-
Enphenamic Acid Reference Standard
-
Enphenamic Acid Tablets
-
Sodium Hydroxide (NaOH), analytical grade
-
Distilled or Deionized Water
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Whatman filter paper
2. Instrument:
-
UV-Visible Spectrophotometer (e.g., Shimadzu UV-1600/1700) with 1 cm quartz cells.[2]
3. Preparation of 0.1N NaOH Solution:
-
Dissolve 4.0 g of NaOH in 1000 mL of distilled water.
4. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of enphenamic acid reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with 0.1N NaOH.
5. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from 5 to 25 µg/mL using 0.1N NaOH as the diluent.[2]
6. Preparation of Sample Solution (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of enphenamic acid and transfer it to a 100 mL volumetric flask.[2]
-
Add about 70 mL of 0.1N NaOH and sonicate for 10 minutes to ensure complete dissolution.[2]
-
Make up the volume to 100 mL with 0.1N NaOH and mix well.
-
Filter the solution through Whatman filter paper.
-
Dilute 1.0 mL of the filtrate to 10.0 mL with 0.1N NaOH to get a final concentration of 10 µg/mL.[2]
7. Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.1N NaOH as the blank.
-
Record the absorption spectrum of a working standard solution to determine the λmax (approximately 285.0 nm).[2]
-
Measure the absorbance of all standard and sample solutions at the determined λmax.
8. Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of enphenamic acid in the sample solution from the calibration curve.
-
Calculate the amount of enphenamic acid per tablet.
Protocol 2: Indirect Colorimetric Analysis via Oxidation and Complexation
This protocol describes a sensitive method for the determination of enphenamic acid based on its oxidation by iron (III) and subsequent complexation of the resulting iron (II) with o-phenanthroline to form a colored complex.[6][7]
1. Materials and Reagents:
-
Enphenamic Acid Reference Standard
-
Ferric Chloride (FeCl₃) solution
-
o-phenanthroline solution
-
Buffer solution (pH 3.0)
-
Distilled or Deionized Water
-
Volumetric flasks
-
Pipettes
-
Water bath
2. Instrument:
-
UV-Visible Spectrophotometer with 1 cm glass or quartz cells.
3. Preparation of Reagents:
-
Enphenamic Acid Stock Solution (100 ppm): Dissolve 10 mg of enphenamic acid in 100 mL of 0.01 N NaOH.[7]
-
o-phenanthroline Solution: Prepare a 1 g/100 mL solution in 0.01 N HCl.[7]
-
Buffer Solution (pH 3.0): Prepare a suitable buffer, for example, by mixing 16.2 mL of 0.1 M chloroacetic acid with 8.8 mL of 0.1 M KOH and diluting to 100 mL.[7]
4. Procedure:
-
Into a series of volumetric flasks, pipette varying aliquots of the enphenamic acid stock solution to cover the range of 0.4-2.0 µg/mL.
-
To each flask, add the optimized volumes of buffer solution, ferric chloride, and o-phenanthroline solution.
-
Heat the solutions in a water bath at 70°C for 15 minutes to facilitate the reaction and color development.[7]
-
Cool the solutions to room temperature and dilute to the mark with distilled water.
5. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting red-colored complex (ferroin) at its λmax of 510 nm against a reagent blank prepared in the same manner but without the enphenamic acid.[6][7]
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of enphenamic acid.
-
Determine the concentration of enphenamic acid in the unknown sample from the linear regression equation of the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the indirect spectrophotometric method.
Caption: Experimental workflow for direct spectrophotometric analysis.
Caption: Signaling pathway for indirect colorimetric analysis.
References
- 1. Spectrophotometric Assay of Mefenamic Acid in Tablets Using 1,4-dioxane as Solvent for Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajpr.com [iajpr.com]
- 3. researchgate.net [researchgate.net]
- 4. oaskpublishers.com [oaskpublishers.com]
- 5. latamjpharm.org [latamjpharm.org]
- 6. repository.neelain.edu.sd [repository.neelain.edu.sd]
- 7. scispace.com [scispace.com]
- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
Mefenamic Acid in Neuroprotection Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant neuroprotective potential in various preclinical research models. Traditionally used for its analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, recent studies have unveiled its multifaceted mechanisms of action in the central nervous system.[1] Notably, mefenamic acid has been shown to inhibit the NLRP3 inflammasome, a key player in neuroinflammation, independent of its COX-inhibitory activity.[2][3][4] This unique characteristic has positioned mefenamic acid as a compelling candidate for investigation in neurodegenerative diseases and acute brain injury.
These application notes provide a summary of the quantitative data from key studies and detailed protocols for utilizing mefenamic acid in established in vivo models of stroke and Alzheimer's disease. The information is intended to guide researchers in designing and executing experiments to explore the neuroprotective effects of mefenamic acid.
Data Presentation
The following tables summarize the quantitative findings from studies investigating the neuroprotective effects of mefenamic acid in rodent models.
Table 1: Mefenamic Acid in a Rodent Model of Ischemic Stroke (MCAO)
| Parameter | Vehicle Control | Mefenamic Acid (0.5 mg/kg) | Mefenamic Acid (1 mg/kg) | Mefenamic Acid (20 mg/kg x 4, i.v.) | Reference |
| Infarct Volume Reduction | - | 63% (p < 0.01) | 80% (p < 0.01) | 53% (p ≤ 0.02) | [5][6][7][8] |
| Total Ischemic Damage Reduction | - | 45% (p < 0.05) | 47% (p < 0.05) | 41% (p ≤ 0.002) | [5][6][7][8] |
| Edema Volume Reduction | - | No significant effect | Significant reduction | 45% (p ≤ 0.002) | [5][6][7][8] |
Table 2: Mefenamic Acid in Rodent Models of Alzheimer's Disease
| Model | Treatment | Key Findings | Reference |
| Aβ₁₋₄₂-infused rat model | Mefenamic acid | Improved learning and memory impairment. | [9] |
| Streptozotocin (ICV-STZ) induced rat model | Mefenamic acid | Ameliorated cognitive deficits. | [10] |
| Transgenic mouse model of Alzheimer's disease | Mefenamic acid (28 days) | Completely reversed memory deficits in the novel object recognition test. Reduced microglial activation and IL-1β expression to levels comparable to wild-type mice. | [2][11] |
| Aβ₁₋₄₂ induced memory loss model (rats) | Mefenamic acid (5 mg/kg, i.p. for 14 days) | Prevented memory deficits in the novel object recognition test, with effects sustained up to 21 days after treatment termination. |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for mefenamic acid's neuroprotective effects, focusing on the inhibition of the NLRP3 inflammasome pathway.
Caption: Mefenamic acid inhibits the NLRP3 inflammasome in microglia.
Experimental Workflows
The following diagrams outline the workflows for inducing neuroprotection models and assessing the effects of mefenamic acid.
1. Middle Cerebral Artery Occlusion (MCAO) Model Workflow
Caption: Workflow for the MCAO stroke model and drug efficacy testing.
2. Alzheimer's Disease Model & Cognitive Testing Workflow
Caption: Workflow for Alzheimer's model and cognitive assessment.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of transient focal cerebral ischemia.[6][12]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
4-0 nylon monofilament with a silicon-coated tip
-
Surgical microscope
-
Standard surgical instruments
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
-
Mefenamic acid solution
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat and maintain anesthesia throughout the surgery.
-
Place the rat on a heating pad to maintain body temperature at 37°C.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Artery Ligation and Filament Insertion:
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA.
-
Introduce the 4-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
(Optional) Confirm successful occlusion by a significant drop in cerebral blood flow using a laser Doppler flowmeter.
-
-
Occlusion and Reperfusion:
-
Maintain the filament in place for the desired occlusion period (e.g., 2 hours).
-
After the occlusion period, gently withdraw the filament to allow for reperfusion.
-
Close the neck incision.
-
-
Mefenamic Acid Administration:
-
Neurological Assessment and Infarct Analysis:
-
24 hours after MCAO, assess neurological deficits using a standardized scoring system.
-
Euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with 2% TTC to visualize the infarct area (infarcted tissue will appear white, while healthy tissue will be red).
-
Quantify the infarct volume using image analysis software.
-
Intracerebroventricular (ICV) Streptozotocin (STZ)-Induced Alzheimer's Disease Model in Rats
This protocol induces an Alzheimer's-like pathology through a single bilateral ICV injection of STZ.[8][9][10]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Streptozotocin (STZ)
-
Artificial cerebrospinal fluid (aCSF) or citrate (B86180) buffer
-
Mefenamic acid solution
Procedure:
-
Preparation of STZ Solution:
-
Dissolve STZ in cold aCSF or citrate buffer to the desired concentration (e.g., 3 mg/kg). Prepare this solution fresh just before use as it is unstable.
-
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two small holes over the lateral ventricles at the following coordinates relative to bregma: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.
-
-
ICV Injection:
-
Slowly inject the STZ solution (e.g., 5 µL per ventricle) into each lateral ventricle using a Hamilton syringe over several minutes.
-
Leave the needle in place for a few minutes after injection to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
-
Post-Operative Care and Mefenamic Acid Administration:
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Allow the animals to recover for a period (e.g., 2 weeks) for the pathology to develop.
-
Administer mefenamic acid according to the experimental design (e.g., daily intraperitoneal injections).
-
-
Cognitive Assessment:
-
Following the treatment period, assess cognitive function using behavioral tests such as the Novel Object Recognition test.
-
Novel Object Recognition (NOR) Test
This test assesses recognition memory in rodents.[3][11]
Materials:
-
Open-field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are of similar size but different in shape and texture.
-
Video recording and analysis software.
Procedure:
-
Habituation:
-
On day 1, place each mouse individually into the empty open-field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress during testing.
-
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
-
Record the time the mouse spends actively exploring each object (sniffing or touching with the nose or forepaws).
-
-
Test Phase:
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the mouse to the arena.
-
In the arena, one of the familiar objects has been replaced with a novel object.
-
Record the time the mouse spends exploring the familiar and the novel object for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Conclusion
Mefenamic acid presents a promising therapeutic avenue for neuroprotective strategies, primarily through its anti-inflammatory actions targeting the NLRP3 inflammasome. The protocols outlined here provide a framework for researchers to investigate and validate the neuroprotective efficacy of mefenamic acid in relevant preclinical models of neurological disorders. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this compound for potential clinical applications.
References
- 1. Novel Object Recognition Test [protocols.io]
- 2. Rodent models of Alzheimer's disease: rat A beta infusion approaches to amyloid deposits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 4. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats. | Semantic Scholar [semanticscholar.org]
- 10. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mefenamic Acid in Immunomodulation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) of the fenamate class, is widely recognized for its analgesic and anti-inflammatory properties. Beyond its primary mechanism of cyclooxygenase (COX) inhibition, emerging evidence highlights its significant immunomodulatory potential. These application notes provide a comprehensive overview of the use of mefenamic acid in immunomodulation studies, detailing its effects on various components of the immune system and providing protocols for its investigation.
Mechanisms of Immunomodulation
Mefenamic acid exerts its immunomodulatory effects through several mechanisms, including:
-
Inhibition of Prostaglandin Synthesis: As a potent inhibitor of COX-1 and COX-2 enzymes, mefenamic acid blocks the production of prostaglandins, which are key mediators of inflammation and pain. This action contributes to its anti-inflammatory and immunosuppressive properties.[1][2]
-
Inhibition of the NLRP3 Inflammasome: Mefenamic acid has been identified as a selective inhibitor of the NLRP3 inflammasome, a multiprotein complex crucial for the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[3] This inhibition occurs independently of its COX-inhibitory activity.
-
Modulation of T-cell Mediated Immunity: Studies have demonstrated that mefenamic acid can suppress T-cell-mediated reactions, such as delayed-type hypersensitivity (DTH).[1] This suggests an interference with T-cell activation and function.
-
Impact on Humoral Immunity: Mefenamic acid has been shown to reduce antibody production in response to antigens, indicating an effect on B-cell function and humoral immunity.[4]
Data Presentation: Quantitative Effects of Mefenamic Acid on Immunological Parameters
The following tables summarize the quantitative data from in vivo studies investigating the immunomodulatory effects of mefenamic acid in mice.
Table 1: Effect of Mefenamic Acid on Hematological Parameters in Healthy Mice [1]
| Parameter | Control | Low Dose (1.5 mg/kg) | Medium Dose (3 mg/kg) | High Dose (5 mg/kg) |
| White Blood Cell Count (x10⁹/L) | 10.7 ± 0.1 | 9.3 ± 0.3 | 7.1 ± 0.2 | 5.6 ± 0.2 |
| Lymphocyte Count (x10⁹/L) | 7.1 ± 0.2 | 6.1 ± 0.2 | 5.0 ± 0.2 | 4.1 ± 0.2 |
| Neutrophil Count (x10⁹/L) | 3.6 ± 0.1 | 3.2 ± 0.1 | 2.1 ± 0.1 | 1.5 ± 0.1 |
| Red Blood Cell Count (x10¹²/L) | 7.2 ± 0.1 | 6.8 ± 0.1 | 6.2 ± 0.1 | 6.0 ± 0.1 |
| Hemoglobin (g/dL) | 11.2 ± 0.3 | 10.5 ± 0.4 | 9.0 ± 0.5 | 8.2 ± 0.4 |
Table 2: Effect of Mefenamic Acid on Delayed-Type Hypersensitivity (DTH) Response in Mice [1]
| Time After Challenge | Positive Control (DNCB only) | Low Dose (1.5 mg/kg) | Medium Dose (3 mg/kg) | High Dose (5 mg/kg) |
| 24 hours (mm) | 1.5 ± 0.1 | 0.9 ± 0.1 | 0.8 ± 0.08 | 0.7 ± 0.07 |
| 48 hours (mm) | 1.9 ± 0.1 | 1.1 ± 0.1 | 0.9 ± 0.09 | 0.8 ± 0.08 |
| 72 hours (mm) | 1.6 ± 0.1 | 0.8 ± 0.08 | 0.6 ± 0.07 | 0.5 ± 0.06 |
Table 3: Effect of Mefenamic Acid on Antibody Titer in Mice [4]
| Treatment | Antibody Titer |
| Control | 136 ± 11 |
| Low Dose (1.5 mg/kg) | 85.8 ± 2.3 |
| Medium Dose (3 mg/kg) | 79.8 ± 0.4 |
| High Dose (5 mg/kg) | 65.03 ± 2.15 |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: In Vivo Assessment of Immunosuppressive Activity in a Delayed-Type Hypersensitivity (DTH) Mouse Model
This protocol is adapted from a study investigating the immunomodulatory effects of mefenamic acid on cell-mediated immunity.[1]
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
Mefenamic acid
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Dinitrochlorobenzene (DNCB)
-
Calipers for measuring ear thickness
Procedure:
-
Animal Grouping: Divide mice into control and treatment groups (n=6-8 per group).
-
Group 1: Negative control (vehicle only)
-
Group 2: Positive control (DNCB + vehicle)
-
Group 3-5: Mefenamic acid treatment groups (e.g., 1.5, 3, and 5 mg/kg)
-
-
Sensitization Phase (Day 0):
-
Shave a small area on the abdomen of each mouse.
-
Apply a solution of DNCB in acetone (e.g., 50 µL of 1% DNCB) to the shaved area of all mice except the negative control group. Apply acetone only to the negative control group.
-
-
Treatment:
-
Administer mefenamic acid or vehicle orally or intraperitoneally daily from Day 0 to Day 6.
-
-
Challenge Phase (Day 5):
-
Measure the initial thickness of the right ear pinna of each mouse using calipers.
-
Apply a lower concentration of DNCB in acetone (e.g., 20 µL of 0.5% DNCB) to both sides of the right ear of all mice.
-
-
Measurement of DTH Response:
-
Measure the thickness of the right ear at 24, 48, and 72 hours after the challenge.
-
The DTH response is calculated as the increase in ear thickness compared to the initial measurement.
-
-
Data Analysis:
-
Compare the mean increase in ear thickness between the control and mefenamic acid-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: In Vivo Assessment of Immunosuppressive Activity using Cyclophosphamide-Induced Myelosuppression
This protocol assesses the effect of mefenamic acid on hematopoietic parameters in an immunosuppressed mouse model.[1]
Materials:
-
Mice
-
Mefenamic acid
-
Vehicle
-
Hematology analyzer or manual cell counting equipment
Procedure:
-
Animal Grouping: Similar to the DTH protocol.
-
Treatment:
-
Administer mefenamic acid or vehicle for a predefined period (e.g., 10 days).
-
-
Induction of Myelosuppression:
-
On the last day of treatment, administer a single dose of cyclophosphamide (e.g., 200 mg/kg, intraperitoneally) to all groups except the healthy control group.
-
-
Blood Collection:
-
Collect blood samples from the tail vein or via cardiac puncture at baseline and at specific time points after cyclophosphamide administration (e.g., 72 hours).
-
-
Hematological Analysis:
-
Determine the total and differential white blood cell counts, red blood cell count, and hemoglobin levels using a hematology analyzer.
-
-
Data Analysis:
-
Compare the changes in hematological parameters between the cyclophosphamide-only group and the groups treated with mefenamic acid.
-
Protocol 3: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of mefenamic acid on the NLRP3 inflammasome in macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
NLRP3 inflammasome activator (e.g., ATP or Nigericin)
-
Mefenamic acid
-
ELISA kits for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Seeding:
-
Culture macrophages in appropriate conditions. For THP-1 cells, differentiate into a macrophage-like phenotype using PMA.
-
Seed the cells in a 96-well plate at an appropriate density.
-
-
Priming (Signal 1):
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of mefenamic acid. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with mefenamic acid for 30-60 minutes.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an agonist such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1-2 hours).
-
-
Sample Collection:
-
Centrifuge the plate and collect the cell culture supernatants.
-
-
Measurement of IL-1β and Cytotoxicity:
-
Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Assess cell viability and cytotoxicity using an LDH assay to ensure that the observed reduction in IL-1β is not due to cell death.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-1β secretion at each concentration of mefenamic acid and determine the IC50 value.
-
Conclusion
Mefenamic acid demonstrates significant immunomodulatory properties beyond its well-established anti-inflammatory effects. Its ability to suppress both cell-mediated and humoral immunity, coupled with its inhibitory action on the NLRP3 inflammasome, makes it a valuable tool for researchers in immunology and drug development. The protocols provided herein offer a framework for further investigation into the immunomodulatory mechanisms and potential therapeutic applications of mefenamic acid.
References
- 1. Immunomodulatory activity of mefenamic acid in mice models of cell-mediated and humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory activity of mefenamic acid in mice models of cell-mediated and humoral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Enfenamic Acid for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of enfenamic acid for various experimental applications, including in vitro assays and preclinical animal studies. The information compiled is intended to guide researchers in preparing stable and effective formulations for their specific research needs.
Physicochemical Properties and Solubility
This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. It is characterized as a white to greyish-white, odorless, microcrystalline powder.[1] Understanding its solubility is critical for developing appropriate formulations. This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, indicating low aqueous solubility and high permeability.[2] Its solubility is highly dependent on the solvent and pH.
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Solubility | Reference |
| Water (pH 7.1) | 0.004% (0.04 mg/mL) | [1] |
| Water | Practically insoluble | [3] |
| Dilute alkali hydroxide (B78521) solutions | Soluble | [3] |
| Ethanol (B145695) (96%) | Slightly soluble | [3] |
| Methanol | Soluble | [3] |
| Acetone | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Slightly soluble | [3] |
| N,N-dimethylacetamide (DMA) | High solubility | [1] |
| N,N-dimethylformamide (DMF) | High solubility | [1][4] |
| Ethyl acetate | High solubility | [1] |
| 10% Dimethyl sulfoxide (B87167) (DMSO) / Palm oil | Soluble for injection | [5] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
For cell culture experiments and enzymatic assays, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the aqueous culture or assay medium.
Protocol 1.1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 2.413 mg of this compound (Molecular Weight: 241.29 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Formulation for Oral Administration in Animal Studies
For oral gavage in rodent models, a suspension or a solution in a suitable vehicle is required.
Protocol 2.1: Preparation of an Oral Suspension in 0.5% Carboxymethylcellulose (CMC)
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water for injection
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder
Procedure:
-
Weigh the required amount of this compound based on the desired dose and concentration.
-
Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer until a clear, viscous solution is formed.
-
Levigate the weighed this compound powder with a small amount of the 0.5% CMC solution in a mortar to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC solution to the paste while mixing continuously to achieve a homogenous suspension of the desired concentration.
-
Ensure the suspension is continuously stirred before each administration to maintain uniformity.
Formulation for Intraperitoneal Injection in Animal Studies
For systemic administration via intraperitoneal injection, a solution in a biocompatible vehicle is necessary.
Protocol 3.1: Preparation of an Injectable Solution in DMSO/Palm Oil
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Palm oil
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the vehicle by mixing 10% DMSO in palm oil (e.g., 1 mL DMSO in 9 mL palm oil).
-
Weigh the required amount of this compound to achieve the target concentration (e.g., for a 100 mg/kg dose in a 10 mL/kg injection volume, a 10 mg/mL solution is needed).
-
Add the this compound powder to the 10% DMSO/palm oil vehicle.
-
Stir the mixture using a magnetic stirrer until the drug is completely dissolved.[5]
-
The resulting solution can be administered intraperitoneally to mice.[5]
Preparation of a Topical Emulgel Formulation
For studies investigating the topical application of this compound, an emulgel formulation can be prepared.
Protocol 4.1: Formulation of a 1% this compound Emulgel
Materials:
-
This compound (1 g)
-
Carbopol 940 (gelling agent)
-
Liquid paraffin (B1166041) (oil phase)
-
Span 20 and Tween 20 (emulsifiers)
-
Propylene glycol
-
Ethanol
-
Triethanolamine (pH adjuster)
-
Purified water
Procedure:
-
Preparation of the Gel Base: Disperse Carbopol 940 in purified water with constant stirring until a gel is formed. Adjust the pH to 6.0-6.5 using triethanolamine.
-
Preparation of the Emulsion:
-
Aqueous Phase: Dissolve Tween 20 in purified water. Dissolve this compound in ethanol and mix with the aqueous phase.
-
Oil Phase: Dissolve Span 20 in light liquid paraffin.
-
-
Heat both the aqueous and oil phases separately to 70-80°C.
-
Add the oil phase to the aqueous phase with continuous stirring until it cools to room temperature, forming a milky emulsion.
-
Preparation of the Emulgel: Incorporate the prepared emulsion into the gel base with continuous stirring until a homogenous emulgel is formed.
Mechanism of Action: Signaling Pathway
The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[6][7] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[6][8] this compound is a non-selective inhibitor of both COX-1 and COX-2.[6][7]
Experimental Workflow for Formulation and Evaluation
The following diagram illustrates a general workflow for the preparation and characterization of an this compound formulation for experimental use.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Studies on Mefenamic Acid Microparticles: Formulation, In Vitro Release, and In Situ Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mefenamic acid CAS#: 61-68-7 [m.chemicalbook.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Mefenamic Acid induced nephrotoxicity: an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 7. Mefenamic Acid: Package Insert / Prescribing Info / MOA [drugs.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Mefenamic Acid Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mefenamic acid. Here, you will find solutions to common solubility challenges, detailed experimental protocols, and key solubility data.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of mefenamic acid?
Mefenamic acid is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Its aqueous solubility is very low and can be influenced by factors such as pH and temperature. Reported values for its solubility in water range from approximately 0.004 mg/mL at 37°C to 0.2 mg/mL at 25°C.
Q2: How does pH affect the solubility of mefenamic acid?
As a weak organic acid with a pKa of 4.2, the solubility of mefenamic acid is highly dependent on pH. Its solubility increases as the pH of the medium becomes more alkaline. For instance, one study showed that as the pH increased from 1 to 6.8, the solubility of mefenamic acid increased by 3.6-fold. At a pH of 9.0 and a temperature of 37°C, its solubility can exceed 0.1 mg/mL. It readily dissolves in dilute solutions of alkali hydroxides.
Q3: In which organic solvents is mefenamic acid soluble?
Mefenamic acid exhibits significantly higher solubility in various organic solvents compared to water. It is particularly soluble in polar aprotic solvents like N,N-dimethylacetamide (DMA) and N,N-dimethylformamide (DMF). It also shows good solubility in polar protic solvents such as ethanol (B145695) and methanol. Conversely, it has poor solubility in nonpolar solvents like hexane, heptane, and cyclohexane.
Troubleshooting Guide
Problem: I am unable to dissolve mefenamic acid in my aqueous buffer.
Solution:
-
Adjust the pH: The most effective way to increase the aqueous solubility of mefenamic acid is to raise the pH of your solution above its pKa of 4.2. Using a buffer system, incrementally increase the pH and observe for dissolution. It is soluble in dilute solutions of alkali hydroxides.
-
Utilize Co-solvents: If altering the pH is not an option for your experiment, consider using a co-solvent system. Water-miscible organic solvents like ethanol and polyethylene (B3416737) glycol 400 (PEG 400) have been shown to significantly enhance the solubility of mefenamic acid. However, be aware that adding water to these organic solvents can decrease the solubility due to an increase in the polarity of the system.
-
Incorporate Surfactants: The addition of surfactants can also improve the aqueous solubility of mefenamic acid. Anionic surfactants like sodium lauryl sulfate (B86663) (SLS) and non-ionic surfactants such as Tween 80 have been demonstrated to be effective. Studies have shown that a 2% w/v solution of SLS can serve as a suitable dissolution medium.
Problem: My mefenamic acid is precipitating out of solution during my experiment.
Solution:
-
Maintain a Stable pH: Fluctuations in pH can cause mefenamic acid to precipitate, especially if the pH drops below its pKa. Ensure your buffer system has sufficient capacity to maintain a stable pH throughout your experiment.
-
Control the Temperature: Changes in temperature can affect solubility. Ensure that the temperature of your experimental setup is controlled and consistent.
-
Consider Salt Formation: For a more stable and soluble form, consider preparing a salt of mefenamic acid, such as sodium or potassium mefenamate. Potassium mefenamate, in particular, has been shown to have higher solubility than both mefenamic acid and sodium mefenamate.
Quantitative Solubility Data
The following tables summarize the solubility of mefenamic acid in various solvents.
Table 1: Solubility of Mefenamic Acid in Aqueous and Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 37 | ~0.004 | |
| Water | 25 | 0.2 | |
| Ethanol | 25 | 14.8 | |
| Polyethylene Glycol 400 (PEG 400) | 25 | 11.5 | |
| Acetone | Not Specified | High | |
| Methanol | Not Specified | Moderate | |
| Dichloromethane | Not Specified | Poor |
Table 2: Effect of pH on Mefenamic Acid Solubility
| pH | Temperature (°C) | Solubility (µg/mL) | Reference |
| 1 | Not Specified | Low | |
| 6.8 | Not Specified | 11.08 | |
| 9.0 | 37 | >100 |
Experimental Protocols
Protocol 1: Determination of Mefenamic Acid Solubility via Isothermal Method
This protocol outlines the steps to determine the equilibrium solubility of mefenamic acid in a given solvent at a specific temperature.
Materials:
-
Mefenamic acid powder
-
Selected solvent
-
Glass vials with screw caps
-
Temperature-controlled shaker
-
0.45 µm syringe filters
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of mefenamic acid to a glass vial containing a known volume of the selected solvent.
-
Seal the vial and place it in a temperature-controlled shaker set to the desired temperature.
-
Agitate the mixture for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop the agitation and allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Analyze the concentration of mefenamic acid in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility of mefenamic acid in the solvent at the specified temperature.
Protocol 2: Enhancement of Mefenamic Acid Solubility using the Kneading Method for Inclusion Complexation with β-Cyclodextrin
This method describes the preparation of a mefenamic acid-β-cyclodextrin inclusion complex to improve its aqueous solubility.
Materials:
-
Mefenamic acid
-
β-Cyclodextrin (β-CD)
-
Ammonium (B1175870) hydroxide (B78521) solution (35%)
-
Deionized water
-
Mortar and pestle
-
Oven
Procedure:
-
Place the required amount of β-cyclodextrin in a mortar.
-
Gradually add a small amount of a water-ammonium hydroxide solution to the β-CD and knead to form a paste.
-
Slowly add the mefenamic acid to the paste while continuing to knead. A small amount of ammonium hydroxide can be added to aid in the dissolution of the mefenamic acid.
-
Continue kneading the mixture for 1 hour. During this process, add a small quantity of water as needed to maintain a suitable consistency.
-
Dry the resulting paste in an oven at 50°C for 24 hours.
-
Grind the dried complex into a fine powder.
-
Store the powdered inclusion complex in a well-closed container in a refrigerator.
Visualizations
Caption: Isothermal Solubility Determination Workflow
Caption: Strategies to Enhance Mefenamic Acid Solubility
Technical Support Center: Mefenamic Acid In Vitro Applications
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using mefenamic acid in in vitro assays.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for mefenamic acid in vitro?
Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID).[1] Its principal mechanism of action is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][3] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][4] Some studies also suggest it may modulate ion channels, such as GABA-A receptors, and exhibit antioxidative properties.[2][5]
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 3. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Enfenamic Acid in Various Solvents
Disclaimer: Information regarding the stability of "enfenamic acid" is limited in publicly available scientific literature. The following data and guidance are based on studies conducted on mefenamic acid , a structurally related non-steroidal anti-inflammatory drug (NSAID) from the fenamate class. The stability profile of this compound is expected to be similar, but researchers should validate these findings for their specific molecule.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the stability of fenamates like this compound in different solvents.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the stability of this compound?
A1: The stability of fenamates is significantly influenced by the solvent's properties, such as polarity. Generally, fenamates show higher solubility and potentially different stability profiles in various solvent classes. For instance, mefenamic acid exhibits high solubility in dipolar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in apolar aprotic solvents and water.[1][2] This solubility directly impacts the concentration of the drug in solution and can affect its degradation kinetics.
Q2: What are the primary degradation pathways for this compound?
A2: Based on studies with mefenamic acid, the primary degradation pathways include hydrolysis (acidic and basic conditions), oxidation, and photolysis.[3][4][5] Mefenamic acid has been shown to be susceptible to degradation under oxidative stress and significant degradation has been observed in both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions.[5][6] Photodegradation can also occur, leading to the formation of various transformation products through reactions like dehydrogenation, hydroxylation, and ketonization.[3][7]
Q3: I am observing unexpected peaks in my HPLC analysis during a stability study. What could be the cause?
A3: Unexpected peaks are likely degradation products. Their formation can be accelerated by factors such as:
-
pH of the medium: Acidic or basic conditions can catalyze hydrolysis.
-
Presence of oxidizing agents: Peroxides or dissolved oxygen can lead to oxidative degradation.
-
Exposure to light: UV or even ambient light can cause photolytic degradation.
-
Temperature: Elevated temperatures can accelerate most degradation reactions.
It is crucial to use a validated stability-indicating HPLC method that can separate the parent drug from all potential degradation products.[4][8]
Q4: How can I minimize the degradation of this compound in solution during my experiments?
A4: To minimize degradation:
-
Solvent Selection: Choose a solvent where the compound is sufficiently soluble and stable. Refer to solubility data to select an appropriate solvent system.
-
pH Control: If working with aqueous solutions, buffer the solution to a pH where the drug is most stable. For mefenamic acid, neutral conditions are generally more stable than acidic or basic conditions.[4]
-
Inert Atmosphere: Purge solvents with nitrogen or argon to remove dissolved oxygen and minimize oxidative degradation.
-
Light Protection: Conduct experiments in amber glassware or under light-protected conditions to prevent photolysis.
-
Temperature Control: Maintain samples at a controlled, and if necessary, reduced temperature.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in the Chosen Solvent
-
Symptom: The compound does not fully dissolve at the desired concentration, leading to inaccurate stability data.
-
Possible Cause: The solvent has a polarity that is not optimal for dissolving the fenamate.
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the solubility table below to select a more appropriate solvent. Dipolar aprotic solvents like N,N-dimethylacetamide (DMA) and N,N-dimethylformamide (DMF) generally offer higher solubility for mefenamic acid.[1][2]
-
Use a Co-solvent System: Consider using a mixture of solvents. For example, mixtures of ethanol (B145695) and water or ethyl acetate (B1210297) and ethanol have been used to study the solubility of mefenamic acid.[9]
-
pH Adjustment: For aqueous systems, adjusting the pH can improve solubility. Fenamates are acidic and will be more soluble in alkaline solutions.[10]
-
Issue 2: Rapid Degradation Observed in the Initial Time Point of a Stability Study
-
Symptom: A significant percentage of degradation is observed immediately after preparing the solution.
-
Possible Cause: The solvent itself is promoting degradation, or the experimental conditions are too harsh.
-
Troubleshooting Steps:
-
Evaluate Solvent Reactivity: Some solvents may contain impurities (e.g., peroxides in ethers) that can initiate degradation. Use high-purity, freshly opened solvents.
-
Assess Initial Conditions: If using forced degradation conditions (e.g., strong acid/base, high temperature), they may be too aggressive for the initial time point. Consider taking a T0 sample immediately after dissolution and before applying the stress condition.
-
Check for Photodegradation: Ensure the solution was not exposed to light during preparation.
-
Data Presentation
Table 1: Solubility of Mefenamic Acid in Various Solvents at 298 K (25 °C)
| Solvent Class | Solvent | Solubility (mole fraction) | Reference |
| Dipolar Aprotic | N,N-Dimethylacetamide (DMA) | High | [1] |
| Dipolar Aprotic | N,N-Dimethylformamide (DMF) | High | [1] |
| Dipolar Aprotic | Ethyl Acetate | 0.0039 | [1] |
| Dipolar Aprotic | Propanone (Acetone) | High | [1] |
| Polar Protic | Ethanol | 0.0019 | [1] |
| Polar Protic | Propan-2-ol (IPA) | Moderate | [1] |
| Apolar Aprotic | Hexane | Poor | [1] |
| Apolar Aprotic | Heptane | Poor | [1] |
| Apolar Aprotic | Cyclohexane | Poor | [1] |
| Aqueous | Water | Poor | [1][11] |
Table 2: Summary of Forced Degradation Studies on Mefenamic Acid
| Stress Condition | Reagent/Parameters | Observation | Reference |
| Acid Hydrolysis | 1 M HCl at 70-80°C for 1-8 hours | Significant degradation observed.[4][6] | [4][6][8] |
| Base Hydrolysis | 1 M NaOH at 70-80°C for 1-8 hours | Significant degradation observed.[4][6] | [4][6][8] |
| Oxidative Degradation | 3-10% H₂O₂ at room temperature for several hours to days | Susceptible to degradation.[5] | [4][5][8] |
| Thermal Degradation | 80°C for 1 week | Sensitive to thermal degradation.[4] | [4] |
| Photolytic Degradation | UVC irradiation or sunlight exposure | Follows pseudo-first-order kinetics, leading to multiple degradation products.[3] | [3] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound, adapted from methods used for mefenamic acid.[4][5][8]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 1 N HCl.
-
Reflux the mixture at 80°C for a specified period (e.g., 8 hours).[8]
-
Cool the solution to room temperature and neutralize with 1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 N NaOH.
-
Reflux the mixture at 80°C for a specified period (e.g., 8 hours).[8]
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix a known volume of the stock solution with an equal volume of 30% H₂O₂.
-
Reflux the mixture on a boiling water bath for a specified period (e.g., 45 minutes to 6 hours).[8]
-
Cool the solution and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound in a petri dish.
-
Place it in a calibrated oven at a high temperature (e.g., 60°C) for 24 hours.[8]
-
After exposure, dissolve a known amount of the powder in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a suitable solvent to sunlight or a UV lamp for a specified duration (e.g., 24 hours).[8]
-
Analyze the solution by HPLC. A control sample should be kept in the dark for the same duration.
-
Protocol 2: Stability-Indicating HPLC Method
The following is an example of an HPLC method that can be adapted to serve as a stability-indicating assay for this compound, based on methods developed for mefenamic acid.[4][8]
-
Column: C8 or C18 (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol, or a mixture with THF). The ratio should be optimized to achieve good separation between the parent drug and its degradation products. A common starting point could be a buffer:acetonitrile ratio of 55:45 (v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 285 nm.[8]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended use as a stability-indicating method.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Troubleshooting Logic for Unexpected Degradation Products.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. [PDF] Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents | Semantic Scholar [semanticscholar.org]
- 3. Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Dissolution Profile of Mefenamic Acid Solid Dosage Forms in Two Compendial and Biorelevant (FaSSIF) Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Mefenamic Acid in Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with mefenamic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the off-target effects of mefenamic acid in your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of mefenamic acid?
A1: Mefenamic acid's primary on-target effect is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins (B1171923). This action underlies its anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] However, mefenamic acid also exhibits several well-documented off-target effects that can influence experimental outcomes. These include:
-
Modulation of Ion Channels: Mefenamic acid can interact with various ion channels, including Transient Receptor Potential (TRP) channels (e.g., activating TRPA1, selectively blocking TRPM3) and GABA-A receptors.[2][4] This can lead to changes in intracellular calcium levels and neuronal activity, independent of COX inhibition.
-
Inhibition of the NLRP3 Inflammasome: Mefenamic acid can inhibit the NLRP3 inflammasome, a key component of the innate immune system, thereby reducing the release of pro-inflammatory cytokines like IL-1β.[5][6] This effect is also independent of its COX-inhibitory activity.
-
Other Signaling Pathways: Research suggests that mefenamic acid can influence other signaling pathways, which may contribute to its observed effects in various experimental models.
Q2: I'm observing a cellular phenotype that doesn't seem to be related to inflammation or prostaglandins. Could this be an off-target effect of mefenamic acid?
A2: It is highly likely. If the observed phenotype is inconsistent with the known functions of COX enzymes and prostaglandin (B15479496) signaling, it is crucial to consider the possibility of an off-target effect. For example, unexpected changes in cell viability, intracellular calcium signaling, or cytokine profiles that are not linked to prostaglandin E2 (PGE2) levels may indicate off-target activity.
Q3: How can I design my experiments to minimize the impact of mefenamic acid's off-target effects from the outset?
A3: Proactive experimental design is key to mitigating off-target effects. Consider the following strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of mefenamic acid that elicits the desired on-target effect (i.e., inhibition of prostaglandin synthesis). Using excessively high concentrations increases the likelihood of engaging off-target molecules.[7]
-
Include Appropriate Controls:
-
Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve the mefenamic acid.
-
Inactive Analogs: If available, use a structurally similar but biologically inactive analog of mefenamic acid as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Alternative NSAIDs: Compare the effects of mefenamic acid with other NSAIDs that have different off-target profiles. For instance, comparing its effects to a highly selective COX-2 inhibitor could help dissect COX-1 versus COX-2 dependent effects.
-
-
Rescue Experiments: A powerful method to confirm on-target effects is to perform a "rescue" experiment. This can be achieved by adding back the product of the inhibited enzyme (e.g., PGE2) to see if it reverses the observed phenotype.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Results in Cell-Based Assays
-
Symptom: High variability in results between experiments, or a cellular response that is not consistent with COX inhibition.
-
Possible Cause: Off-target effects on ion channels leading to fluctuations in intracellular calcium, or effects on other signaling pathways.
-
Troubleshooting Steps:
-
Measure Prostaglandin Levels: Directly measure the levels of prostaglandins (e.g., PGE2) in your experimental system to confirm that mefenamic acid is inhibiting COX at the concentration used.
-
Assess Intracellular Calcium: Use a calcium indicator dye (e.g., Fura-2) to determine if mefenamic acid is altering intracellular calcium concentrations.
-
Use a TRP Channel Antagonist: If you suspect TRP channel involvement, co-treat cells with mefenamic acid and a known antagonist for the suspected TRP channel to see if the off-target effect is blocked.
-
Knockdown of the On-Target: Use siRNA or CRISPR/Cas9 to knockdown COX-1 or COX-2. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.
-
Problem 2: Unexpected Cytotoxicity at "Standard" Concentrations
-
Symptom: Significant cell death is observed at concentrations of mefenamic acid that are commonly reported in the literature.
-
Possible Cause: Cell-line specific sensitivity to off-target effects, or COX-independent mechanisms of apoptosis.
-
Troubleshooting Steps:
-
Perform a Thorough Dose-Response: Determine the IC50 for cytotoxicity in your specific cell line. Do not rely solely on published concentrations.
-
Evaluate Apoptosis Markers: Assess markers of apoptosis (e.g., caspase-3 cleavage, PARP cleavage) to understand the mechanism of cell death.
-
Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity.
-
Compare with Other NSAIDs: Test the cytotoxicity of other NSAIDs to determine if the observed effect is specific to mefenamic acid.
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of mefenamic acid on its primary on-targets and key off-targets.
| On-Target Activity | IC50 |
| Human Cyclooxygenase-1 (hCOX-1) | 40 nM |
| Human Cyclooxygenase-2 (hCOX-2) | 3 µM |
| Off-Target Activity (TRP Channels) | Effect | IC50 |
| Transient Receptor Potential Melastatin 3 (TRPM3) | Blocker | 6.6 µM |
| Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) | Ineffective at suppressing calcium entry | >300 µM |
| Transient Receptor Potential A1 (TRPA1) | Agonist | N/A |
Note: IC50 values can vary depending on the specific assay conditions.
Key Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of mefenamic acid on COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Mefenamic acid
-
Stannous chloride (to stop the reaction)
-
EIA buffer and reagents for prostaglandin detection (e.g., PGE2 ELISA kit)
Procedure:
-
Prepare dilutions of mefenamic acid in a suitable solvent (e.g., DMSO).
-
In a reaction tube, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the mefenamic acid dilution or vehicle control to the respective tubes.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding stannous chloride.
-
Quantify the amount of prostaglandin produced using an ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 2: NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol outlines the steps to evaluate the inhibitory effect of mefenamic acid on the NLRP3 inflammasome.[8][9]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin (B1684572) or ATP (NLRP3 activators)
-
Mefenamic acid
-
ELISA kit for human IL-1β
Procedure:
-
Differentiate THP-1 cells: Treat THP-1 cells with PMA (e.g., 50-100 ng/mL) for 24-48 hours to differentiate them into macrophage-like cells.
-
Priming (Signal 1): Prime the differentiated cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of mefenamic acid or vehicle control. Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the wells. Incubate for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release and determine the IC50 value.
Visualizing Pathways and Workflows
Diagram 1: Simplified Cyclooxygenase (COX) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 4. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enfenamic Acid-Induced Nephrotoxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of enfenamic acid-induced nephrotoxicity.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound-induced nephrotoxicity?
This compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), primarily causes nephrotoxicity by inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes.[1][2] This inhibition reduces the synthesis of prostaglandins (B1171923), which are crucial for maintaining renal blood flow and glomerular filtration rate, particularly in states of reduced renal perfusion.[1][3] The decrease in prostaglandins leads to vasoconstriction of the renal afferent arterioles, resulting in acute ischemic renal insufficiency.[1] Another described mechanism is acute interstitial nephritis, which may be a form of hypersensitivity reaction.[4][5]
2. Which animal model is most suitable for studying this compound nephrotoxicity?
Mice are a commonly used and effective model for studying this compound-induced nephrotoxicity.[6][7][8] Studies have successfully induced and characterized renal injury in mice using various dosing regimens.[6][7][9]
3. What are the expected histopathological changes in the kidney?
The histopathological changes observed depend on the dose and duration of this compound administration.
-
Single, high doses may induce mild to moderate glomerular necrosis and tubular atrophy.[6][7][8]
-
Chronic or repeated doses can lead to more severe lesions, including dose-dependent glomerular necrosis, massive degeneration, inflammation, and tubular atrophy.[1][6][7][9] Interstitial nephritis and mesangial proliferation have also been reported.[4]
4. What biomarkers are typically used to assess renal function in these models?
The most common biochemical markers are:
-
Blood Urea Nitrogen (BUN): A significant increase in BUN levels is a reliable indicator of reduced kidney function.[6][10]
-
Plasma Creatinine (B1669602): Elevated plasma creatinine levels also correlate with impaired renal function.[6][7][8]
-
Urinary Phospholipids: Changes in urinary excretion of phospholipids, such as sphingomyelin (B164518) (SPM), phosphatidylcholine (PC), and phosphatidylethanolamine (B1630911) (PE), have been suggested as potential early, non-invasive biomarkers for renal papillary necrosis.[11]
Troubleshooting Common Experimental Issues
1. Issue: Inconsistent or mild nephrotoxicity despite following published protocols.
-
Possible Cause: Vehicle selection and drug solubility. This compound has poor water solubility.
-
Solution: Ensure the vehicle used is appropriate and consistent. A common vehicle is a mixture of Dimethyl sulfoxide (B87167) (DMSO) and palm oil (e.g., 10% DMSO/Palm oil) to ensure proper dissolution and delivery.[6][7][9] Prepare fresh solutions for each experiment.
-
-
Possible Cause: Animal strain, age, or sex differences.
-
Solution: Report and control for the specific strain, age, and sex of the animals used. Baseline renal function can vary between different strains and with age.
-
-
Possible Cause: Route of administration.
2. Issue: High mortality rate in the experimental group.
-
Possible Cause: Dose is too high or the administration period is too long.
-
Solution: Review the dosing regimen. While high doses are intended to induce toxicity, they should not cause excessive mortality. Consider a dose-response study to determine the optimal dose that induces significant nephrotoxicity without causing widespread death. For chronic studies, starting with a lower dose may be necessary. For example, daily doses of 50 or 100 mg/kg for 14 days have been shown to induce severe lesions without being reported as lethal.[1][6][9]
-
-
Possible Cause: Dehydration or poor animal health.
-
Solution: Ensure animals have free access to water and food. NSAIDs can exacerbate renal injury in volume-depleted states.[2] Monitor animal health closely for signs of distress, such as weight loss, lethargy, or ruffled fur, and provide supportive care if necessary.
-
3. Issue: Biochemical markers (BUN/creatinine) are elevated, but histopathological changes are minimal.
-
Possible Cause: Early stage of injury.
-
Solution: Functional changes (biomarker elevation) often precede significant structural (histopathological) changes. Consider extending the duration of the study to allow for the development of more pronounced lesions.
-
-
Possible Cause: Type of renal injury.
-
Solution: The injury may be primarily hemodynamic with acute tubular necrosis rather than severe interstitial changes.[12] In such cases, functional markers may be more sensitive indicators of injury than histology alone. Consider using more sensitive histological staining techniques or electron microscopy to detect subtle cellular damage.[13]
-
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from animal studies on this compound-induced nephrotoxicity.
Table 1: Dosing Regimens and Corresponding Biochemical Changes in Mice
| Dosing Regimen | Duration | Route of Administration | Vehicle | Change in BUN | Change in Creatinine | Reference |
| 50 mg/kg/day | 14 days | Intraperitoneal | 10% DMSO/Palm Oil | > 3-fold increase | Statistically elevated | [6] |
| 100 mg/kg/day | 14 days | Intraperitoneal | 10% DMSO/Palm Oil | > 6.5-fold increase | Statistically elevated | [6] |
| 100 mg/kg | Single Dose | Intraperitoneal | 10% DMSO/Palm Oil | Not specified | Not specified | [6][7] |
| 200 mg/kg | Single Dose | Intraperitoneal | 10% DMSO/Palm Oil | Not specified | Not specified | [6][7] |
Table 2: Histopathological Findings at Different Dosing Schedules in Mice
| Dosing Regimen | Duration | Key Histopathological Findings | Reference |
| 100 mg/kg | Single Dose | Mild glomerular necrosis and tubular atrophy | [6][7][8] |
| 200 mg/kg | Single Dose | Glomerular necrosis, medullary tubular atrophy, cortical and papillary tubular congestion | [6] |
| 50 mg/kg/day | 14 days | Dose-dependent glomerular necrosis, massive degeneration, inflammation, tubular atrophy | [1][6][9] |
| 100 mg/kg/day | 14 days | More severe glomerular necrosis, massive degeneration, inflammation, tubular atrophy, focal infiltration of inflammatory cells | [1][6][9] |
Experimental Protocols
Protocol 1: Induction of Chronic Nephrotoxicity in Mice
This protocol is based on methodologies described in the literature.[6][7][9]
-
Animal Model: Male mice (specify strain, e.g., BALB/c), 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment with free access to standard chow and water.
-
Groups:
-
Control Group: Receives vehicle only.
-
Low-Dose Group: Receives 50 mg/kg/day of this compound.
-
High-Dose Group: Receives 100 mg/kg/day of this compound.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in 10% Dimethyl sulfoxide (DMSO) in palm oil.
-
The final volume for injection should be consistent across all animals (e.g., 10 ml/kg).
-
-
Administration:
-
Administer the prepared solution or vehicle via intraperitoneal (i.p.) injection once daily for 14 consecutive days.
-
-
Monitoring:
-
Monitor animal weight and general health daily.
-
Collect blood samples via a suitable method (e.g., tail vein) at baseline (Day 0) and at the end of the study (Day 14).
-
-
Sample Collection and Analysis:
-
At the end of the 14-day period, euthanize the animals.
-
Collect terminal blood samples via cardiac puncture into heparinized vials.[6][7][8]
-
Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Measure plasma BUN and creatinine levels using standard biochemical assays.
-
Harvest kidneys, fix one in 10% neutral buffered formalin for histopathological processing (H&E staining), and snap-freeze the other in liquid nitrogen for molecular analysis.
-
Visualizations: Diagrams and Workflows
Signaling Pathway of NSAID-Induced Renal Injury
Caption: Mechanism of this compound-induced hemodynamic changes in the kidney.
Experimental Workflow for Animal Studies
Caption: General experimental workflow for a 14-day nephrotoxicity study.
References
- 1. journalwjbphs.com [journalwjbphs.com]
- 2. rhochistj.org [rhochistj.org]
- 3. Pathophysiological aspects of nephropathy caused by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mefenamic acid nephropathy: an interstitial and mesangial lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mefenamic acid induced acute kidney injury [wisdomlib.org]
- 6. Mefenamic Acid Induced Nephrotoxicity: An Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mefenamic Acid induced nephrotoxicity: an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mefenamic Acid Induced Nephrotoxicity: An Animal Model [apb.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mefenamic Acid Dissolution Rate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the dissolution rate of mefenamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor dissolution rate of mefenamic acid?
Mefenamic acid is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3][4][5][6][7][8] Its poor solubility is the primary factor limiting its dissolution rate, which in turn can affect its bioavailability.[2][9][10][11][12]
Q2: What are the most common strategies to improve the dissolution rate of mefenamic acid?
Several techniques have been successfully employed to enhance the dissolution rate of mefenamic acid. These include:
-
Solid Dispersions: Dispersing mefenamic acid in a hydrophilic carrier can significantly increase its dissolution.[1][2][3][9]
-
Co-crystallization: Forming co-crystals with a suitable co-former can alter the crystal lattice and improve solubility.[5][13]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[14][15][16]
-
Use of Surfactants and Hydrotropic Agents: These agents can increase the solubility of the drug in the dissolution medium.[17][18][19]
-
Inclusion Complexation: Forming complexes with cyclodextrins can enhance the aqueous solubility of mefenamic acid.[15][17]
Q3: How do solid dispersions improve the dissolution rate of mefenamic acid?
Solid dispersions enhance the dissolution rate of mefenamic acid through several mechanisms:
-
Increased Surface Area: The drug is molecularly dispersed in a hydrophilic carrier, leading to a significant increase in the surface area exposed to the dissolution medium.[1]
-
Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic mefenamic acid.[1][2]
-
Conversion to Amorphous Form: The process of preparing solid dispersions can convert the crystalline drug into a more soluble amorphous form.[1][20]
Troubleshooting Guides
Issue 1: Low Dissolution Enhancement with Solid Dispersions
| Possible Cause | Troubleshooting Step |
| Inappropriate Carrier Selection | The choice of carrier is crucial. Experiment with different hydrophilic carriers such as polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG), or superdisintegrants like Primojel.[1][2][9] A combination of carriers can also be more effective.[9] |
| Incorrect Drug-to-Carrier Ratio | The ratio of mefenamic acid to the carrier affects the dissolution rate. Systematically vary the drug-to-carrier ratio to find the optimal composition. Higher carrier proportions generally lead to faster dissolution.[1] |
| Ineffective Preparation Method | The method of preparation (e.g., solvent evaporation, kneading, co-grinding) can influence the characteristics of the solid dispersion.[2][9] Compare different methods to determine the most effective one for your specific drug-carrier system. The kneading method has been shown to be effective for preparing mefenamic acid solid dispersions.[1][2] |
| Recrystallization of the Drug | The amorphous drug in the solid dispersion may recrystallize over time, reducing the dissolution rate. Characterize the solid dispersion using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to check for crystallinity.[20] Store the solid dispersions under appropriate conditions to prevent moisture absorption and recrystallization. |
Issue 2: Inconsistent Results in Co-crystallization Experiments
| Possible Cause | Troubleshooting Step |
| Unsuitable Co-former | The selection of a co-former is critical for successful co-crystallization. Screen different co-formers that can form stable hydrogen bonds with mefenamic acid, such as nicotinamide (B372718) or saccharin.[5][13][21] |
| Incorrect Stoichiometry | The molar ratio of mefenamic acid to the co-former will determine the formation and properties of the co-crystal. Experiment with different stoichiometric ratios (e.g., 1:1, 1:2) to identify the optimal ratio for co-crystal formation and dissolution enhancement.[13] |
| Inefficient Co-crystallization Technique | The method used for co-crystallization (e.g., solvent evaporation, grinding, melt crystallization) can impact the outcome.[13] If one method fails, try an alternative technique. Co-milling has been shown to be an effective method for forming mefenamic acid co-crystals.[12] |
| Polymorphism | Mefenamic acid exists in different polymorphic forms, which can affect co-crystal formation.[12] Ensure you are starting with a consistent polymorphic form of the drug. |
Data Presentation
Table 1: Enhancement of Mefenamic Acid Dissolution Rate Using Solid Dispersions
| Carrier(s) | Drug:Carrier Ratio | Preparation Method | Fold Increase in Dissolution Rate | Reference |
| Primojel | 1:4 | Solvent Evaporation | 2.61 | [9] |
| Primojel + PVP | 1:3.2:0.8 | Solvent Evaporation | 4.11 | [9] |
| PVP K30 | 1:3 | Kneading | - (93.43% release in 1 hr) | [2] |
| PEG 4000 | 1:3 | Kneading | - (Higher ratio, faster dissolution) | [1] |
| Avicel PH-101 | 1:2 | - | 8.38 (intrinsic dissolution rate) | [6] |
Table 2: Solubility Enhancement of Mefenamic Acid Using Different Techniques
| Technique | Co-former/Agent | Concentration/Ratio | Solubility Enhancement | Reference |
| Co-crystallization | Nicotinamide | 1:2 | 57.97% higher than MFA | [13] |
| Hydrotropy | Sodium Salicylate | 40% | 22.9-fold | [18] |
| Hydrotropy | Sodium Acetate | 40% | 18.5-fold | [18] |
| Hydrotropy | Resorcinol | 40% | 17.4-fold | [18] |
| Inclusion Complex | β-Cyclodextrin | 2:1 | Significantly improved | [15] |
Experimental Protocols
Protocol 1: Preparation of Mefenamic Acid Solid Dispersion by Solvent Evaporation Method
Materials: Mefenamic acid, Polyvinylpyrrolidone (PVP), Methanol (B129727).
Procedure:
-
Weigh the required quantities of mefenamic acid and PVP.[9]
-
Dissolve both the drug and the carrier in a sufficient volume of methanol in a round bottom flask to obtain a clear solution.[9]
-
Remove the solvent by evaporation under reduced pressure at 60°C with constant mixing.[9]
-
The resulting solid mass is then crushed, pulverized, and passed through a suitable sieve (e.g., mesh no. 100).[9]
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Study
Apparatus: USP Dissolution Test Apparatus (Apparatus II - Paddle type is commonly used).[7][8][9]
Dissolution Medium: A common dissolution medium is phosphate (B84403) buffer at pH 7.4.[2][9][20] Water containing 2% w/v sodium lauryl sulphate (SLS) has also been shown to be a suitable medium.[17][19]
Procedure:
-
Maintain the dissolution medium at a constant temperature of 37 ± 0.5°C.
-
Set the paddle speed to a specified rpm (e.g., 50 rpm or 75 rpm).[7][8][9]
-
Place a known amount of the mefenamic acid formulation (pure drug, solid dispersion, etc.) into the dissolution vessel.
-
Withdraw samples (e.g., 5 ml) at predetermined time intervals.[9][20]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of mefenamic acid using a suitable analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 279 nm in phosphate buffer).[9][20]
Mandatory Visualizations
Caption: Experimental workflow for formulation and testing.
Caption: Strategies to improve mefenamic acid dissolution.
References
- 1. rjptonline.org [rjptonline.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijariie.com [ijariie.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enhancing the dissolution rate of mefenamic acid with solid dispersion system using avicel PH-101 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Dissolution Profile of Mefenamic Acid Solid Dosage Forms in Two Compendial and Biorelevant (FaSSIF) Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Dissolution Studies on Solid Dispersions of Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. APPLICATION OF SOME NOVEL TECHNIQUES FOR SOLUBILITY ENHANCEMENT OF MEFENAMIC ACID, A POORLY WATER SOLUBLE DRUG | Semantic Scholar [semanticscholar.org]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjpbcs.com [rjpbcs.com]
- 18. ijper.org [ijper.org]
- 19. researchgate.net [researchgate.net]
- 20. ijrpc.com [ijrpc.com]
- 21. New Sodium Mefenamate - Nicotinamide Multicomponent Crystal Development to Modulate Solubility and Dissolution: Preparation, Structural, and Performance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
"enfenamic acid polymorphism and its experimental implications"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mefenamic acid polymorphism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Polymorph Obtained | Incorrect solvent selection.[1] | The choice of solvent is critical in determining the resulting polymorphic form. For Form I, solvents like ethanol, isopropanol, ethyl acetate, and acetone (B3395972) are suitable.[1] To obtain Form II, dimethylformamide (DMF) is a known solvent.[1] |
| Uncontrolled cooling rate. | The rate of cooling can influence nucleation and crystal growth. A slower, controlled cooling process is generally recommended for reproducibility. | |
| Presence of impurities. | Impurities can act as templates for the nucleation of a different polymorph. Ensure the starting mefenamic acid is of high purity (≥98%).[1] | |
| Poor Crystal Quality or Amorphous Product | Supersaturation level is too high or too low. | The degree of supersaturation affects the rate of nucleation. At low supersaturation, the stable form (Form I) is more likely to precipitate.[2] |
| Rapid precipitation. | Rapidly cooling or adding an anti-solvent can lead to the formation of amorphous material or very small crystals. A slower crystallization process is advised. | |
| Inconsistent DSC Results | Heating rate is too fast or too slow. | The heating rate can affect the temperature of solid-solid transitions. A standard heating rate (e.g., 10 °C/min) should be used for consistency. |
| Sample packing is not uniform. | Ensure the sample is packed uniformly in the DSC pan to allow for even heat distribution. | |
| Difficulty in Reproducing Literature Results | Vague experimental parameters in the literature. | Many publications do not specify crucial details like the initial solute concentration.[1] It is important to carefully control and document all experimental conditions. |
| Different starting material purity. | The purity of the mefenamic acid can impact the crystallization process. | |
| Form III is not Obtained | Form III is highly metastable. | Form III is the least stable polymorph and readily converts to Form I under ambient conditions.[3][4] It is often obtained through specific co-crystallization experiments and requires rapid characterization.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphic forms of mefenamic acid?
A1: Mefenamic acid is known to exist in at least three polymorphic forms: Form I, Form II, and Form III.[3][5] Form I is the most stable polymorph under ambient conditions, while Form II is stable at higher temperatures (above 160 °C).[3][5] Form III is a metastable polymorph.[3][4]
Q2: How can I selectively crystallize Form I and Form II?
A2: The choice of solvent is a key factor.
-
Form I can be obtained by crystallization from solvents such as ethanol, isopropanol, ethyl acetate, and acetone.[1]
-
Form II can be produced by crystallization from N,N-dimethylformamide (DMF).[1] It can also be obtained by heating Form I to induce a solid-state transition.[6]
Q3: What are the key differences in the physicochemical properties of the polymorphs?
A3: The different polymorphs of mefenamic acid exhibit distinct physicochemical properties, which can impact bioavailability and manufacturing processes.[1] Form II, although less stable at room temperature, has shown better solubility and dissolution rates compared to Form I.[3] The crystal habits also differ; Form I typically appears as needle-like or plate-like crystals, whereas Form II can form cubic-shaped crystals.[1]
Q4: Which analytical techniques are best for identifying and differentiating the polymorphs?
A4: A combination of techniques is recommended for unambiguous identification:
-
Powder X-ray Diffraction (PXRD): Each polymorph has a unique crystal lattice, resulting in a distinct diffraction pattern.
-
Differential Scanning Calorimetry (DSC): This technique can distinguish polymorphs based on their melting points and solid-solid transition temperatures.[7] Form I shows a characteristic endothermic peak for the transition to Form II before its melting, while Form II shows a single melting endotherm.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Differences in hydrogen bonding between the polymorphs lead to characteristic shifts in the N-H stretching region (around 3300-3350 cm⁻¹).[2]
Q5: What is the stability relationship between the different forms?
A5: The stability of mefenamic acid polymorphs is temperature-dependent.
-
At ambient conditions , the stability order is: Form I > Form II > Form III .[4][8]
-
At elevated temperatures , the stability order changes to: Form II > Form I > Form III .[4] This relationship, where the stability order changes with temperature, is known as enantiotropy.[1]
Quantitative Data Summary
Table 1: Thermal Properties of Mefenamic Acid Polymorphs
| Polymorph | Transition Temperature (I → II) | Melting Point |
| Form I | ~181 °C[6] | Melts after converting to Form II |
| Form II | - | ~230-233 °C[6][7] |
| Form III | Converts to Form II at elevated temperatures[4] | - |
Table 2: Key Spectroscopic and Diffraction Peaks for Polymorph Identification
| Technique | Form I | Form II |
| FTIR (N-H Stretch) | ~3313 cm⁻¹[2] | ~3347 cm⁻¹[2] |
| PXRD (Key 2θ peaks) | Characteristic peaks different from Form II (Specific angles depend on the instrument) | Characteristic peaks different from Form I (Specific angles depend on the instrument) |
Experimental Protocols
Protocol 1: Preparation of Mefenamic Acid Form I
-
Dissolution: Prepare a saturated solution of mefenamic acid in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) by heating and stirring.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature without disturbance.
-
Isolation: Collect the resulting crystals by filtration.
-
Drying: Dry the crystals at room temperature.
-
Characterization: Analyze the crystals using PXRD, DSC, and FTIR to confirm the polymorphic form.
Protocol 2: Preparation of Mefenamic Acid Form II
Method A: Solvent-Mediated Crystallization
-
Dissolution: Prepare a saturated solution of mefenamic acid in N,N-dimethylformamide (DMF).[1]
-
Crystallization: Cool the solution slowly to induce crystallization.
-
Isolation: Filter the crystals and wash with a small amount of cold DMF.
-
Drying: Dry the crystals thoroughly.
-
Characterization: Confirm the polymorphic form using PXRD, DSC, and FTIR.
Method B: Thermal Conversion
-
Heating: Heat a sample of Mefenamic Acid Form I to approximately 175-181 °C.[6]
-
Holding: Maintain this temperature for a sufficient time to ensure complete conversion.
-
Cooling: Cool the sample back to room temperature.
-
Characterization: Analyze the resulting solid to confirm the conversion to Form II.
Visualizations
Caption: Stability relationships of mefenamic acid polymorphs.
Caption: Workflow for mefenamic acid polymorph preparation and analysis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accessing Mefenamic Acid Form II through High-Pressure Recrystallisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. actapharmsci.com [actapharmsci.com]
- 8. pubs.acs.org [pubs.acs.org]
Mefenamic Acid Oral Formulation Development: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of mefenamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an oral formulation of mefenamic acid?
Mefenamic acid is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3] This poor solubility is a major hurdle, leading to low dissolution rates and, consequently, variable oral bioavailability.[4][5] Other significant challenges include its tendency to exhibit polymorphism, its hydrophobic nature, and its bitter taste, which is particularly problematic for pediatric formulations.[6][7][8]
Q2: What are the different polymorphic forms of mefenamic acid, and why are they important in formulation development?
Mefenamic acid is known to exist in at least two polymorphic forms, Form I and Form II.[9][10] These polymorphs are enantiotropically related and have different physicochemical properties, including solubility and stability.[9][10] Form II generally exhibits higher solubility than the more stable Form I.[9][11] The presence of different polymorphs can affect the manufacturing process, product performance, and bioavailability.[10] It is crucial to characterize and control the polymorphic form during development to ensure consistent product quality.[9]
Q3: What strategies can be employed to enhance the solubility and dissolution rate of mefenamic acid?
Several strategies can be used to improve the solubility and dissolution of mefenamic acid. These include:
-
Solid Dispersions: This is a common and effective technique where mefenamic acid is dispersed in a hydrophilic carrier matrix.[2][4] Common carriers include polyethylene (B3416737) glycol (PEG) 4000, polyvinylpyrrolidone (B124986) (PVP) K30, urea, and starch citrate.[2][3][5]
-
Salt Formation: Converting mefenamic acid into a salt, such as sodium or potassium mefenamate, can significantly improve its dissolution rate.[12][13]
-
Prodrug Approach: A galactosylated prodrug of mefenamic acid has been shown to improve solubility when formulated as a solid dispersion.[14][15]
-
Particle Size Reduction: Techniques like wet-milling can be used to reduce the particle size of mefenamic acid, thereby increasing the surface area for dissolution.[16]
-
Use of Surfactants: The addition of surfactants, like sodium lauryl sulfate (B86663) (SLS), to the dissolution medium can enhance the wetting and solubilization of the drug.[17]
Q4: How can the bitter taste of mefenamic acid be masked for pediatric formulations?
Taste masking is crucial for pediatric oral formulations to ensure patient compliance.[8][18] For mefenamic acid, this can be achieved through:
-
Matrix-based technology: Entrapping the drug within a matrix of porous components can delay its release in the oral cavity.[8]
-
Use of sweeteners and flavoring agents: Sucrose and artificial sweeteners are commonly used.[8][18]
-
Hot Melt Extrusion (HME) with polymers: Eudragit® E PO has been successfully used to mask the taste of mefenamic acid in orally disintegrating tablets (ODTs).[19]
Troubleshooting Guides
Issue 1: Low and Inconsistent Dissolution Profiles
Problem: My mefenamic acid formulation shows very low drug release, and the results are not reproducible.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor drug wettability due to hydrophobicity. | 1. Incorporate a wetting agent or surfactant (e.g., SLS) into your formulation or dissolution medium.[17] 2. Consider preparing a solid dispersion with a hydrophilic carrier to improve wettability.[2] |
| Presence of the less soluble polymorphic Form I. | 1. Characterize the polymorphic form of your drug substance using techniques like XRPD or DSC.[9][10] 2. If you are using Form I, consider strategies to enhance its dissolution, or investigate methods to crystallize the more soluble Form II. Note that Form II can convert to Form I.[10][11] |
| Inadequate dissolution medium. | 1. Ensure the pH of your dissolution medium is appropriate. Mefenamic acid solubility increases with pH.[19] A phosphate (B84403) buffer of pH 7.4 is commonly used.[5][12] 2. For quality control purposes, a medium containing a surfactant like 2% w/v SLS in water has been shown to be effective.[17] |
| Drug particle size is too large. | 1. Employ particle size reduction techniques such as micronization or wet-milling.[16] |
Issue 2: Instability of Solid Dispersion Formulation
Problem: My mefenamic acid solid dispersion shows signs of crystallization upon storage, leading to decreased dissolution over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Drug recrystallization from an amorphous state. | 1. Ensure the drug is molecularly dispersed in the carrier. Techniques like DSC and XRPD can confirm the amorphous nature.[19] 2. Select a polymer that has good miscibility and can form hydrogen bonds with mefenamic acid to stabilize the amorphous form.[19] |
| Hygroscopicity of the carrier. | 1. Store the formulation in controlled humidity conditions. 2. Select a less hygroscopic carrier or incorporate a moisture-protective agent in your final dosage form. |
| Inappropriate drug-to-carrier ratio. | 1. Optimize the drug loading. Higher drug loads can increase the tendency for recrystallization.[20] 2. Generally, a higher proportion of the carrier leads to better stability and faster dissolution.[4] |
Quantitative Data Summary
Table 1: Enhancement of Mefenamic Acid Dissolution Rate with Different Formulation Strategies
| Formulation Strategy | Carrier/Method | Drug:Carrier Ratio | Dissolution Enhancement (Fold Increase vs. Pure Drug) | Reference |
| Solid Dispersion | PVP | 8:2 | 1.21 | [21] |
| Solid Dispersion | Primojel | 1:4 | 2.61 | [21] |
| Solid Dispersion | Primojel + PVP | 1:3.2:0.8 | 4.11 | [21] |
| Solid Dispersion | PVP K30 (Kneading) | 1:3 | Showed 93.43% release in 1 hour | [2] |
Table 2: Solubility of Mefenamic Acid in Different Media
| Dissolution Medium | Solubility | Reference |
| USP Medium (pH not specified) | ~ 2 mg/mL | [1] |
| PPRC Medium (pH not specified) | ~ 0.5 mg/mL | [1] |
| FaSSIF Medium | ~ 0.06 mg/mL | [1] |
| Water | Extremely low (~0.80 µg/mL) | [16] |
| Water with 2% w/v SLS | Significantly increased | [17] |
Experimental Protocols
Protocol 1: Preparation of Mefenamic Acid Solid Dispersion by Kneading Method
This protocol is based on methodologies described for preparing solid dispersions with carriers like PEG 4000 and starch citrate.[4][5]
Materials:
-
Mefenamic acid
-
Polyethylene glycol (PEG) 4000
-
Distilled water
-
Mortar and pestle
-
Oven
-
Sieve (e.g., No. 60)
Procedure:
-
Weigh the required amounts of mefenamic acid and PEG 4000 to achieve the desired drug-to-carrier ratio (e.g., 1:0.5, 1:2, 1:3).[4]
-
Place the PEG 4000 in a mortar and add a small amount of water to create a paste.
-
Add the mefenamic acid to the PEG 4000 paste.
-
Knead the mixture thoroughly for 15 minutes to form a homogeneous mass.
-
Dry the resulting mass in an oven at a suitable temperature (e.g., 100°C) until completely dry.[4]
-
Pulverize the dried mass using the mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Testing of Mefenamic Acid Formulations
This is a general protocol for dissolution testing based on common practices.[5][21]
Apparatus and Conditions:
-
USP Dissolution Apparatus II (Paddle)
-
Dissolution Medium: 900 mL of phosphate buffer (pH 7.4)[21]
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm[21]
Procedure:
-
De-aerate the dissolution medium before use.
-
Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus and allow it to equilibrate to 37 ± 0.5°C.
-
Place a single dose of the mefenamic acid formulation (e.g., an amount of solid dispersion equivalent to 100 mg of mefenamic acid) into each vessel.[21]
-
Start the apparatus immediately.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of mefenamic acid in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of 279 nm.[21]
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Logical relationship between challenges in mefenamic acid formulation and corresponding strategies.
Caption: Experimental workflow for the preparation and characterization of mefenamic acid solid dispersions.
References
- 1. mdpi.com [mdpi.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Mefenamic acid solid dispersion with various carriers: formulation and eval. [wisdomlib.org]
- 4. rjptonline.org [rjptonline.org]
- 5. jddtonline.info [jddtonline.info]
- 6. Some physicochemical properties of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajpsonline.com [ajpsonline.com]
- 9. turkjps.org [turkjps.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Multiple drug-delivery strategies to enhance the pharmacological and toxicological properties of Mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.unina.it [iris.unina.it]
- 16. Microparticulated Mefenamic Acid with High Dispersion Stability for Pediatric Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjpbcs.com [rjpbcs.com]
- 18. researchgate.net [researchgate.net]
- 19. Mefenamic acid taste-masked oral disintegrating tablets with enhanced solubility via molecular interaction produced by hot melt extrusion technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 21. In vitro Dissolution Studies on Solid Dispersions of Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mefenamic Acid Bioavailability for Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of mefenamic acid. Mefenamic acid is a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability, making its dissolution the rate-limiting step for oral absorption.[1][2][3][4][5][6] This guide details common formulation strategies, experimental protocols, and solutions to potential challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to enhance the bioavailability of mefenamic acid?
A1: The primary strategies focus on improving the solubility and dissolution rate of mefenamic acid. These include:
-
Solid Dispersions: Dispersing mefenamic acid in a hydrophilic carrier matrix to increase wettability and dissolution.[1][2][7][8]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Isotropic mixtures of oil, surfactant, and cosurfactant that form nanoemulsions upon contact with aqueous media, enhancing drug solubilization.[3][4][9][10]
-
Nanoparticles: Reducing the particle size of mefenamic acid to the nanometer range to increase the surface area for dissolution.[11][12]
-
Cocrystals: Forming a crystalline structure of mefenamic acid with a coformer to alter its physicochemical properties, such as solubility and dissolution.[13][14][15]
-
Inclusion Complexes: Encapsulating mefenamic acid within a host molecule, such as a cyclodextrin, to improve its solubility.[16]
Q2: Why is my mefenamic acid formulation showing poor dissolution in vitro?
A2: Poor in vitro dissolution of mefenamic acid formulations can stem from several factors:
-
Inadequate Solubility Enhancement: The chosen method may not be sufficiently effective for the specific formulation. For instance, in solid dispersions, the drug-to-carrier ratio might not be optimal.[2][17]
-
Drug Recrystallization: The amorphous form of mefenamic acid in a solid dispersion can recrystallize over time, reducing its dissolution advantage.[18]
-
Insufficient Surfactant Concentration in SNEDDS: The concentration of the surfactant in a SNEDDS formulation may be too low to effectively emulsify the oil phase and solubilize the drug.[3][4]
-
Particle Aggregation in Nanosuspensions: Nanoparticles may aggregate, reducing the effective surface area for dissolution.
Q3: How do I select the appropriate carrier for a mefenamic acid solid dispersion?
A3: The choice of carrier is critical for the success of a solid dispersion. Key considerations include:
-
Hydrophilicity: The carrier should be highly water-soluble to promote wetting and dissolution. Common hydrophilic carriers include polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene (B3416737) glycols (PEGs) like PEG 4000, and hydroxypropyl methylcellulose (B11928114) (HPMC).[1][2][7]
-
Drug-Carrier Interaction: The carrier should be able to interact with mefenamic acid, often through hydrogen bonding, to prevent recrystallization.[19]
-
Preparation Method Compatibility: The carrier should be suitable for the chosen manufacturing process (e.g., solvent evaporation, kneading, or hot-melt extrusion).[1][2][17]
Q4: What are the critical parameters to control when preparing mefenamic acid SNEDDS?
A4: Key parameters for successful SNEDDS formulation include:
-
Oil, Surfactant, and Cosurfactant Ratios: These need to be optimized to ensure spontaneous nanoemulsion formation with a small droplet size upon dilution.[3][4] Ternary phase diagrams are often used for this optimization.[10]
-
Component Selection: The oil phase (e.g., olive oil, virgin coconut oil), surfactant (e.g., Tween 80), and cosurfactant (e.g., PEG 400) must be carefully selected based on their ability to solubilize the drug and form a stable nanoemulsion.[3][4]
-
Drug Loading: The concentration of mefenamic acid should not exceed its solubility in the lipid base to avoid precipitation.
Troubleshooting Guides
Issue 1: Low Drug Entrapment Efficiency in Nanoparticles
-
Problem: The percentage of mefenamic acid successfully encapsulated within the nanoparticles is lower than expected.
-
Possible Causes & Solutions:
-
Poor Drug-Polymer Interaction: The affinity between mefenamic acid and the chosen polymer (e.g., Eudragit RL 100, Ethyl cellulose) may be weak.
-
Troubleshooting Step: Screen different polymers or polymer combinations to find one with better interaction with mefenamic acid.[11]
-
-
Rapid Drug Diffusion: During the nanoprecipitation process, the drug may diffuse out of the forming nanoparticles into the aqueous phase.
-
Troubleshooting Step: Optimize the solvent and anti-solvent system. A faster precipitation rate can sometimes improve entrapment.
-
-
Incorrect Polymer Concentration: The concentration of the polymer may be too low to effectively encapsulate the drug.
-
Troubleshooting Step: Increase the polymer concentration in the formulation and evaluate the impact on entrapment efficiency and particle size.[11]
-
-
Issue 2: Inconsistent Dissolution Profiles for Solid Dispersions
-
Problem: Batch-to-batch variability is observed in the in vitro dissolution of mefenamic acid solid dispersions.
-
Possible Causes & Solutions:
-
Incomplete Solvent Removal (Solvent Evaporation Method): Residual solvent can affect the physical state of the solid dispersion.
-
Troubleshooting Step: Ensure complete solvent removal by optimizing the drying time and temperature.
-
-
Non-uniform Mixing (Kneading/Hot-Melt Extrusion): Inhomogeneous mixing of the drug and carrier can lead to variable dissolution.
-
Phase Separation: The drug and carrier may separate into distinct phases upon cooling or storage.
-
Troubleshooting Step: Perform solid-state characterization (e.g., DSC, XRD) to assess the physical state and homogeneity of the solid dispersion. Consider using a carrier with better miscibility with mefenamic acid.
-
-
Data Presentation
Table 1: Comparison of Mefenamic Acid Solubility in Different Media
| Dissolution Medium | Solubility (approximate) | Reference |
| Water | Very Low | [20][21] |
| Water with 2% w/v Sodium Lauryl Sulphate (SLS) | Maximum solubility observed in the study | [22] |
| USP Medium (pH 9 Tris buffer with 1% SLS) | ~2 mg/mL | [6][23] |
| PPRC Medium (pH 8 phosphate (B84403) buffer with ethanol) | ~0.5 mg/mL | [6][23] |
| Fasted Simulated Small Intestinal Fluid (FaSSIF) | ~0.06 mg/mL | [6][23] |
Table 2: In Vivo Pharmacokinetic Parameters of Mefenamic Acid Formulations in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC0-α (ng hr/mL) | Absorption Rate Constant (Ka) (h-1) | Reference |
| Pure Mefenamic Acid | 27.72 ± 0.31 | 11.53 ± 0.011 | 191 ± 1.43 | 1.68 ± 0.01 | [24] |
| Fast Dissolving Tablets | 68.33 ± 0.42 | 6.09 ± 0.072 | 686.1 ± 2.07 | 5.53 ± 0.02 | [24] |
Experimental Protocols
Protocol 1: Preparation of Mefenamic Acid Solid Dispersion by Solvent Evaporation
-
Materials: Mefenamic acid, Polyvinylpyrrolidone (PVP) K30, Methanol (B129727).[1]
-
Procedure:
-
Accurately weigh mefenamic acid and PVP K30 in the desired ratio (e.g., 1:3).[1]
-
Dissolve both components in a suitable volume of methanol in a beaker with continuous stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or by keeping the solution in a petri dish on a water bath maintained at a controlled temperature (e.g., 40-50°C) until a dry mass is formed.
-
Further dry the solid dispersion in a desiccator for 24 hours to remove any residual solvent.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in an airtight container.
-
Protocol 2: In Vitro Dissolution Study of Mefenamic Acid Formulations
-
Apparatus: USP Type II (Paddle) Dissolution Apparatus.[8][25]
-
Dissolution Medium: 900 mL of pH 7.4 phosphate buffer.[1][8]
-
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 50 rpm.[25]
-
Place a quantity of the mefenamic acid formulation equivalent to a specific dose (e.g., 50 mg) into each dissolution vessel.[8]
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[8]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the samples and analyze the concentration of mefenamic acid using a validated UV-Vis spectrophotometer at the appropriate wavelength (e.g., 279 nm).[8]
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. The Self-nanoemulsifying Drug Delivery System Formulation of Mefenamic Acid | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Dissolution Profile of Mefenamic Acid Solid Dosage Forms in Two Compendial and Biorelevant (FaSSIF) Media [mdpi.com]
- 7. ijrpc.com [ijrpc.com]
- 8. jddtonline.info [jddtonline.info]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. New Sodium Mefenamate - Nicotinamide Multicomponent Crystal Development to Modulate Solubility and Dissolution: Preparation, Structural, and Performance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medipol.edu.tr [medipol.edu.tr]
- 18. iris.unina.it [iris.unina.it]
- 19. sciencebiology.org [sciencebiology.org]
- 20. ijariie.com [ijariie.com]
- 21. mdpi.com [mdpi.com]
- 22. rjpbcs.com [rjpbcs.com]
- 23. Dissolution Profile of Mefenamic Acid Solid Dosage Forms in Two Compendial and Biorelevant (FaSSIF) Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ejbps.com [ejbps.com]
- 25. egrove.olemiss.edu [egrove.olemiss.edu]
Validation & Comparative
A Comparative Analysis of Enfenamic Acid and Mefenamic Acid Efficacy
A Note to Our Readers: Initial searches for "enfenamic acid" did not yield sufficient data for a direct comparative analysis with mefenamic acid. It is possible that "this compound" is a less common compound or a typographical error. Therefore, this guide will provide a comprehensive overview of the efficacy of the well-documented nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid, with the inclusion of comparative data against other common NSAIDs where available. This report is intended for researchers, scientists, and drug development professionals.
Mefenamic Acid: A Profile of Efficacy
Mefenamic acid is a member of the anthranilic acid derivatives class of NSAIDs and is widely utilized for the management of mild to moderate pain, including menstrual pain (dysmenorrhea), pain associated with rheumatoid arthritis and osteoarthritis, as well as postoperative and dental pain.[1][2] Its therapeutic effects stem from its inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of pain, inflammation, and fever.[1][3][4]
Analgesic Efficacy
Mefenamic acid has demonstrated significant analgesic properties across various clinical settings.
Dysmenorrhea: In a double-blind, three-way crossover study comparing mefenamic acid, ibuprofen (B1674241), and a placebo for the treatment of dysmenorrhea, both active drugs were found to be superior to the placebo.[5] Mefenamic acid was shown to be significantly more effective than the placebo in pain relief as graded by patients.[5] While there was no statistically significant difference between mefenamic acid and ibuprofen in this study, another study comparing fennel extract to mefenamic acid for dysmenorrhea found them to be equally effective in reducing pain intensity.[6] After treatment, 73% of participants taking mefenamic acid reported a decrease or complete absence of pain.[6]
Rheumatoid Arthritis: A double-blind crossover trial comparing mefenamic acid (1500 mg/day) with ibuprofen (1200 mg/day) in patients with rheumatoid arthritis found that mefenamic acid compared favorably with ibuprofen.[7] Another study assessing the effectiveness of mefenamic acid (500 mg t.d.s.) against indomethacin (B1671933) (25 mg q.d.s.) and a placebo in patients with classical rheumatoid arthritis showed that both active drugs were significantly better than the placebo on most parameters.[8] Although patient preference and duration of morning stiffness favored indomethacin, the study concluded there was no clinically significant difference between the two active medications.[8]
Dental Pain: Clinical research has consistently validated the efficacy of mefenamic acid in managing odontogenic pain, including post-extraction, pulpitis, and periodontal pain.[2] Some studies suggest that mefenamic acid is at least as effective as other common NSAIDs like ibuprofen and diclofenac (B195802) for dental pain.[2]
Anti-inflammatory and Antipyretic Efficacy
Mefenamic acid's primary mechanism of action, the inhibition of prostaglandin (B15479496) synthesis, underpins its anti-inflammatory and antipyretic effects.[3][9] By blocking COX-1 and COX-2 enzymes, it reduces the production of prostaglandins that mediate inflammation and fever.[1][3]
A randomized controlled trial comparing the antipyretic effect of high-dose paracetamol (20 mg/kg), standard-dose paracetamol (15 mg/kg), and mefenamic acid (6 mg/kg) in febrile children found that high-dose paracetamol and mefenamic acid had similar and faster antipyretic effects than standard-dose paracetamol.[10] The decrease in temperature over 60 minutes was greater in the high-dose paracetamol and mefenamic acid groups compared to the standard-dose paracetamol group.[10] Another study in pediatric patients also suggested that mefenamic acid has superior antipyretic efficacy compared to paracetamol and ibuprofen.[11]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of mefenamic acid from the cited studies.
Table 1: Analgesic Efficacy of Mefenamic Acid in Dysmenorrhea
| Study | Comparator(s) | Key Finding |
| Roy S, et al. (1983)[5] | Ibuprofen, Placebo | Mefenamic acid was significantly superior to placebo for pain relief (P < .001). No significant difference was found between mefenamic acid and ibuprofen. |
| Ziaei S, et al. (2002)[6] | Fennel Extract | Mefenamic acid and fennel extract were equally effective in reducing pain intensity. 73% of participants on mefenamic acid experienced a decrease or absence of pain. |
Table 2: Efficacy of Mefenamic Acid in Rheumatoid Arthritis
| Study | Comparator(s) | Dosage | Key Finding |
| Brooks PM, et al. (1976)[7] | Ibuprofen | Mefenamic Acid: 1500 mg/day | Mefenamic acid compared favorably with ibuprofen. |
| Ibuprofen: 1200 mg/day | |||
| Mavrikakis ME, et al. (1977)[8] | Indomethacin, Placebo | Mefenamic Acid: 500 mg t.d.s. | Both mefenamic acid and indomethacin were significantly better than placebo. No clinically significant difference between the two active drugs. |
| Indomethacin: 25 mg q.d.s. |
Table 3: Antipyretic Efficacy of Mefenamic Acid in Febrile Children
| Study | Comparator(s) | Dosage | Key Finding |
| Peram M, et al. (2022)[10] | High-Dose Paracetamol, Standard-Dose Paracetamol | Mefenamic Acid: 6 mg/kg | Mefenamic acid and high-dose paracetamol had similar and faster antipyretic effects than standard-dose paracetamol. |
| High-Dose Paracetamol: 20 mg/kg | |||
| Standard-Dose Paracetamol: 15 mg/kg | |||
| Indian Pediatricians Consensus[11] | Paracetamol, Ibuprofen | Not specified | Mefenamic acid demonstrated superior antipyretic efficacy compared to paracetamol and ibuprofen. |
Experimental Protocols
Analgesic Efficacy in Dysmenorrhea (Roy S, et al., 1983): This study utilized a double-blind, three-way crossover design. Participants received mefenamic acid, ibuprofen, or a placebo over three menstrual cycles. Pain relief was graded by the patients, and a visual analog scale was used to quantify the degree of pain relief.[5]
Antipyretic Efficacy in Febrile Children (Peram M, et al., 2022): This was a randomized controlled trial where 165 febrile children were randomly assigned to one of three groups: standard-dose paracetamol (15 mg/kg), high-dose paracetamol (20 mg/kg), or mefenamic acid (6 mg/kg). Temperature was measured at the start and then every 15 minutes until it returned to normal. The primary outcomes were the time taken for the temperature to normalize and the rate of temperature decrease.[10]
Mechanism of Action: Prostaglandin Synthesis Inhibition
Mefenamic acid, like other NSAIDs, exerts its therapeutic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that act as key mediators in inflammation, pain signaling, and fever.[3][4] By blocking the action of COX enzymes, mefenamic acid reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation.[3]
Caption: Mefenamic acid inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow: Evaluating Analgesic Efficacy
The following diagram illustrates a typical workflow for a clinical trial evaluating the analgesic efficacy of a drug like mefenamic acid for dysmenorrhea.
Caption: A standard workflow for an analgesic clinical trial.
References
- 1. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 4. Mefenamic Acid Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A double-blind comparison of a propionic acid derivative (ibuprofen) and a fenamate (mefenamic acid) in the treatment of dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WHO EMRO - Comparison of the effectiveness of fennel and mefenamic acid on pain intensity in dysmenorrhoea [emro.who.int]
- 7. Comparison of effectiveness of mefenamic acid and ibuprofen in treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mefenamic acid: an under-rated antirheumatic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. iasp-pain.org [iasp-pain.org]
- 11. Consensus on the Use of Mefenamic Acid in Pediatric Practice (MAPP): Perspectives From Indian Pediatricians - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Enfenamic Acid and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of enfenamic acid and other widely used non-steroidal anti-inflammatory drugs (NSAIDs), namely ibuprofen (B1674241) and diclofenac (B195802). Due to the limited availability of direct comparative studies on this compound, this guide utilizes data on mefenamic acid, a closely related compound from the same fenamate class, as a proxy to draw meaningful comparisons in terms of efficacy, mechanism of action, and safety profiles. This information is supported by experimental data from various preclinical and clinical studies.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for NSAIDs, including those in the fenamate class, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.[1] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas the common gastrointestinal side effects are linked to the inhibition of COX-1.
Mefenamic acid, and by extension this compound, is a non-selective inhibitor of both COX-1 and COX-2.[2][3] This non-selective nature is a critical factor in its overall efficacy and side-effect profile.
Comparative Efficacy
The efficacy of NSAIDs can be evaluated through in vitro enzyme inhibition assays and in vivo models of analgesia and inflammation.
In Vitro COX Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
| Drug | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-2/COX-1) |
| Mefenamic Acid | 40 nM | 3 µM | 75 |
| Ibuprofen | Data not available | Data not available | Data not available |
| Diclofenac | Data not available | Data not available | Data not available |
Note: Direct comparative IC50 values for ibuprofen and diclofenac under the same experimental conditions as mefenamic acid were not available in the reviewed literature. The selectivity ratio is a general indicator, and values can vary between different assay systems.[4]
Analgesic Activity
A common preclinical model to assess analgesic activity is the acetic acid-induced writhing test in mice. This test measures the reduction in abdominal constrictions (writhing) in response to pain induced by an intraperitoneal injection of acetic acid.
A clinical study comparing rectal diclofenac (100mg) and oral mefenamic acid (500mg) for post-episiotomy pain demonstrated that rectal diclofenac was more effective in controlling pain at both 6 and 12 hours.
| Treatment | Mean Pain Score (at 6 hours) | Mean Pain Score (at 12 hours) |
| Mefenamic Acid (500mg, oral) | 3.68 (± 0.875) | 1.68 (± 0.909) |
| Diclofenac (100mg, rectal) | 2.99 (± 1.00) | 1.07 (± 0.856) |
Pain was assessed on a visual analogue scale. A lower score indicates less pain. The difference between the two groups was statistically significant (P<0.001).
Another study on postoperative pain after the removal of impacted molars found that mefenamic acid was superior to placebo and comparable to or better than aspirin (B1665792) in controlling pain.[5]
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of NSAIDs. Inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in paw volume (edema) is measured over time after drug administration.
A randomized, double-blind, within-patient study in forty patients with rheumatoid arthritis concluded that mefenamic acid and ibuprofen had analgesic and anti-inflammatory effects that were not significantly different at the dosages used.[6]
Comparative Safety Profile
The most common adverse effects associated with NSAIDs are gastrointestinal (GI) complications.[7][8] These effects are primarily due to the inhibition of COX-1, which is essential for maintaining the integrity of the stomach lining.[1]
A multi-database, international cohort study in Asia-Pacific populations assessed the risk of hospitalization for gastrointestinal events with various NSAIDs. Compared with diclofenac, mefenamic acid was associated with a significantly lower risk of GI events in Taiwan and Korea.
Commonly reported side effects for mefenamic acid include diarrhea, nausea with or without vomiting, and abdominal pain.[9] For ibuprofen, common side effects include stomach upset, nausea, and headache.[7] Diclofenac also carries a risk of gastrointestinal issues.
Pharmacokinetics
| Parameter | Mefenamic Acid | Ibuprofen | Diclofenac |
| Absorption | Rapidly absorbed after oral administration | Well-absorbed orally | Rapidly and completely absorbed |
| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours | 1 to 2 hours | 2 to 3 hours |
| Plasma Half-life (t1/2) | Approximately 2 hours | 2 to 4 hours | 1 to 2 hours |
| Protein Binding | >90% | >99% | >99% |
| Metabolism | Primarily by CYP2C9 in the liver | Hepatic | Hepatic |
| Excretion | Mainly in urine as metabolites | Primarily in urine | Urine and bile |
Pharmacokinetic parameters can vary between individuals and different formulations of the drugs.[2][3][10][11][12]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified human recombinant COX-1 and COX-2 enzymes are used.[4][13]
-
Assay Buffer: The reaction is typically carried out in a Tris-HCl buffer (e.g., 100 mM, pH 8.0).[13]
-
Cofactors: Hematin and a reducing agent like L-epinephrine are added as cofactors for the cyclooxygenase reaction.[13]
-
Incubation: The enzyme is pre-incubated with the test compound (dissolved in a solvent like DMSO) at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.[13]
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.[13]
-
Detection: The formation of prostaglandin (B15479496) E2 (PGE2), a product of the COX reaction, is quantified. This can be done using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Male Wistar rats (or other suitable rodent strains) are used.[14][15]
-
Grouping: Animals are randomly divided into several groups: a control group (vehicle-treated), a standard group (treated with a known NSAID like indomethacin), and test groups (treated with different doses of the test compound).[6]
-
Drug Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before the carrageenan injection.[6][15]
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.[14][15]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[15][16]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The dose that produces 50% inhibition (ED50) can also be determined.
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the in vivo peripheral analgesic activity of a test compound.
Methodology:
-
Animals: Male Swiss albino mice (or other suitable strains) are used.[17][18][19]
-
Grouping: Mice are divided into control, standard (e.g., diclofenac sodium), and test groups.[19][20][21]
-
Drug Administration: The test compound, standard drug, or vehicle is administered (e.g., orally or intraperitoneally) a set time (e.g., 30-60 minutes) before the acetic acid injection.[17][18]
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally.[17][19][20]
-
Observation: Following the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of abdominal constrictions (writhes) is counted for a specific period (e.g., 10-20 minutes).[17][18]
-
Data Analysis: The mean number of writhes for each group is calculated, and the percentage of inhibition of writhing is determined for the test and standard groups relative to the control group.
Visualizations
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for Acetic Acid-Induced Writhing Test.
Conclusion
This comparative guide highlights the similarities and differences between this compound (represented by mefenamic acid) and other common NSAIDs like ibuprofen and diclofenac. While all three drugs share a common mechanism of action through COX inhibition, there are nuances in their efficacy and safety profiles. Mefenamic acid demonstrates potent in vitro COX inhibition and comparable anti-inflammatory and analgesic effects to ibuprofen in a clinical setting.[6] It may also offer a better gastrointestinal safety profile compared to diclofenac in certain populations. However, diclofenac may be more effective for certain types of pain, such as post-episiotomy pain.
The choice of an appropriate NSAID for a specific therapeutic indication should be based on a careful consideration of its efficacy, safety profile, and the individual patient's risk factors. Further head-to-head clinical trials are warranted to provide a more definitive comparison of this compound with other NSAIDs.
References
- 1. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mefenamic Acid: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of pain by mefenamic acid following removal of impacted molar. A double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mefenamic Acid: Side Effects, Dosage, Uses, and More [healthline.com]
- 8. Mefenamic Acid (Ponstel): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. aapharma.ca [aapharma.ca]
- 10. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 20. sid.ir [sid.ir]
- 21. saspublishers.com [saspublishers.com]
Comparative Anti-Inflammatory Activity of Fenamate NSAIDs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory activity of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Due to a lack of available research data on "enclofenamic acid," this guide will focus on structurally related and well-studied derivatives such as mefenamic acid, meclofenamic acid, and tolfenamic acid.
The fenamates are a class of NSAIDs derived from N-phenylanthranilic acid.[1] They exert their primary therapeutic effects—anti-inflammatory, analgesic, and antipyretic—through the inhibition of cyclooxygenase (COX) enzymes.[2] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory potency of various fenamate derivatives compared to other NSAIDs. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro COX Inhibition
| Compound | Target | IC₅₀ (µM) | Species/System | Reference |
| Meclofenamic Acid | COX-2 | 0.06 | Activated RAW264.7 Macrophages | [3] |
| Diclofenac | COX-1 | 0.5 µg/ml | Intact Cells | [4] |
| Diclofenac | COX-2 | 0.5 µg/ml | Intact Cells | [4] |
IC₅₀: The half maximal inhibitory concentration.
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Potency | Comparison | Reference |
| Meclofenamic Acid | Adjuvant-Induced Primary Inflammation (Rat) | 23 | Relative to Phenylbutazone = 1 | [3] |
| Fenclofenac | Established Adjuvant Arthritis (Rat) | Approx. equipotent | Alclofenac, Fenoprofen, Phenylbutazone | [5] |
| Fenclofenac | Established Adjuvant Arthritis (Rat) | More potent | Acetylsalicylic acid, Ibuprofen | [5] |
| Fenclofenac | Established Adjuvant Arthritis (Rat) | Less potent | Diclofenac sodium, Indomethacin, Ketoprofen, Naproxen | [5] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for fenamates is the inhibition of the COX enzymes, which are central to the arachidonic acid cascade responsible for the synthesis of pro-inflammatory prostaglandins (B1171923).[3]
Cyclooxygenase (COX) Pathway
The diagram below illustrates the role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the inhibitory action of fenamate NSAIDs.
In addition to COX inhibition, some fenamates, including mefenamic acid and flufenamic acid, have been shown to inhibit the NLRP3 inflammasome, a multi-protein complex involved in the processing of the pro-inflammatory cytokine interleukin-1β.[6] This action is independent of their COX-inhibiting activity and may contribute to their overall anti-inflammatory profile.[6][7] Tolfenamic acid has also been shown to suppress inflammation by inhibiting the NF-κB signaling pathway.[8]
Experimental Protocols
The validation of the anti-inflammatory activity of fenamate derivatives relies on standardized in vitro and in vivo experimental models.
In Vitro COX Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the production of prostaglandins (e.g., PGE₂) from arachidonic acid by purified COX enzymes or in cell-based systems. The reduction in prostaglandin (B15479496) levels in the presence of the test compound indicates inhibitory activity.
General Procedure:
-
Enzyme/Cell Preparation: Purified COX-1 and COX-2 enzymes or cells capable of producing prostaglandins (e.g., macrophages) are prepared.
-
Incubation: The enzymes or cells are incubated with various concentrations of the fenamate derivative.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Quantification: The amount of prostaglandin produced is measured, typically using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC₅₀ value is calculated, representing the concentration of the compound that inhibits 50% of the enzyme's activity.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation to assess the in vivo anti-inflammatory activity of compounds.[9]
Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). A reduction in paw volume in animals treated with the test compound compared to a control group indicates anti-inflammatory effects.[9]
Workflow Diagram:
Conclusion
The fenamate class of NSAIDs, including meclofenamic acid and tolfenamic acid, are potent anti-inflammatory agents primarily acting through the inhibition of COX enzymes. Emerging evidence also points to COX-independent mechanisms, such as the inhibition of the NLRP3 inflammasome and NF-κB signaling, which may offer new avenues for therapeutic development. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of the anti-inflammatory properties of existing and novel fenamate derivatives. While data on "enclofenamic acid" is not currently available, the methodologies presented here can be applied to validate the activity of such new chemical entities.
References
- 1. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 2. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Fenamate NSAIDs on Cyclooxygenase (COX) Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of fenamate non-steroidal anti-inflammatory drugs (NSAIDs) in cyclooxygenase (COX) enzyme assays. Due to the limited availability of public data on the specific inhibitory activity of enfenamic acid, this guide will focus on its close structural analog, mefenamic acid, and compare its activity with other commonly used NSAIDs.
Introduction to COX-1 and COX-2 Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins (B1171923) and other inflammatory mediators.[1][2][3] There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[2][3]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2 is an inducible enzyme, with its expression being upregulated during inflammation.[2] It is the primary target for the anti-inflammatory effects of NSAIDs.[2]
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[2] Therefore, the selectivity of an NSAID for COX-2 over COX-1 is a critical factor in its pharmacological profile.
Comparative Inhibitory Activity
The inhibitory potency of a compound against an enzyme is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) | Reference |
| Mefenamic Acid | 40 nM | 3 µM | 0.013 | [1][5] |
| Mefenamic Acid | 0.12 µM | Not Determined | - | [4] |
| Ibuprofen | Weak, competitive inhibitor of AA oxygenation | Potent, noncompetitive inhibitor of 2-AG oxygenation | - | [6] |
| Indomethacin | 2 µM (for AA oxygenation) | 5.5 µM (for 2-AG oxygenation) | 0.36 | [6] |
| Celecoxib | - | 100 ± 78 nM | - | [4] |
Note: The substrate used in the assay (e.g., arachidonic acid - AA, or 2-arachidonoylglycerol (B1664049) - 2-AG) can influence the observed inhibitory activity.[6] Different studies may use different assay conditions, leading to variations in reported IC50 values.
Experimental Protocols
The following are generalized protocols for in vitro COX enzyme inhibition assays based on commonly used methodologies.
Oxygen Consumption Assay (Clark-type Oxygen Electrode)
This method measures the activity of COX enzymes by monitoring the consumption of oxygen during the conversion of a substrate like arachidonic acid.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., 1 mM phenol, 5 µM Fe³⁺-protoporphyrin IX)
-
Substrate (e.g., 100 µM arachidonic acid)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Clark-type oxygen electrode
Procedure:
-
Equilibrate the reaction buffer with cofactors in the reaction cuvette at 37°C.
-
Add the test compound at various concentrations to the cuvette. A control with solvent only is also prepared.
-
Initiate the reaction by adding the purified COX enzyme.
-
Record the rate of oxygen consumption using the oxygen electrode.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Chromogenic Assay
This colorimetric method is based on the peroxidase activity of COX enzymes.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin
-
Substrate (e.g., arachidonic acid)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, hematin, and the COX enzyme.
-
Add the test compound at various concentrations to the wells. Control wells receive only the solvent.
-
Pre-incubate the plate at 25°C for a short period (e.g., 1 minute).
-
Initiate the reaction by adding the arachidonic acid and the chromogenic substrate (TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the previous method.
Visualizing the Mechanism and Workflow
To better understand the context of these assays, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow.
Caption: COX Signaling Pathway and NSAID Inhibition.
Caption: In Vitro COX Enzyme Inhibition Assay Workflow.
Conclusion
This guide provides a framework for understanding and comparing the cross-reactivity of fenamate NSAIDs, with a focus on mefenamic acid as a proxy for this compound, in COX enzyme assays. The provided data and protocols can serve as a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to determine the specific inhibitory profile of this compound against COX-1 and COX-2 to better characterize its potential therapeutic benefits and side-effect profile.
References
- 1. Mefenamic acid | COX | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 4. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
Mefenamic Acid: A Comparative Guide to Target Validation in Inflammatory and Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mefenamic acid's performance with alternative non-steroidal anti-inflammatory drugs (NSAIDs) in specific disease models, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Executive Summary
Mefenamic acid, a non-selective cyclooxygenase (COX) inhibitor, has long been a staple in the management of pain and inflammation. Its primary mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins.[1][2][3] This guide delves into the validation of this target in relevant disease models and compares its efficacy to other NSAIDs.
Mechanism of Action and Signaling Pathway
Mefenamic acid exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[2][4] Prostaglandins are key mediators of inflammation, pain, and fever.[3][4] The inhibition of both COX-1 and COX-2 isoforms makes it a non-selective NSAID.[1][2]
Caption: Mefenamic acid inhibits COX-1 and COX-2, blocking prostaglandin (B15479496) synthesis.
Target Validation in Specific Disease Models
The validation of COX enzymes as the primary target of mefenamic acid has been established through extensive preclinical and clinical research.
Rheumatoid Arthritis Models
In a double-blind, crossover study involving 18 patients with classical rheumatoid arthritis, mefenamic acid (500 mg t.d.s.) was compared with placebo and indomethacin (B1671933) (25 mg q.d.s.).[5] Both mefenamic acid and indomethacin were found to be significantly more effective than placebo across most assessed parameters.[5]
| Parameter | Mefenamic Acid vs. Placebo | Indomethacin vs. Placebo | Mefenamic Acid vs. Indomethacin |
| Pain Relief | Statistically Significant Improvement | Statistically Significant Improvement | No Clinically Significant Difference |
| Morning Stiffness | Statistically Significant Improvement | Statistically Significant Improvement (Favored) | No Clinically Significant Difference |
| Patient Preference | - | Favored | No Clinically Significant Difference |
Experimental Protocol: Double-Blind Crossover Study in Rheumatoid Arthritis [5]
-
Study Design: A double-blind, crossover trial.
-
Participants: 18 patients with classical rheumatoid arthritis.
-
Treatments:
-
Mefenamic acid: 500 mg three times daily.
-
Indomethacin: 25 mg four times daily.
-
Placebo.
-
-
Duration: Each treatment was administered for one week.
-
Assessments: Subjective and objective assessments were conducted at the end of each treatment period.
Postoperative Dental Pain Model
A randomized, controlled, double-blind study compared the effects of mefenamic acid and dexketoprofen (B22426) on pain, edema, and trismus following lower impacted wisdom teeth surgery in 30 healthy individuals.[6]
| Outcome Measure | Mefenamic Acid | Dexketoprofen |
| Pain (VAS) | Effective pain relief | Effective pain relief |
| Edema | Reduction observed | Reduction observed |
| Trismus | Improvement observed | Improvement observed |
Experimental Protocol: Postoperative Dental Pain Study [6]
-
Study Design: Randomized, controlled, double-blind study.
-
Participants: 30 healthy individuals with impacted wisdom teeth on both sides of the mandible.
-
Interventions:
-
Mefenamic acid administered on one side post-extraction.
-
Dexketoprofen administered on the other side post-extraction.
-
-
Pain Assessment: Visual Analog Scale (VAS) at 3, 6, 12, and 24 hours, and daily for 7 days.
-
Edema Evaluation: Facial measurements pre-operatively and on postoperative days 2 and 7.
Cognitive Impairment in a Prostate Cancer Model
A phase II clinical trial investigated the therapeutic potential of mefenamic acid in cognitive impairment for patients with prostate cancer undergoing androgen deprivation therapy (ADT).[7] The study included two groups of 14 patients, one receiving mefenamic acid (500 mg every 12 hours for six months) and the other a placebo.[7]
| Outcome | Mefenamic Acid Group (n=14) | Placebo Group (n=14) | P-value |
| Baseline MMSE Score | 26.0 ± 2.5 | 27.0 ± 2.6 | 0.282 |
| MMSE Score at 6 Months | 27.7 ± 1.8 | 25.5 ± 4.2 | 0.037 |
| Maintained/Improved Cognitive Function | 92% | 42.9% | 0.014 |
| Relevant Cognitive Decline | 0% | 42.9% | - |
MMSE: Mini-Mental State Examination
Experimental Protocol: Cognitive Impairment Clinical Trial [7]
-
Study Design: Phase II controlled clinical trial.
-
Participants: Patients with prostate cancer undergoing Androgen Deprivation Therapy (ADT).
-
Intervention:
-
Mefenamic acid: 500 mg orally every 12 hours for six months.
-
Placebo.
-
-
Outcome Evaluation: Mini-Mental State Examination (MMSE) score at six months.
Comparative Analysis with Alternatives
Mefenamic acid is one of several NSAIDs available for the treatment of pain and inflammation. Other commonly used alternatives include ibuprofen, naproxen, and diclofenac.[8][9]
Caption: A generalized workflow for validating drug targets in disease models.
Conclusion
The primary target of mefenamic acid, the cyclooxygenase enzymes, is well-validated across various disease models of pain and inflammation. Comparative studies demonstrate its efficacy is comparable to other NSAIDs like indomethacin in rheumatoid arthritis. Furthermore, emerging research suggests a potential neuroprotective role for mefenamic acid, as evidenced by its ability to mitigate cognitive decline in a clinical trial setting. This highlights a potential new therapeutic avenue for this established drug. Further research is warranted to explore these novel applications and to fully elucidate the comparative efficacy and safety of mefenamic acid against a broader range of modern NSAIDs in diverse disease contexts.
References
- 1. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Mefenamic Acid? [synapse.patsnap.com]
- 3. Mefenamic Acid: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Mefenamic acid: an under-rated antirheumatic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Improve cognitive impairment using mefenamic acid non-steroidal anti-inflammatory therapy: additional beneficial effect found in a controlled clinical trial for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mefenamic acid Alternatives Compared - Drugs.com [drugs.com]
- 9. droracle.ai [droracle.ai]
Mefenamic Acid and Ibuprofen: A Comparative Analysis for Pain Relief
A deep dive into the comparative efficacy, mechanisms of action, and safety profiles of two commonly used non-steroidal anti-inflammatory drugs.
Mefenamic acid and ibuprofen (B1674241) are two prominent non-steroidal anti-inflammatory drugs (NSAIDs) widely utilized for the management of mild to moderate pain. Both drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923)—key mediators of pain and inflammation. While they share a common mechanism, differences in their pharmacological profiles can influence their clinical efficacy and suitability for various pain conditions. This guide provides a detailed comparison of mefenamic acid and ibuprofen, supported by data from clinical studies, to assist researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action: Targeting the Prostaglandin Pathway
Both mefenamic acid and ibuprofen are non-selective COX inhibitors, meaning they block both COX-1 and COX-2 enzymes.[1] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 can lead to undesirable gastrointestinal side effects.[2] Some evidence suggests that mefenamic acid may have a preference for inhibiting COX-2 over COX-1, which could theoretically translate to a better gastrointestinal safety profile.[3]
The downstream effect of COX inhibition is the reduced production of prostaglandins from arachidonic acid. This interruption of the inflammatory cascade leads to decreased pain signaling and a reduction in inflammation.
Comparative Efficacy in Pain Management
Clinical studies have compared the analgesic effectiveness of mefenamic acid and ibuprofen across various pain models, including dental pain, primary dysmenorrhea, and rheumatoid arthritis.
Dental Pain
A randomized, controlled trial involving 480 patients who underwent tooth extraction surgery found that ibuprofen (400 mg) is non-inferior to mefenamic acid (500 mg) in terms of analgesic effectiveness.[4][5] While the mean pain intensity scores decreased over time for both groups, ibuprofen provided a slightly faster onset of pain relief within the first 30 minutes, although this difference was not statistically significant.[5][6] Notably, the pain intensity difference was significantly higher for the ibuprofen group up to 20 minutes post-administration.[4][5]
Primary Dysmenorrhea
In the treatment of primary dysmenorrhea, both mefenamic acid and ibuprofen have been shown to be superior to placebo.[7] A network meta-analysis of 72 randomized controlled trials indicated that both drugs are effective in providing pain relief.[8] When compared to aspirin (B1665792), both mefenamic acid and ibuprofen were superior in terms of pain relief.[8] One double-blind, crossover study found no significant difference between ibuprofen and mefenamic acid in patient-ranked pain relief or on a visual analog scale for pain relief.[7]
Rheumatoid Arthritis
For patients with rheumatoid arthritis, a randomized double-blind within-patient study concluded that mefenamic acid and ibuprofen had a comparable analgesic and anti-inflammatory effect at the dosages employed.[9]
Quantitative Data Summary
| Study/Indication | Drug & Dosage | Key Efficacy Outcomes | Adverse Events | Reference |
| Dental Pain | Ibuprofen 400 mg vs. Mefenamic Acid 500 mg | Ibuprofen was non-inferior to mefenamic acid. Pain intensity difference was significantly higher for ibuprofen up to 20 minutes. | No adverse events were reported for either group. | [4],[5] |
| Primary Dysmenorrhea (Network Meta-analysis) | Various NSAIDs including Ibuprofen and Mefenamic Acid | Both ibuprofen (OR: 0.32) and mefenamic acid (OR: 0.28) were superior to aspirin for pain relief. | Mefenamic acid was noted for its low risk of adverse effects. | [8] |
| Primary Dysmenorrhea (Direct Comparison) | Ibuprofen vs. Mefenamic Acid | No significant difference in pain relief between the two drugs. Both were superior to placebo. | Side effects were generally minor and not statistically different between groups. | [7] |
| Rheumatoid Arthritis | Mefenamic Acid vs. Ibuprofen | No significant difference in analgesic and anti-inflammatory effects. | Side effects were similar, with slightly more complaints of drowsiness with ibuprofen. | [9] |
Experimental Protocols
Dental Pain Study Methodology
An open-label, randomized, controlled trial was conducted with 480 patients aged 15-50 years undergoing surgical removal of teeth.[4][5]
-
Inclusion Criteria: Patients with a Visual Analog Scale (VAS) pain score of not less than 5.
-
Intervention: Patients were randomly assigned to receive a single dose of either ibuprofen 400 mg soft-gel capsule or mefenamic acid 500 mg fast-release capsule.
-
Outcome Measures: The primary outcome was the time to meaningful pain relief. Secondary outcomes included peak analgesic effect and overall assessment of the drugs. Pain intensity was assessed at various time points post-medication.[4][5]
Safety and Tolerability
In the reviewed studies, both mefenamic acid and ibuprofen were generally well-tolerated for short-term use. The dental pain study reported no adverse events for either drug.[4][5] The study on primary dysmenorrhea noted that side effects were generally minor and not significantly different between the two drugs.[7] For rheumatoid arthritis, side effects were similar, although drowsiness was reported more frequently with ibuprofen.[9] The network meta-analysis for primary dysmenorrhea highlighted mefenamic acid as having a low risk of adverse effects.[8]
Conclusion
Both mefenamic acid and ibuprofen are effective analgesics for mild to moderate pain. The existing clinical evidence suggests that for dental pain, ibuprofen is non-inferior to mefenamic acid, with a potentially faster onset of action. In the context of primary dysmenorrhea and rheumatoid arthritis, the efficacy of the two drugs appears to be comparable. The choice between mefenamic acid and ibuprofen may be guided by factors such as the specific type of pain, patient-specific factors, and the potential for adverse effects. Further head-to-head clinical trials with larger patient populations and across a broader range of pain conditions would be beneficial to delineate more subtle differences in their efficacy and safety profiles.
References
- 1. Comparison between preoperative and post-operative administration of paracetamol, ibuprofen and mefenamic acid for post-extraction pain control | Biomedical Research and Therapy [bmrat.org]
- 2. MEFENAMIC ACID VS. IBUPROFEN: WHICH IS RIGHT FOR YOU? - Article [unilab.com.ph]
- 3. Mefenamic Acid vs Ibuprofen | Power [withpower.com]
- 4. Analgesic Effectiveness of Ibuprofen and Mefenamic Acid after Tooth Extraction IADR Abstract Archives [iadr.abstractarchives.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. A Double-Blind Comparison of a Propionic Acid Derivative (Ibuprofen) and a Fenamate (Mefenamic Acid) in the Treatment of Dysmenorrhea | Semantic Scholar [semanticscholar.org]
- 8. Comparison of the efficacy and safety of non-steroidal anti-inflammatory drugs for patients with primary dysmenorrhea: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mefenamic Acid Compared with Ibuprofen in the Treatment of Rheumatoid Arthritis | Semantic Scholar [semanticscholar.org]
Mefenamic Acid vs. Naproxen: A Comparative Analysis in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological performance of two widely used non-steroidal anti-inflammatory drugs (NSAIDs), mefenamic acid and naproxen (B1676952), based on available data from experimental models. The information is intended to assist researchers in understanding the preclinical profiles of these compounds.
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
Both mefenamic acid and naproxen exert their primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, both drugs reduce the production of these pro-inflammatory molecules. While both are non-selective COX inhibitors, some evidence suggests mefenamic acid may have a preference towards COX-2[1].
Beyond COX inhibition, some studies suggest mefenamic acid may possess other mechanisms of action, including the modulation of ion channels and antioxidant properties. However, the primary shared mechanism of action is the inhibition of prostaglandin (B15479496) synthesis.
In Vitro COX Inhibition
The inhibitory potency of mefenamic acid and naproxen against COX-1 and COX-2 has been determined in various in vitro assays. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, are a key measure of potency.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Mefenamic Acid | 0.12 | Ambiguous results, no IC50 determined in this study | [2] |
| Naproxen | Not specified in the same study | Not specified in the same study |
Note: A direct comparison of IC50 values from a single study is not available in the searched literature. The provided data for mefenamic acid indicates challenges in determining a precise IC50 for COX-2 in that particular experimental setup.
Anti-Inflammatory Activity in Experimental Models
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the anti-inflammatory activity of NSAIDs.
Experimental Protocol: Carrageenan-Induced Paw Edema
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are housed in a controlled environment for a period before the experiment to minimize stress.
-
Grouping: Rats are randomly divided into control (vehicle), mefenamic acid-treated, and naproxen-treated groups.
-
Drug Administration: The drugs are administered orally or intraperitoneally at specified doses.
-
Induction of Edema: A sub-plantar injection of a carrageenan solution is made into the hind paw of the rats.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Quantitative Data:
| Drug | Dose | Time Post-Carrageenan | % Edema Suppression | Reference |
| Naproxen | Not specified | Not specified | Not specified | |
| Note: | Direct comparative data for mefenamic acid in the same study was not found in the searched literature. |
Analgesic Activity in Experimental Models
The acetic acid-induced writhing test in mice is a common method for evaluating the peripheral analgesic effects of drugs.
Experimental Protocol: Acetic Acid-Induced Writhing Test
References
Unraveling the Neuroprotective Potential of Fenamates: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of different fenamates, supported by experimental data. Fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), have garnered increasing interest for their potential therapeutic applications in neurodegenerative diseases and acute brain injury. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the intricate signaling pathways involved.
Comparative Efficacy of Fenamates in Neuroprotection
Fenamates have demonstrated significant neuroprotective properties in various experimental models, primarily by mitigating glutamate-induced excitotoxicity, a common pathway in neuronal cell death. The following tables summarize the quantitative data from key studies, offering a comparative overview of their efficacy.
In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
A study on cultured embryonic rat hippocampal neurons exposed to glutamate (B1630785) provides a direct comparison of the neuroprotective effects of four fenamates. The data reveals a class action of fenamates in reducing neuronal cell death, with a clear rank order of efficacy at a concentration of 100 μM.[1][2]
| Fenamate | Concentration (μM) | % Reduction in Cell Death (approx.) | Rank of Efficacy | Reference |
| Mefenamic Acid | 100 | 79% | 1 | [1] |
| Flufenamic Acid | 100 | Not specified, but ranked second | 2 | [1] |
| Meclofenamic Acid | 100 | Not specified, but ranked third | 3 | [1] |
| Niflumic Acid | 100 | Not specified, but ranked fourth | 4 | [1] |
| Meclofenamic Acid | 10 | 56% | - | [1][3] |
| Niflumic Acid | 10 | 54% | - | [1][3] |
Note: The exact percentage reduction for Flufenamic, Meclofenamic, and Niflumic acid at 100 μM was not provided in the source, only their relative ranking.
In Vivo Neuroprotection in a Model of Ischemic Stroke
Mefenamic acid has been shown to be effective in reducing brain damage in a rodent model of ischemic stroke induced by middle cerebral artery occlusion (MCAO).
| Treatment | Dosage | % Reduction in Infarct Volume | % Reduction in Total Ischemic Brain Damage | % Reduction in Edema | Reference |
| Mefenamic Acid | 0.5 mg/kg (ICV) | Significant reduction | Significant reduction | Significant reduction | [1][2][3] |
| Mefenamic Acid | 1 mg/kg (ICV) | Significant reduction | Significant reduction | Significant reduction | [1][2][3] |
| Mefenamic Acid | 20 mg/kg x 4 (i.v.) | 53% | 41% | 45% | [4][5] |
Deciphering the Mechanisms: Key Signaling Pathways
The neuroprotective effects of fenamates extend beyond their classical anti-inflammatory action of cyclooxygenase (COX) inhibition.[1][2] Emerging evidence points to their modulation of several key signaling pathways implicated in neuronal survival and death.
Tolfenamic Acid and the SP1-Mediated Amyloidogenic Pathway
In the context of Alzheimer's disease, tolfenamic acid has a unique mechanism of action that involves the downregulation of the transcription factor Specificity Protein 1 (SP1).[6] This action interrupts the synthesis of amyloid precursor protein (APP) and subsequently reduces the levels of amyloid-beta (Aβ) peptides, which are key components of the amyloid plaques found in Alzheimer's brains.[6][7]
References
- 1. Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for neuroprotection by the fenamate NSAID, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short-term treatment with tolfenamic acid improves cognitive functions in AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Preclinical Safety Profile of Mefenamic Acid and Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical safety profile of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), with two other widely used NSAIDs: ibuprofen (B1674241) and diclofenac (B195802). The information presented is based on available preclinical experimental data to assist researchers in understanding the relative safety of these compounds in a non-clinical setting.
Data Presentation: Comparative Toxicity Profile
The following tables summarize the available quantitative and semi-quantitative preclinical safety data for mefenamic acid, ibuprofen, and diclofenac. It is important to note that the data is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Acute Oral Toxicity
| Compound | Animal Model | LD50 (mg/kg) | Reference |
| Ibuprofen | Rat | 636 | [1] |
| Diclofenac | Rat | 55 - 240 | [2] |
| Mefenamic Acid | Mouse | > 4000 | Data derived from a study where no mortality was observed at the highest tested dose. |
Table 2: Gastrointestinal Toxicity
| Compound | Animal Model | Ulcer Index/Severity | Key Findings |
| Mefenamic Acid | Rat | Associated with lower-GI injury | Analysis of adverse event reports suggests a higher association with lower gastrointestinal tract injury.[3] |
| Ibuprofen | Rat | Low to Moderate | Generally considered to have a lower risk of GI side effects at lower doses.[4] |
| Diclofenac | Rat | Moderate to High | Associated with a higher risk of GI complications compared to ibuprofen.[5] |
Table 3: Nephrotoxicity Markers (in a Gentamicin-Induced Nephrotoxicity Model)
| Compound (in combination with Gentamicin) | Animal Model | Effect on Serum Creatinine and Urea Nitrogen | Key Findings |
| Ibuprofen (prolonged administration) | Rat | Significantly higher than gentamicin (B1671437) alone | Prolonged treatment with ibuprofen potentiated gentamicin-induced nephrotoxicity.[6][7] |
| Diclofenac (prolonged administration) | Rat | Significantly higher than gentamicin alone | Prolonged treatment with diclofenac potentiated gentamicin-induced nephrotoxicity.[6][7] |
| Mefenamic Acid | Mouse | Dose-dependent increase in BUN and creatinine | Chronic administration induced dose-dependent glomerular necrosis and tubular atrophy.[3][8] |
Table 4: Cyclooxygenase (COX) Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| Mefenamic Acid | 0.12 | No IC50 determined | Preferential for COX-2[9][10] |
| Ibuprofen | ~13 | ~9.4 | ~0.72 |
| Diclofenac | ~0.8 | ~0.04 | ~0.05[11] |
Experimental Protocols
Acute Oral Toxicity Study (Based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test substance.
Animal Model: Typically, nulliparous, non-pregnant female rats are used.[12]
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least five days prior to the study.[12]
-
Fasting: Animals are fasted overnight before administration of the test substance.
-
Dosing: The test substance is administered orally via gavage. The volume administered is typically limited to 1 mL/100g body weight for aqueous solutions.[12]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[13]
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.[13]
NSAID-Induced Gastric Ulcer Model in Rats
Objective: To evaluate the gastrointestinal toxicity of NSAIDs by assessing their ulcerogenic potential.
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
Procedure:
-
Fasting: Rats are fasted for 24-48 hours before NSAID administration, with free access to water.
-
NSAID Administration: The test NSAID (e.g., mefenamic acid, ibuprofen, or diclofenac) is administered orally at a specific dose.
-
Observation Period: Animals are observed for a set period, typically 4-6 hours.
-
Euthanasia and Stomach Excision: Rats are euthanized, and their stomachs are removed.
-
Ulcer Scoring: The stomachs are opened along the greater curvature, washed, and examined for mucosal lesions. The severity of the ulcers is scored based on a predefined scale (e.g., number and size of lesions) to calculate an ulcer index.[5]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2 pathways.
Caption: Experimental workflow for the NSAID-induced gastric ulcer model in rats.
References
- 1. Ibuprofen Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 2. merck.com [merck.com]
- 3. journalwjbphs.com [journalwjbphs.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. Assessment of gentamicin-induced nephrotoxicity in rats treated with low doses of ibuprofen and diclofenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mefenamic Acid Induced Nephrotoxicity: An Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ajmc.com [ajmc.com]
- 13. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Researcher's Guide to the Proper Disposal of Enfenamic Acid
For researchers, scientists, and professionals in drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of substances like enfenamic acid is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and responsible disposal of this compound.
Hazard Profile and Regulatory Context
Based on data for structurally similar compounds, this compound should be handled as a substance that is harmful if swallowed (Acute Toxicity, Oral - Category 4). Improper disposal can lead to environmental contamination, with NSAIDs known to impact aquatic life and soil microorganisms.[1]
The disposal of chemical waste is governed by a framework of federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is imperative that all laboratory personnel adhere to the guidelines established by their institution's Environmental Health and Safety (EHS) department, as these will be aligned with all applicable regulations.
Quantitative Hazard Classification
For clarity, the hazard classification for the related compound, mefenamic acid, is summarized below. Researchers should treat this compound with similar precautions.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is in a solid form, in solution, or mixed with other chemicals.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous and biological waste.
2. Containerization and Labeling:
-
Select Appropriate Containers: Use only approved, chemically resistant, and leak-proof containers for waste collection.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.
3. Storage of Chemical Waste:
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to prevent the spread of potential spills.
4. Arrange for Professional Disposal:
-
Contact EHS: Never dispose of this compound down the drain or in the regular trash.[4][5][6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Licensed Disposal Vendor: The EHS department will work with a licensed and approved hazardous waste disposal company to ensure the material is transported, treated, and disposed of in accordance with all regulations.[6] Incineration at a permitted facility is a common disposal method for pharmaceutical waste.[7]
5. Documentation:
-
Maintain Records: Keep accurate records of the amount of this compound waste generated and the date of its transfer to the disposal vendor. This documentation is crucial for regulatory compliance.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is visualized in the following diagram.
References
- 1. Variable Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) on Selected Biochemical Processes Mediated by Soil Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. pccarx.com [pccarx.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Enfenamic acid
Essential Safety and Handling Guide for Mefenamic Acid
This guide provides critical safety and logistical information for the handling, storage, and disposal of Mefenamic acid (also known as Enfenamic acid). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Physicochemical and Hazard Data
Proper handling of Mefenamic acid begins with an understanding of its physical properties and associated hazards.
| Property | Value | Reference |
| CAS Number | 61-68-7 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₅NO₂ | [5] |
| Molecular Weight | 241.29 g/mol | [5] |
| Appearance | Solid | [3] |
| Melting Point | 230°C | [3] |
| Boiling Point | 398.8°C at 760 mmHg | [3] |
| GHS Hazard Statements | H302, H315, H319, H335, H361 | [3][6] |
| Signal Word | Warning | [1][3][6][7] |
Hazard Summary: Mefenamic acid is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is also suspected of damaging fertility or the unborn child.[6]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Equipment Type | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved standards. A face shield may be appropriate for certain operations.[1][2][3][5] |
| Hand Protection | Wear protective gloves selected based on chemical resistance and physical properties. Dispose of contaminated gloves after use.[1][2][3][5] |
| Skin and Body | Wear a laboratory coat and closed-toed footwear at a minimum. For more extensive handling, a complete suit protecting against chemicals (impervious clothing) is recommended.[1][2][3][5] |
| Respiratory | Use a NIOSH-approved respirator (e.g., N95 or better) if ventilation is inadequate or when handling quantities that may generate dust.[2] |
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and the safety of laboratory personnel.
Handling Protocol:
-
Ventilation: Always handle Mefenamic acid in a well-ventilated area. The use of a chemical fume hood is recommended.[1][2][3][5]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[1][8]
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[1][2][3][9][10]
-
Dust Minimization: Minimize dust generation and accumulation during handling.[1]
Storage Protocol:
-
Container: Keep the container tightly closed when not in use.[1][2][3]
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][3][5]
-
Recommended Temperatures:
Emergency and Disposal Plans
Immediate and appropriate responses to emergencies and spills, along with compliant disposal methods, are critical components of laboratory safety.
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse the mouth with water. Do NOT induce vomiting.[1][2][3][4]
-
In Case of Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][4]
-
In Case of Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1][3][4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical aid.[1][2][3][4]
Spill Response Protocol:
The following workflow outlines the procedural steps for managing a Mefenamic acid spill.
Caption: Workflow for handling a Mefenamic acid spill.
Step-by-Step Spill Cleanup:
-
Personal Precautions: Wear full personal protective equipment (PPE), including respiratory protection, and ensure adequate ventilation.[1][3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1][3][8]
-
Cleanup:
-
Collection: Place the collected material into a suitable, labeled container for disposal.[1][4][8]
Disposal Plan:
Dispose of Mefenamic acid waste and contaminated materials at an approved waste disposal plant.[1][10] All disposal practices must be in accordance with federal, state, and local regulations.[1][4] Do not allow the product to enter drains, soil, or other waterways.[1] Do not reuse empty containers.[1]
References
- 1. aksci.com [aksci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. msdsdigital.com [msdsdigital.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
